molecular formula C14H14N2O6S2 B7796678 Amsonic acid

Amsonic acid

Numéro de catalogue: B7796678
Poids moléculaire: 370.4 g/mol
Clé InChI: REJHVSOVQBJEBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amsonic acid is a useful research compound. Its molecular formula is C14H14N2O6S2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-amino-2-[2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJHVSOVQBJEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024926
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-11-8
Record name Diaminostilbenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-diaminostilbene-2,2'-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical and physical properties of Amsonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, is a key organic compound utilized primarily as an intermediate in the synthesis of dyes and optical brightening agents. Its rigid stilbene (B7821643) backbone, coupled with the presence of amino and sulfonic acid functional groups, imparts unique chemical and physical properties that are of significant interest in various industrial and research applications. This technical guide provides an in-depth overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities.

Chemical and Physical Properties

This compound is a yellowish crystalline powder with limited solubility in water. The presence of both acidic sulfonic acid groups and basic amino groups makes it an amphoteric molecule.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid[1]
Synonyms 4,4'-Diaminostilbene-2,2'-disulfonic acid, Flavonic acid[2]
CAS Number 81-11-8[1]
Molecular Formula C₁₄H₁₄N₂O₆S₂[1]
Molecular Weight 370.4 g/mol [1]
Appearance Yellowish crystalline powder[3]
Melting Point >300 °C[3]
Solubility in Water Very slightly soluble[4]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey FeaturesReference(s)
¹H NMR Signals corresponding to aromatic and vinylic protons.[5][6]
¹³C NMR Resonances for aromatic and vinylic carbons.[5][7]
FTIR (KBr Pellet) Characteristic peaks for N-H, S=O, and aromatic C-H and C=C stretching.[1][8]
UV-Vis Absorption maxima in the ultraviolet region, characteristic of the stilbene chromophore.[9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid. The following protocol is a representative example of this transformation.

Protocol 1: Reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid

  • Materials: 4,4'-dinitrostilbene-2,2'-disulfonic acid, iron powder, acetic acid, water.

  • Procedure:

    • In a reaction vessel, create a suspension of 4,4'-dinitrostilbene-2,2'-disulfonic acid in water.

    • Add iron powder to the suspension.

    • Slowly add acetic acid to the mixture while stirring.

    • Heat the reaction mixture and monitor the progress of the reduction.

    • Upon completion, the this compound can be isolated by filtration and further purified.[4]

Another synthetic route involves the oxidative coupling of 4-nitrotoluene-2-sulfonic acid.

Protocol 2: Oxidative Coupling of 4-nitrotoluene-2-sulfonic acid followed by reduction

  • Materials: 4-nitrotoluene-2-sulfonic acid, sodium hydroxide, air or oxygen.

  • Procedure:

    • An aqueous solution of the sodium salt of 4-nitrotoluene-2-sulfonic acid is prepared.

    • The solution is made alkaline with sodium hydroxide.

    • Air or oxygen is passed through the heated solution to facilitate the oxidative coupling to form 4,4'-dinitrostilbene-2,2'-disulfonic acid.

    • The resulting dinitro compound is then reduced to this compound as described in Protocol 1.

Purification of this compound

Purification of the crude this compound is typically achieved through recrystallization. The choice of solvent is critical for obtaining high-purity crystals.

Protocol 3: Purification by Recrystallization

  • General Principle: The crude this compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

  • Solvent Selection: Due to the presence of both polar sulfonic acid groups and less polar aromatic rings, a polar solvent or a mixture of solvents is often required. Water can be used, taking advantage of the temperature-dependent solubility.[11][12]

  • Procedure:

    • Suspend the crude this compound in a minimal amount of a suitable solvent (e.g., water).

    • Heat the suspension to dissolve the solid completely.

    • If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

    • Filter the hot solution to remove any insoluble impurities and activated carbon.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.[13]

Analytical Methods

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis

  • Principle: Reversed-phase HPLC is a suitable method for the analysis of this compound, allowing for the separation and quantification of the compound and any potential impurities.

  • Column: A C18 reversed-phase column is commonly used.[14][15]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the acidic and basic functional groups.[14][15]

  • Detection: UV detection is appropriate, as the stilbene chromophore of this compound absorbs strongly in the UV region.[7]

  • Example Conditions:

    • Column: Newcrom R1 (a type of reversed-phase column)[14]

    • Mobile Phase: Acetonitrile, water, and phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[14][15]

    • Detector: UV-Vis or Diode Array Detector (DAD)[7]

Signaling Pathways and Biological Activity

While this compound itself is not a drug, its derivatives, particularly stilbene-disulfonates, have been studied for their biological activity as inhibitors of anion transport proteins. These proteins are crucial for maintaining cellular homeostasis by regulating the movement of anions across cell membranes.

Anion_Transport_Inhibition Amsonic_Derivative Stilbene-Disulfonate (e.g., DIDS, a derivative) AE1 AE1 Amsonic_Derivative->AE1 Allosteric Inhibition Anion Anion->AE1 Normal Transport Extracellular Extracellular Space Intracellular Intracellular Space

Stilbene-disulfonate compounds, which share a core structure with this compound, have been shown to act as allosteric competitive inhibitors of the Anion Exchanger 1 (AE1), also known as Band 3 protein.[16][17] This inhibition is believed to occur through binding to a site on the protein that is distinct from the anion transport site, thereby inducing a conformational change that prevents the transport of anions like chloride and bicarbonate.[16][17] This mechanism of action is of interest in drug development for conditions where modulation of anion transport could be beneficial.

Furthermore, a recent study has demonstrated that this compound itself exhibits various biological activities, including the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][18] This suggests that this compound and its derivatives may have a broader pharmacological potential beyond their traditional use in the dye industry.

Experimental_Workflow_Synthesis_Purification Start Start: 4,4'-dinitrostilbene- 2,2'-disulfonic acid Reduction Reduction with Fe/Acetic Acid Start->Reduction Crude_Product Crude this compound Reduction->Crude_Product Recrystallization Recrystallization (e.g., from water) Crude_Product->Recrystallization Purified_Product Pure this compound Crystals Recrystallization->Purified_Product Analysis Analysis (HPLC, NMR, FTIR, UV-Vis) Purified_Product->Analysis Final_Product Final Characterized Product Analysis->Final_Product

Conclusion

This compound is a versatile chemical intermediate with well-defined chemical and physical properties. The experimental protocols outlined in this guide provide a foundation for its synthesis, purification, and analysis in a laboratory setting. While its primary application has been in the manufacturing of dyes and optical brighteners, emerging research into the biological activities of this compound and its derivatives, particularly as enzyme and ion transport inhibitors, suggests potential new avenues for its application in the fields of biochemistry and drug development. Further investigation into these biological mechanisms will be crucial for unlocking the full potential of this intriguing molecule.

References

A Comprehensive Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-Diaminostilbene-2,2'-disulfonic Acid

Introduction

4,4'-Diaminostilbene-2,2'-disulfonic acid, also known as Amsonic Acid, is a stilbene (B7821643) derivative of significant interest in both industrial and research settings.[1][2] Structurally, it is an organic compound featuring a trans-stilbene (B89595) core functionalized with two amino groups and two sulfonic acid groups.[3] This unique structure imparts properties that make it a crucial intermediate in the synthesis of dyes and fluorescent whitening agents.[3][4][5] More recently, its biological activities have garnered attention in the field of pharmacology and drug development, with studies exploring its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[6][7] This guide provides a detailed technical overview of its chemical properties, synthesis, applications, and pharmacological profile for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

4,4'-Diaminostilbene-2,2'-disulfonic acid is a water-soluble, light-yellow to brown crystalline powder.[4] It is characterized by a high melting point, decomposing at temperatures above 300°C.[2]

Identifier Value Reference
CAS Number 81-11-8[1][2][8]
Molecular Formula C₁₄H₁₄N₂O₆S₂[1][2]
Molecular Weight 370.40 g/mol [2][9]
IUPAC Name 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid[9][10]
Synonyms This compound, DSD[2][6]
Appearance Light yellow to brown powder/crystals[4]
Melting Point >300 °C (decomposes)[2][8]
Solubility Soluble in water[3]
Chemical Structure

The structure consists of a central ethylene (B1197577) bridge connecting two phenyl rings, which are substituted with amino and sulfonic acid groups.

Caption: Chemical structure of 4,4'-diaminostilbene-2,2'-disulfonic acid.

Synthesis

The primary route for the synthesis of 4,4'-diaminostilbene-2,2'-disulfonic acid is through the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid.[3][5] This precursor is typically produced from the oxidation of 4-nitrotoluene-2-sulfonic acid.[5] Various reduction methods have been developed to convert the nitro groups to amino groups.

G A 4-Nitrotoluene-2-sulfonic acid B Oxidation A->B e.g., with atmospheric O₂ C 4,4'-Dinitrostilbene-2,2'-disulfonic acid B->C D Reduction C->D e.g., Fe/acid, Catalytic Hydrogenation E 4,4'-Diaminostilbene-2,2'-disulfonic acid D->E

Caption: General synthesis workflow for 4,4'-diaminostilbene-2,2'-disulfonic acid.

Experimental Protocols

Protocol 1: Reduction using Hydrazine (B178648) Hydrate (B1144303) [11]

  • A solution of potassium hydroxide (B78521) (3 g, 52 mmol) in a minimal amount of water is prepared.

  • This solution is slowly added with stirring to a mixture of 4-nitrotoluene-o-sulfonic acid (2.2 g, 10 mmol), diethylene glycol (20 mL), and 85% hydrazine hydrate (2.5 mL).

  • The resulting mixture is refluxed for 30 minutes.

  • The condenser is then removed to allow for the evaporation of the aqueous liquor.

  • Refluxing is continued for an additional 2.5 hours.

  • After the reaction is complete, the mixture is cooled and diluted with water.

  • The diluted mixture is acidified with warm, concentrated hydrochloric acid to precipitate the product.

  • The pure product is isolated by filtration.

Protocol 2: Catalytic Hydrogenation [12][13]

  • An aqueous solution of 4,4'-dinitrostilbene-2,2'-disodium sulfonate is prepared.

  • The pH of the solution is adjusted to a range of 6.0 to 8.5.

  • A cobalt or palladium-on-carbon catalyst is added to the solution.[12][13]

  • The mixture is subjected to hydrogenation at a temperature between 70°C and 180°C and a hydrogen pressure of 5 to 150 bars.[12]

  • The rate of addition of the dinitro compound solution is controlled to prevent an excess of unreacted starting material.

  • Upon completion of the reaction, the catalyst is filtered off, and the product is isolated from the aqueous solution.

Applications

The primary industrial application of 4,4'-diaminostilbene-2,2'-disulfonic acid is as a key intermediate in the manufacturing of fluorescent whitening agents (also known as optical brighteners) and a variety of direct dyes.[4][5][8] In the realm of scientific research and drug development, its utility has expanded significantly.

  • Fluorescent Probe: It serves as a fluorescent dye for various analytical applications, including the detection of heavy metal ions.[6][7][14]

  • Pharmacological Research: The compound has demonstrated a range of biological activities, making it a scaffold of interest for developing new therapeutic agents.[6][7] This includes potential applications in cancer, Alzheimer's disease, and inflammatory conditions.

Pharmacological Activity and Drug Development Potential

Recent studies have highlighted the multifaceted pharmacological profile of 4,4'-diaminostilbene-2,2'-disulfonic acid, suggesting its potential as a lead compound in drug discovery.

Enzyme Inhibition

The compound has been shown to be a potent inhibitor of several enzymes implicated in disease pathogenesis.[6][7]

G cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibition Mechanism Enzyme Enzyme (e.g., AChE) Product Product Enzyme->Product catalyzes Substrate Substrate (e.g., Acetylcholine) Substrate->Enzyme Inhibitor 4,4'-Diaminostilbene- 2,2'-disulfonic acid BlockedEnzyme Inhibited Enzyme Inhibitor->BlockedEnzyme binds to Enzyme2 Enzyme

Caption: Conceptual diagram of enzyme inhibition by 4,4'-diaminostilbene-2,2'-disulfonic acid.

A 2024 study demonstrated its dose-dependent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy.[6][7] It also showed inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways.[6][7]

Enzyme Target IC₅₀ Value (μM) Therapeutic Area Reference
Acetylcholinesterase (AChE)12.18Alzheimer's Disease[6][7]
Butyrylcholinesterase (BChE)20.87Alzheimer's Disease[6][7]
Cyclooxygenase (COX)-Inflammation[6][7]
Lipoxygenase (LOX)-Inflammation[6][7]
Anticancer Activity

The compound has exhibited significant anticancer effects against several human cancer cell lines in vitro.[6]

Cell Line Cancer Type IC₅₀ Value (μM) Reference
NIH/3T3Brain Cancer32.59[6]
HeLaCervical Cancer15.31[6]
MCF-7Breast Cancer96.46[6]
Experimental Protocol: MTT Assay for Anticancer Activity[7]

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of 4,4'-diaminostilbene-2,2'-disulfonic acid is prepared and serially diluted to various concentrations. The culture medium is replaced with medium containing the different concentrations of the compound, and the cells are incubated for a further 24-48 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Related Compounds and Signaling Pathways

While direct evidence linking 4,4'-diaminostilbene-2,2'-disulfonic acid to specific signaling pathways is still emerging, studies on structurally related stilbene disulfonates provide valuable insights. For example, 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), an anion exchange inhibitor, has been shown to induce apoptosis in neuronal cells and stimulate the production of TNF-alpha in lymphocytes.[15][16] DIDS has also been found to block the cleavage of caspase-3, a key effector in the apoptotic cascade.[17]

G A Apoptotic Stimulus (e.g., Ischemic Stress) B Mitochondrial Pathway A->B C Cytochrome C Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation (Effector Caspase) D->E F Apoptosis (Cell Death) E->F G Stilbene Disulfonate Derivative (e.g., DIDS) G->E Inhibits

Caption: Apoptotic pathway modulation by related stilbene disulfonates like DIDS.

These findings suggest that the stilbene disulfonate scaffold can interact with critical cellular pathways, particularly those related to cell death and inflammation. Further research is warranted to elucidate the specific molecular targets and signaling cascades modulated by 4,4'-diaminostilbene-2,2'-disulfonic acid itself.

Conclusion

4,4'-Diaminostilbene-2,2'-disulfonic acid is a versatile compound with established industrial importance and growing potential in the biomedical field. Its straightforward synthesis and unique chemical properties make it a valuable building block for dyes and optical brighteners. For researchers in drug development, its demonstrated efficacy as an enzyme inhibitor and anticancer agent presents an exciting opportunity for the design of new therapeutic molecules. Future investigations should focus on elucidating its precise mechanisms of action, evaluating its in vivo efficacy and safety, and exploring its potential in a broader range of therapeutic applications.

References

Spectral properties of Amsonic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the spectral properties of Amsonic acid and its derivatives, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 4,4'-diaminostilbene-2,2'-disulfonic acid, is a key stilbene (B7821643) derivative.[1][2][3] Its rigid, planar structure with extensive π-conjugation gives rise to distinct spectroscopic properties, making it a valuable compound in various fields.[4] It serves as a crucial intermediate in the synthesis of dyes, optical brighteners, and fluorescent whitening agents.[5] Furthermore, recent studies have highlighted its potential in biomedical applications, including the detection of heavy metal ions and as an anticancer agent.[6]

This guide provides a comprehensive overview of the core spectral properties of this compound and its derivatives, details the experimental protocols for their analysis, and presents key quantitative data to support research and development efforts.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule.[4] The absorption spectrum of stilbene derivatives like this compound is typically characterized by a strong, structured band in the UV region, corresponding to π → π* transitions within the conjugated system.[4][7] This technique is fundamental for confirming the compound's structure and for determining optimal excitation wavelengths for fluorescence studies.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the this compound derivative in a UV-transparent solvent. Given its sulfonic acid groups, aqueous buffers (e.g., HEPES) or polar solvents are suitable.[6][8] Adjust the concentration to yield a maximum absorbance between 0.8 and 1.2 to ensure linearity according to the Beer-Lambert law.[4]

  • Instrumentation : Utilize a dual-beam UV-Vis spectrophotometer.[4][9]

  • Data Acquisition :

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Place the sample cuvette in the spectrophotometer.

    • Scan a wavelength range of approximately 200–500 nm to capture the primary absorption bands.[7][10]

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated if the concentration and path length are known.

Visualization: UV-Vis Spectroscopy Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Dissolve this compound in Aqueous Buffer B Adjust Concentration (Abs < 1.2) A->B C Run Baseline (Solvent Blank) B->C D Scan Sample (200-500 nm) C->D E Identify λmax D->E F Calculate Molar Absorptivity (ε) E->F

Caption: Workflow for UV-Visible spectroscopic analysis.

Spectral Data: this compound & Derivatives

The following table summarizes UV-Vis absorption data for this compound (DSD) and related stilbene compounds. Solvatochromic shifts are observed, where the λmax can change depending on solvent polarity.[7]

CompoundSolventλmax (nm)Reference
This compound (DSD)CH3CN/HEPES Buffer~350[6][8]
trans-StilbeneHexane295, 307, 322[4]
Azo Dye DerivativeVarious300-400[10]

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Stilbene derivatives are known for their fluorescent properties, which are highly sensitive to their molecular environment and conformation.[4] This makes them suitable for applications as fluorescent probes and sensors.[6]

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation : Prepare a very dilute solution of the this compound derivative. The absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects.[4] The same solvents as for UV-Vis are generally applicable.

  • Instrumentation : Use a spectrofluorometer.[4]

  • Data Acquisition :

    • Set the excitation wavelength (λex) to the λmax determined by UV-Vis spectroscopy (e.g., ~350 nm for this compound).

    • Record the fluorescence emission spectrum (λem) by scanning at a 90-degree angle to the excitation beam.[4] The scan range should be from just above the excitation wavelength to a higher wavelength (e.g., 370-600 nm).

  • Data Analysis : Determine the wavelength of maximum emission. The fluorescence quantum yield and lifetime can be measured for more advanced characterization.

Visualization: Relationship between Absorption and Emission

Absorption_Emission_Relationship cluster_process A Ground State (S₀) B Excited State (S₁) A->B  UV-Vis Photon Absorption (Excitation) B->A  Fluorescence Emission (Lower Energy Photon)

Caption: Logical relationship between UV-Vis absorption and fluorescence.

Spectral Data: this compound Fluorescence

This compound (DSD) has been shown to act as a sensor for heavy metal ions, where its fluorescence is quenched upon binding to certain ions like Sn2+ due to the inhibition of a photo-induced electron transfer (PET) pathway.[6]

CompoundSolventλex (nm)λem (nm)ObservationReference
This compound (DSD)CH3CN/HEPES Buffer~364~427Strong Emission[6][8]
This compound (DSD) + Sn2+CH3CN/HEPES Buffer~364-Fluorescence Quenching[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11] For this compound and its derivatives, 1H and 13C NMR are used to confirm the molecular structure, including the stereochemistry of the vinyl group and the substitution pattern on the aromatic rings.[12][13]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve a sufficient amount of the sample (typically 5-10 mg) in a deuterated solvent. For this compound, which is a disulfonic acid, Dimethyl Sulfoxide-d6 (DMSO-d6) or Deuterium Oxide (D2O) are appropriate choices.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

  • Data Acquisition :

    • Acquire a standard 1H NMR spectrum.

    • Acquire a 13C NMR spectrum.

    • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[14]

  • Data Analysis : Integrate proton signals and assign chemical shifts (δ) for both proton and carbon nuclei by comparing with literature values for similar structures and analyzing spin-spin coupling patterns and 2D correlations.[15]

Visualization: NMR Analysis Workflow

NMR_Workflow A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d₆) B Acquire 1D Spectra (¹H, ¹³C) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C D Process & Analyze Spectra C->D E Assign Signals & Elucidate Structure D->E

Caption: General workflow for NMR spectroscopic analysis.

Spectral Data: Representative Chemical Shifts
Proton TypeExpected 1H Chemical Shift (δ, ppm)
Aromatic Protons (Ar-H)6.5 - 8.2
Vinylic Protons (-CH=CH-)7.0 - 7.5
Amine Protons (-NH2)Broad signal, variable

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) are suitable due to its polar and salt-like nature.[16]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of acid or base to aid ionization.

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.[17]

  • Data Acquisition : Infuse the sample solution directly into the mass spectrometer. Acquire spectra in both positive and negative ion modes to determine the best ionization conditions. This compound, with its two sulfonic acid groups, is expected to ionize well in negative mode.[18][19]

  • Data Analysis : Identify the molecular ion peak ([M-H]- or [M-2H+Na]- for negative mode) and compare the measured m/z value with the theoretical exact mass to confirm the elemental formula.[5]

Spectral Data: this compound

The molecular formula and weight of this compound provide the basis for its mass spectrometric analysis.

CompoundMolecular FormulaTheoretical Molecular WeightTheoretical Exact MassReference
This compoundC14H14N2O6S2370.4 g/mol 370.02932852 Da[1][3][5]
This compound Disodium (B8443419) SaltC14H12N2Na2O6S2414.4 g/mol 413.99321702 Da[20]

Signaling Pathways & Drug Development

While specific signaling pathways directly modulated by this compound are still under extensive investigation, its demonstrated anticancer activity against HeLa and brain cancer cell lines suggests interference with critical cellular processes.[6] Many anticancer agents function by modulating pathways that control cell proliferation, apoptosis, and metastasis, such as the PI3K/AKT or MAPK/ERK pathways.[21][22] The development of this compound derivatives as prodrugs, potentially by utilizing amino acid transporters, could enhance their bioavailability and target specificity, a common strategy in drug development.[23]

Visualization: Hypothetical Drug Action Pathway

Drug_Action_Pathway cluster_drug Drug Molecule cluster_cell Target Cancer Cell A This compound Derivative B Cellular Target (e.g., Kinase, Receptor) A->B Binding/ Interaction C Signaling Pathway (e.g., PI3K/AKT) B->C D Cellular Response C->D E Apoptosis or Growth Inhibition D->E Leads to

Caption: Hypothetical mechanism of action for an this compound-based drug.

References

Amsonic Acid: A Comprehensive Technical Guide to its Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of amsonic acid (4,4'-diaminostilbene-2,2'-disulfonic acid), a compound of significant interest in the manufacturing of dyes and optical brightening agents. This document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment, designed to aid researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties of this compound

This compound is an organic compound that presents as odorless, yellowish microscopic needles or a cream-colored powder.[1][2][3] Its chemical structure consists of a trans-stilbene (B89595) backbone with amino and sulfonic acid functional groups on each of the two phenyl rings.[4]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application and formulation. However, publicly available data presents some contradictions. Several sources describe this compound as being "very soluble" in water, while others state it is "very slightly soluble" or even "insoluble".[1][5][6] This discrepancy may be attributable to variations in experimental conditions, such as temperature and pH, or the specific form of the acid being tested. The disodium (B8443419) salt of this compound, by contrast, is reported to be water-soluble.[7]

With regard to organic solvents, this compound is reported to be soluble in ethanol (B145695) and diethyl ether, though quantitative data is scarce.[5] It is also noted to be easily soluble in alkaline solutions.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative data on the solubility of this compound and its disodium salt.

CompoundSolventTemperatureSolubilityReference
This compoundWater23 °C< 0.1 g/100 mL[2][8]
This compoundWater23 °C< 1 mg/mL[3]
This compoundWaterNot SpecifiedVery soluble[1]
This compoundWaterNot SpecifiedVery slightly soluble[5][6]
This compoundWaterNot SpecifiedInsoluble[2][3][8]
This compoundAqueous BaseNot SpecifiedSlightly soluble[8]
This compoundEthanolNot SpecifiedSoluble[5]
This compoundDiethyl EtherNot SpecifiedSoluble[5]
This compound Disodium SaltWater19 °C≥ 100 mg/mL[7]

Experimental Protocol for Solubility Determination

Given the inconsistencies in the reported data, a standardized experimental protocol is crucial for obtaining reliable and reproducible solubility measurements for this compound. The following section outlines a detailed methodology based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment
  • This compound (high purity)

  • Deionized water

  • Selected organic solvents (e.g., ethanol, methanol, DMSO, etc.)

  • pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol).

    • Ensure that a solid excess of this compound is present to guarantee saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • To separate the dissolved solute from the undissolved solid, centrifuge the samples at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot using a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • The resulting concentration represents the solubility of this compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Seal vials and agitate at constant temperature B->C D Centrifuge to settle excess solid C->D E Filter supernatant D->E F Dilute supernatant E->F G Quantify using HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for determining this compound solubility.

This guide provides a foundational understanding of this compound's solubility and a practical framework for its experimental determination. For researchers and drug development professionals, accurate and consistent solubility data is paramount for successful formulation and application. The outlined protocol and workflow are designed to support the generation of such critical data.

References

An In-depth Technical Guide to the Molar Extinction Coefficient of Amsonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Amsonic Acid

This compound, also known as 4,4'-diaminostilbene-2,2'-disulfonic acid, is a key intermediate in the synthesis of dyes and fluorescent whitening agents.[1][2][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 4,4'-Diaminostilbene-2,2'-disulfonic acid[2][3]
Synonyms This compound, Flavonic acid[2][3]
CAS Number 81-11-8[2][3]
Molecular Formula C₁₄H₁₄N₂O₆S₂[2][3]
Molecular Weight 370.4 g/mol [2]
Appearance Light yellow to brown crystalline powder[2]
Solubility Very slightly soluble in water; soluble in ethanol (B145695) and diethyl ether.[2]
Melting Point >300°C[2]
Molar Extinction Coefficient of this compound

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a specific wavelength. It is an intrinsic property of a substance and is a crucial parameter for quantitative analysis using UV-Vis spectroscopy, as defined by the Beer-Lambert law.

As of the latest literature review, a specific value for the molar extinction coefficient of this compound in a defined solvent and at a particular wavelength (λmax) has not been published. The determination of this value requires experimental measurement.

Solventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Data Not AvailableData Not AvailableData Not Available

Experimental Protocol for Determination of Molar Extinction Coefficient

The following is a detailed, generalized protocol for the experimental determination of the molar extinction coefficient of a compound like this compound using UV-Vis spectrophotometry.

Objective: To determine the molar extinction coefficient of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax).

Materials:

  • This compound (high purity)

  • Spectrophotometric grade solvent (e.g., deionized water, ethanol, or methanol, depending on solubility)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

Methodology:

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of dry this compound using an analytical balance.

    • Quantitatively transfer the weighed this compound into a volumetric flask of a known volume.

    • Dissolve the this compound in the chosen solvent and fill the flask to the calibration mark. Ensure complete dissolution.

    • Calculate the precise molar concentration of this stock solution.

  • Preparation of a Dilution Series:

    • Prepare a series of at least five standard solutions of this compound by accurately diluting the stock solution with the same solvent.

    • The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Use one of the prepared standard solutions of intermediate concentration.

    • Fill a quartz cuvette with the chosen solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-500 nm).

    • Replace the blank cuvette with the cuvette containing the this compound solution.

    • Scan the absorbance of the solution across the wavelength range to obtain the absorption spectrum.

    • The wavelength at which the highest absorbance is recorded is the λmax.

  • Measurement of Absorbance for the Dilution Series:

    • Set the spectrophotometer to the determined λmax.

    • Zero the spectrophotometer using the blank cuvette.

    • Measure the absorbance of each of the prepared standard solutions at λmax, starting from the most dilute and proceeding to the most concentrated.

    • Rinse the cuvette with the next solution to be measured before filling it.

  • Data Analysis and Calculation of Molar Extinction Coefficient:

    • Plot a graph of absorbance (on the y-axis) versus the molar concentration of the this compound standards (on the x-axis).

    • Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L).

    • The slope of the linear regression line is equal to the molar extinction coefficient (ε), as the path length (b) is 1 cm.

Visualizations

Experimental Workflow for Molar Extinction Coefficient Determination

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient of this compound.

References

An In-depth Technical Guide to the Key Functional Groups of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminostilbene-2,2'-disulfonic acid (DSDSA), also known as Amsonic acid, is a versatile organic compound characterized by a rigid stilbene (B7821643) backbone symmetrically substituted with two primary amine (-NH₂) and two sulfonic acid (-SO₃H) functional groups. This unique arrangement of electron-donating amino groups and strongly electron-withdrawing, water-solubilizing sulfonic acid groups dictates its chemical reactivity and diverse applications. Primarily known as a key intermediate in the synthesis of fluorescent whitening agents and direct dyes, recent research has unveiled its potential in the biomedical field, including anticancer and enzyme inhibitory activities. This guide provides a comprehensive overview of the core characteristics of DSDSA, focusing on its functional groups, physicochemical properties, synthesis, and biological interactions.

Core Functional Groups and Molecular Structure

The structure of 4,4'-diaminostilbene-2,2'-disulfonic acid is centered around a trans-stilbene (B89595) core, which provides planarity and rigidity to the molecule. The key functional groups that determine its properties are:

  • Amino Groups (-NH₂): Located at the 4 and 4' positions of the phenyl rings, these primary aromatic amines are nucleophilic and can be readily diazotized. This reactivity is fundamental to the synthesis of a wide range of azo dyes.[1] In a biological context, these groups can participate in hydrogen bonding and may be involved in interactions with biological macromolecules.

  • Sulfonic Acid Groups (-SO₃H): Situated at the 2 and 2' positions, these are strong acidic groups that are typically deprotonated at physiological pH, rendering the molecule highly water-soluble as a sulfonate salt.[2] Their negative charge plays a significant role in the molecule's interaction with charged biological surfaces and its limited ability to cross cell membranes without specific transporters.

  • Stilbene Backbone (-CH=CH-): The ethylene (B1197577) bridge connecting the two phenyl rings is typically in the trans (E) configuration, contributing to the molecule's planarity and its characteristic UV-Visible absorption properties.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4,4'-diaminostilbene-2,2'-disulfonic acid is presented below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₄N₂O₆S₂[3]
Molecular Weight 370.4 g/mol [3]
Appearance Light yellow to cream-colored crystalline powder[3]
Melting Point >300 °C[3]
Predicted pKa -1.58 ± 0.50[3]
Water Solubility <0.1 g/100 mL at 23 °C[3]
UV-Vis λmax ~350 nm[4]

Spectroscopic Data

SpectroscopyKey Peaks and AssignmentsReference(s)
FT-IR (KBr Pellet) Broadband around 3400-3500 cm⁻¹ (N-H stretching of amino groups), ~1620 cm⁻¹ (C=C stretching of the stilbene backbone), ~1200 cm⁻¹ and ~1040 cm⁻¹ (S=O stretching of sulfonic acid groups).Inferred from[1][5]
¹³C NMR (DMSO-d₆) Aromatic carbons (110-150 ppm), vinyl carbons of the stilbene backbone (~125-130 ppm).Inferred from[1]
¹H NMR Aromatic protons (7-8 ppm), vinyl protons (~7 ppm), and amino protons (broad signal).Inferred from[5]

Experimental Protocols

Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

A common method for the synthesis of DSDSA involves the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid. A detailed laboratory-scale procedure is as follows:

Materials:

Procedure: [6]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixture of 4-nitrotoluene-2-sulfonic acid (10 mmol, 2.2 g), diethylene glycol (20 mL), and hydrazine hydrate 85% (2.5 mL).

  • Slowly add a solution of potassium hydroxide (52 mmol, 3 g) in a minimal amount of water to the mixture with continuous stirring.

  • Heat the mixture to reflux for 30 minutes.

  • Remove the condenser to allow the aqueous liquor to evaporate and continue refluxing for an additional 2.5 hours.

  • After the reaction is complete, cool the reaction mixture to room temperature and dilute it with water.

  • Acidify the cooled and diluted mixture with warm, concentrated hydrochloric acid.

  • The resulting precipitate, 4,4'-diaminostilbene-2,2'-disulfonic acid, is collected by filtration and washed with cold water.

  • The product can be further purified by recrystallization from a suitable solvent system, such as a dioxane:pyridine (90:10 v/v) mixture.[1]

HPLC Analysis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions: [1]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 83% aqueous methanol.

  • Flow Rate: 0.9-1.0 mL/min.

  • Detection: UV at approximately 350 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of DSDSA in drug development, particularly for its anticancer and enzyme inhibitory effects.

Anticancer Activity

DSDSA has demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC₅₀ (µM)Reference(s)
HeLa (Cervical Cancer)15.31[4]
NIH/3T3 (Fibroblast)32.59[4]
MCF-7 (Breast Cancer)96.46[4]

The precise mechanism of its anticancer activity is still under investigation. However, studies on the closely related compound 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) have shown direct inhibition of caspases, key enzymes in the apoptotic pathway.[7][8] It is hypothesized that DSDSA may induce apoptosis through a similar mechanism.

Enzyme Inhibition

DSDSA has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine.

EnzymeIC₅₀ (µM)Reference(s)
Acetylcholinesterase (AChE)12.18[4]
Butyrylcholinesterase (BChE)20.87[4]

The inhibitory activity against these enzymes suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product 4-Nitrotoluene-2-sulfonic acid 4-Nitrotoluene-2-sulfonic acid Mixing Mixing 4-Nitrotoluene-2-sulfonic acid->Mixing KOH KOH KOH->Mixing Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Mixing Diethylene Glycol Diethylene Glycol Diethylene Glycol->Mixing Reflux & Evaporation Reflux & Evaporation Mixing->Reflux & Evaporation Acidification Acidification Reflux & Evaporation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization DSDSA DSDSA Recrystallization->DSDSA

Caption: Workflow for the synthesis of DSDSA.

Hypothesized Apoptosis Signaling Pathway

G DSDSA DSDSA Caspase9 Caspase-9 DSDSA->Caspase9 Inhibition Caspase3 Caspase-3 DSDSA->Caspase3 Inhibition Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized inhibition of caspases by DSDSA.

Conclusion

The distinct functional groups of 4,4'-diaminostilbene-2,2'-disulfonic acid—the reactive amino groups and the solubilizing sulfonic acid groups on a rigid stilbene framework—confer a unique set of properties that have made it a valuable molecule in both industrial and research settings. While its role in dye chemistry is well-established, its emerging biological activities, including its potential as an anticancer agent and an enzyme inhibitor, open new avenues for its application in drug development. Further research is warranted to fully elucidate the mechanisms underlying its biological effects and to explore its therapeutic potential.

References

An In-depth Technical Guide to Amsonic Acid: MSDS and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Amsonic acid (CAS No. 81-11-8), also known as 4,4'-Diamino-2,2'-stilbenedisulfonic acid, intended for researchers, scientists, and professionals in drug development.[1][2] It covers the substance's material safety data, safe handling protocols, and emergency procedures, with a focus on quantitative data and clear, actionable guidance.

Chemical and Physical Properties

This compound is an odorless, yellowish microscopic needle-like or cream-colored powder.[1] It is very soluble in water.[1] This compound is primarily used in the synthesis of dyes and optical brighteners.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C14H14N2O6S2[1][3]
Molecular Weight 370.41 g/mol [1]
Appearance Odorless yellowish microscopic needles or cream-colored powder[1]
Melting Point > 300 °C / 572 °F[4]
Solubility in Water Very soluble[1]
log Pow (Partition Coefficient) -2.298 (25 °C)

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. It can cause skin and eye irritation, and may cause respiratory irritation.[4] It is harmful if swallowed, in contact with skin, or inhaled.[5]

Table 2: Toxicological Data for this compound

TestRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50OralGuinea pig47 gm/kgLiver and kidney function tests impaired[6]
TDLoIntraperitonealRat300 mg/kgMaternal reproductive effects[6]

Health Effects:

  • Inhalation: Causes chemical burns to the respiratory tract and may cause respiratory irritation.[1][4] Inhaling the dust can lead to systemic effects, and aspiration may cause pulmonary edema.[1]

  • Skin Contact: Causes skin burns and irritation.[1][4] In milder cases, it may result in a skin rash, and the skin may become cold and clammy.[1]

  • Eye Contact: Causes serious eye burns and irritation, potentially leading to chemical conjunctivitis and corneal damage.[1][4]

  • Ingestion: May cause severe and permanent damage to the digestive tract, including gastrointestinal tract burns and potential perforation.[1]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area.[1] Use a local exhaust system if dust or aerosols are generated.[7]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, vapor, mist, or gas.[1]

  • Wash hands and face thoroughly after handling.[7]

  • Remove and wash contaminated clothing before reuse.[1] Discard contaminated shoes.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances, such as oxidizing agents.[1][7]

  • Store away from heat, sparks, and flame.[8]

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat/Apron - Respirator (if needed) prep_workspace Prepare Workspace: - Ensure good ventilation - Verify safety shower and eyewash station are accessible prep_ppe->prep_workspace and weigh Weighing: - Use a chemical fume hood - Minimize dust generation prep_workspace->weigh Proceed to dissolve Dissolving: - Add acid to solvent slowly - Avoid splashing weigh->dissolve then transfer Transferring: - Use appropriate tools (spatula, etc.) - Keep containers closed when not in use dissolve->transfer as needed decontaminate Decontaminate Workspace: - Clean all surfaces transfer->decontaminate After use, dispose Dispose of Waste: - Follow institutional and local regulations decontaminate->dispose and wash Wash Hands Thoroughly dispose->wash Finally,

Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionStandard/Specification
Eyes/Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166
Skin Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing[1][4][7]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when workplace conditions warrant its use (e.g., dust generation)

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures:

  • Inhalation: Remove the individual from exposure to fresh air immediately.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical aid immediately.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes.[1] Do not allow the victim to rub or close their eyes.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Get medical aid immediately.[1]

Emergency Response Workflow for Personal Exposure:

cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Occurs inhale_1 Move to Fresh Air start->inhale_1 skin_1 Remove Contaminated Clothing start->skin_1 eye_1 Flush Eyes with Water for 30+ min start->eye_1 ingest_1 Rinse Mouth with Water start->ingest_1 inhale_2 Administer Oxygen/Artificial Respiration if needed inhale_1->inhale_2 inhale_3 Seek Immediate Medical Attention inhale_2->inhale_3 skin_2 Flush with Soap and Water for 15+ min skin_1->skin_2 skin_3 Seek Immediate Medical Attention skin_2->skin_3 eye_2 Do Not Rub Eyes eye_1->eye_2 eye_3 Seek Immediate Medical Attention eye_2->eye_3 ingest_2 Drink 2-4 glasses of Milk or Water ingest_1->ingest_2 ingest_3 Do NOT Induce Vomiting ingest_2->ingest_3 ingest_4 Seek Immediate Medical Attention ingest_3->ingest_4

First Aid Procedures for this compound Exposure.

Accidental Release Measures:

In case of a spill, the following steps should be taken:

  • Evacuate and Secure: Keep unnecessary personnel away and control entry to the spill area.[7][9]

  • Ventilate: Ensure adequate ventilation in the area of the spill.[1]

  • Contain: Prevent the spill from entering drains or waterways.[7]

  • Clean-up:

    • Wear appropriate PPE.[7]

    • For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1]

    • For large spills, dike the material and absorb it with an inert material such as dry sand or earth.[9]

  • Decontaminate: Clean the spill area thoroughly.

Emergency Response Workflow for Spills:

spill Spill Detected evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Prevent entry to drains) ventilate->contain cleanup Clean Up Spill (Sweep or absorb) contain->cleanup dispose Place in Labeled Disposal Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

This compound Spill Response Workflow.

Stability and Reactivity

  • Chemical Stability: this compound is stable under normal temperatures and pressures.[1]

  • Incompatible Materials: It is incompatible with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, oxides of sulfur, and other irritating and toxic fumes and gases.[1]

Disposal Considerations

Disposal of this compound and its containers must be conducted by qualified personnel in accordance with all applicable federal, state, and local regulations.[7] The product should not be allowed to enter the environment, drains, or waterways.[7] Empty containers should be disposed of as unused product and not be reused.[7]

References

Synthesis of Amsonic Acid Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amsonic acid, chemically known as 4,4'-diaminostilbene-2,2'-disulfonic acid, and its disodium (B8443419) salt are crucial intermediates in the chemical industry. They serve as foundational molecules for the synthesis of a wide range of fluorescent whitening agents (FWAs), also known as optical brighteners, and direct dyes.[1][2][3] These compounds are extensively used in the textile, paper, and detergent industries to enhance the whiteness and brightness of materials. This technical guide provides an in-depth overview of the primary synthesis route for this compound disodium salt, detailing the experimental protocols, reaction parameters, and product characterization.

Overall Synthesis Pathway

The most common industrial synthesis of this compound disodium salt is a two-step process. The first step involves the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid to form 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS acid). The second step is the reduction of the nitro groups of DNS acid to amino groups, yielding this compound. The free acid is then converted to its more stable and soluble disodium salt.

Synthesis_Pathway cluster_step1 Step 1: Oxidative Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation 4-nitrotoluene-2-sulfonic_acid 4-Nitrotoluene-2-sulfonic Acid DNS_acid 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNS Acid) 4-nitrotoluene-2-sulfonic_acid->DNS_acid Oxidizing Agent (e.g., NaOCl, O2) Amsonic_acid 4,4'-Diaminostilbene-2,2'-disulfonic Acid (this compound) DNS_acid->Amsonic_acid Reducing Agent (e.g., H2/Catalyst, Fe) Amsonic_acid_disodium_salt This compound Disodium Salt Amsonic_acid->Amsonic_acid_disodium_salt NaOH

Figure 1: Overall synthesis pathway for this compound disodium salt.

Step 1: Synthesis of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNS Acid)

The initial step is the oxidative coupling of 4-nitrotoluene-2-sulfonic acid. This reaction can be achieved using various oxidizing agents, with sodium hypochlorite (B82951) or oxygen in the presence of a catalyst being common industrial methods.

Experimental Protocol: Oxidation with Sodium Hypochlorite

This protocol is based on the originally reported methods for the formation of DNS acid.[4]

  • Preparation of Starting Material: 4-nitrotoluene-2-sulfonic acid is prepared by the sulfonation of 4-nitrotoluene.

  • Reaction Setup: A solution of 4-nitrotoluene-2-sulfonic acid is prepared in an aqueous alkaline medium.

  • Oxidation: An aqueous solution of sodium hypochlorite is gradually added to the solution of 4-nitrotoluene-2-sulfonic acid while maintaining the temperature and pH of the reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation and Purification: Upon completion of the reaction, the product, disodium 4,4'-dinitrostilbene-2,2'-disulfonate, can be precipitated from the reaction mixture, for example, by the addition of sodium chloride. The precipitate is then filtered, washed, and dried.

Experimental Protocol: Oxidation with Oxygen

This method utilizes oxygen as the oxidizing agent, often in the presence of a catalyst, and can be performed in various solvents.

  • Reaction Setup: A solution of the alkali metal salt of 4-nitrotoluene-2-sulfonic acid is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) or a mixture of water and an organic solvent.

  • Catalyst Addition: A catalytically effective amount of a transition metal salt, such as manganese(II) acetate, is added to the solution.

  • Oxidation: Oxygen or air is continuously passed through the reaction mixture while maintaining the temperature. A solution of an alkali metal hydroxide (B78521) or alkoxide is gradually added.

  • Work-up: After the reaction is complete, the mixture is neutralized with an acid. The product can then be isolated by filtration or precipitation.

ParameterOxidation with Sodium HypochloriteOxidation with Oxygen
Starting Material 4-nitrotoluene-2-sulfonic acidAlkali metal salt of 4-nitrotoluene-2-sulfonic acid
Oxidizing Agent Sodium HypochloriteOxygen / Air
Solvent Aqueous alkaline solutionDimethyl sulfoxide, water/organic solvent mixtures
Catalyst Not typically requiredTransition metal salts (e.g., Mn(OAc)₂)
Temperature Controlled, often near room temperatureTypically elevated (e.g., 40-50°C)
Yield GoodHigh (up to 96.9% reported)

Step 2: Synthesis of this compound by Reduction of DNS Acid

The reduction of the dinitro compound to the corresponding diamino derivative is the pivotal step in forming this compound. Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation.

Experimental Protocol: Catalytic Hydrogenation with a Cobalt Catalyst

This protocol is adapted from patented industrial processes.[4]

  • Preparation of Reactant Solution: An aqueous solution of disodium 4,4'-dinitrostilbene-2,2'-disulfonate is prepared. The concentration is typically around 10-15%.

  • Catalyst Addition: A cobalt-based catalyst, such as Raney cobalt, is added to the solution.

  • pH Adjustment: The pH of the solution is adjusted to a range of 6.0 to 8.5 by introducing carbon dioxide.

  • Hydrogenation: The reaction is carried out in a stirred autoclave under hydrogen pressure. The temperature is maintained between 70°C and 180°C, and the hydrogen pressure is kept between 5 and 150 bars.

  • Reaction Completion and Work-up: The reaction is considered complete when the absorption of hydrogen ceases. The catalyst is then separated from the cooled solution by filtration. The resulting solution contains this compound.

Experimental Protocol: Catalytic Hydrogenation with a Palladium Catalyst
  • Preparation of Reactant Solution: An aqueous solution of disodium 4,4'-dinitrostilbene-2,2'-disulfonate is prepared.

  • pH Adjustment: The pH of the solution is adjusted to between 5.6 and 7.0.

  • Hydrogenation: The solution is heated to 70-90°C and slowly added to an aqueous suspension of a supported palladium or platinum catalyst while hydrogen is passed through the mixture.

  • Isolation: After the reduction is complete, the catalyst is filtered off. The this compound in the filtrate can be precipitated by acidification.

ParameterHydrogenation with Cobalt CatalystHydrogenation with Palladium Catalyst
Catalyst Raney CobaltPalladium or Platinum on support
Temperature 70 - 180°C (typically 100-160°C)70 - 90°C
Pressure 5 - 150 bar H₂ (typically 20-120 bar)Atmospheric or slightly elevated pressure
pH 6.0 - 8.55.6 - 7.0
Yield > 95%High

Step 3: Formation and Purification of this compound Disodium Salt

The final step involves the conversion of this compound to its disodium salt and subsequent purification.

Experimental Protocol
  • Neutralization: The aqueous solution of this compound obtained from the reduction step is carefully neutralized with a sodium hydroxide solution to form the disodium salt.

  • Crystallization: The disodium salt is then crystallized from the aqueous solution. This can be achieved by concentrating the solution and/or by cooling. The crystallization process is crucial for obtaining a product with high purity.

  • Isolation and Drying: The crystallized this compound disodium salt is isolated by filtration, washed with a small amount of cold water or a suitable solvent to remove impurities, and then dried under vacuum.

Experimental_Workflow cluster_dns_synthesis DNS Acid Synthesis cluster_amsonic_synthesis This compound Synthesis cluster_purification Final Product Purification Start_DNS 4-Nitrotoluene-2-sulfonic Acid Oxidation Oxidative Condensation Start_DNS->Oxidation Isolation_DNS Precipitation and Filtration Oxidation->Isolation_DNS DNS_Product DNS Acid Isolation_DNS->DNS_Product Start_Amsonic DNS Acid Solution DNS_Product->Start_Amsonic Catalyst_Addition Add Catalyst (e.g., Raney Co) Start_Amsonic->Catalyst_Addition pH_Adjust Adjust pH (6.0-8.5) Catalyst_Addition->pH_Adjust Hydrogenation Hydrogenation in Autoclave pH_Adjust->Hydrogenation Filtration_Catalyst Filter Catalyst Hydrogenation->Filtration_Catalyst Amsonic_Solution This compound Solution Filtration_Catalyst->Amsonic_Solution Neutralization Neutralize with NaOH Amsonic_Solution->Neutralization Crystallization Crystallization Neutralization->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Final_Product This compound Disodium Salt Filtration_Drying->Final_Product

Figure 2: Experimental workflow for the synthesis of this compound disodium salt.

Product Characterization

The final product, this compound disodium salt, is typically a light yellow powder or crystalline solid. Its identity and purity are confirmed using various analytical techniques.

PropertyValue
Chemical Name Disodium 4,4'-diamino-2,2'-stilbenedisulfonate
CAS Number 38151-70-1
Molecular Formula C₁₄H₁₂N₂Na₂O₆S₂
Molecular Weight 414.36 g/mol [1]
Appearance Light yellow powder or crystals
Solubility Soluble in water
Melting Point >300 °C

Spectroscopic Data:

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine groups, S=O stretching of the sulfonate groups, C=C stretching of the stilbene (B7821643) backbone, and aromatic C-H and C=C vibrations.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): In a suitable solvent like D₂O, the ¹H NMR spectrum would display signals corresponding to the aromatic protons and the protons of the ethylenic bridge. The chemical shifts and coupling patterns would be consistent with the substituted stilbene structure.

  • HPLC (High-Performance Liquid Chromatography): HPLC is a powerful tool for assessing the purity of the final product and for quantifying any remaining starting materials or by-products.

Safety Considerations

  • 4-Nitrotoluene-2-sulfonic acid and DNS acid: These are nitroaromatic compounds and should be handled with care.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under high pressure and temperature and should only be conducted in appropriate high-pressure reactors with proper safety measures.

  • This compound: The product itself is considered hazardous. It can cause skin and eye irritation.[2][5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and are based on published literature. These reactions should only be performed by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.

References

The Theoretical Bedrock of Amsonic Acid Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), is a pivotal organic compound, primarily recognized as a precursor in the synthesis of a class of fluorescent molecules known as optical brightening agents (OBAs) or fluorescent whitening agents (FWAs).[1][2][3] These compounds function by absorbing light in the ultraviolet (UV) region of the electromagnetic spectrum and re-emitting it in the blue portion of the visible spectrum, a phenomenon known as fluorescence.[1] This guide delves into the core theoretical principles underpinning the fluorescence of this compound and its derivatives, providing a comprehensive resource for researchers and professionals in drug development and related scientific fields.

The fundamental structure of this compound, featuring a trans-stilbene (B89595) backbone with amino and sulfonic acid functional groups, is the cornerstone of its photophysical properties.[2] The extended π-conjugation of the stilbene (B7821643) core is responsible for its ability to absorb UV radiation, while the amino groups play a crucial role in the fluorescence emission process.[4][5]

Theoretical Basis of Fluorescence

The fluorescence of this compound and its derivatives is governed by the principles of electronic excitation and subsequent relaxation. The process can be broken down into three key stages:

  • Excitation: The molecule absorbs a photon of UV light, causing an electron to transition from a lower electronic energy state (ground state, S₀) to a higher electronic energy state (excited state, S₁). The energy of the absorbed photon must match the energy difference between these two states. For stilbene-based optical brighteners derived from this compound, this absorption typically occurs in the 340-370 nm range.[1]

  • Excited-State Lifetime: The molecule exists in the excited state for a very brief period, typically on the order of nanoseconds. During this time, some energy is lost through non-radiative processes such as vibrational relaxation, where the molecule dissipates energy as heat to its surrounding environment.

  • Emission: The molecule returns to its ground state by emitting a photon of light. Due to the energy lost during the excited-state lifetime, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift. For this compound derivatives, the emission is typically in the blue region of the visible spectrum, around 420-470 nm.[1]

A key mechanism influencing the fluorescence intensity of this compound is Photo-induced Electron Transfer (PET) . The amino groups in the molecule can act as electron donors. In the ground state, this process is not significant. However, upon excitation, the stilbene core becomes a better electron acceptor, and an electron can be transferred from the lone pair of the nitrogen atom in the amino group to the excited stilbene moiety. This PET process provides a non-radiative pathway for the excited state to decay back to the ground state, thus quenching the fluorescence.[4][6]

When this compound is used to synthesize optical brighteners, the amino groups are often reacted, for example, with cyanuric chloride.[4] This modification alters the electron-donating ability of the nitrogen atoms, thereby inhibiting the PET process and leading to a significant enhancement of the fluorescence quantum yield. Similarly, the coordination of certain metal ions (e.g., Sn²⁺) to the amino groups can also suppress PET and enhance fluorescence.[4][6]

Fluorescence_Mechanism S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption (UV Photon) S1->S0 Non-radiative Decay (e.g., PET) S1->S1 Vibrational Relaxation (Heat Loss) S0_relaxed Ground State (S₀) S1->S0_relaxed Fluorescence Emission (Visible Photon)

Figure 1: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Quantitative Photophysical Data

CompoundExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ_F)Fluorescence Lifetime (τ)Solvent/ConditionsReference(s)
4,4'-Diamino-2,2'-stilbenedisulfonic acid340 nm420 nm---[4]
Stilbene Derivatives-435 - 471 nm--Dichloromethane[7]
Methoxy-trans-stilbene Analogs--0.07 - 0.690.82 - 3.46 nsSolid State[8]

Note: Data for quantum yield and fluorescence lifetime of the parent this compound is not consistently reported in the reviewed literature. The provided data for derivatives illustrates the range of properties that can be achieved through chemical modification.

Experimental Protocols

Synthesis of a Fluorescent Whitening Agent from this compound

This protocol describes a general method for the synthesis of a stilbene-based fluorescent whitening agent by reacting this compound with cyanuric chloride and subsequently with an amine. This is a common route to produce optical brighteners used in various industries.[9][10]

Materials:

  • 4,4'-Diamino-2,2'-stilbenedisulfonic acid (this compound)

  • Cyanuric chloride

  • Aniline (or other amine)

  • Sodium carbonate

  • Water

  • Ice

Procedure:

  • First Condensation:

    • Add cyanuric chloride to ice-cold water with vigorous stirring to form a fine suspension.

    • Prepare a solution of this compound in water, neutralized to a pH of ~8 with sodium carbonate.

    • Slowly add the this compound solution to the cyanuric chloride suspension while maintaining the temperature at 0-5 °C and the pH at 5-8 with the addition of a sodium carbonate solution.

    • After the addition is complete, raise the temperature to 20 °C and stir for a period to ensure the completion of the first condensation reaction.

  • Second Condensation:

    • To the reaction mixture from the first step, slowly add the amine (e.g., aniline).

    • Increase the temperature of the reaction mixture to 40 °C and stir for several hours to complete the second condensation.

  • Work-up and Isolation:

    • The product can be isolated by salting out with sodium chloride, followed by filtration and drying.

Synthesis_Workflow cluster_step1 Step 1: First Condensation cluster_step2 Step 2: Second Condensation cluster_step3 Step 3: Isolation Amsonic_Acid This compound Solution (pH ~8) Reaction1 Reaction Mixture (0-5 °C, pH 5-8) Amsonic_Acid->Reaction1 Cyanuric_Chloride Cyanuric Chloride Suspension (0-5 °C) Cyanuric_Chloride->Reaction1 Stir1 Stir and warm to 20 °C Reaction1->Stir1 Amine Add Amine (e.g., Aniline) Stir1->Amine Reaction2 Reaction Mixture (40 °C) Amine->Reaction2 Stir2 Stir for several hours Reaction2->Stir2 Isolation Salting Out, Filtration, Drying Stir2->Isolation Product Fluorescent Whitening Agent Isolation->Product

Figure 2: General workflow for the synthesis of a fluorescent whitening agent from this compound.
Fluorescence Spectroscopy

Instrumentation:

  • A fluorescence spectrophotometer equipped with a UV light source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the fluorescent compound in a suitable solvent (e.g., water, ethanol). The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence emission (e.g., 420 nm for this compound).

    • Scan the excitation monochromator over a range of UV wavelengths (e.g., 300-400 nm).

    • The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence.

  • Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum absorption (e.g., 340 nm for this compound).

    • Scan the emission monochromator over a range of visible wavelengths (e.g., 400-600 nm).

    • The resulting spectrum will show the intensity of fluorescence at different wavelengths.

Conclusion

This compound serves as a fundamental building block for a wide array of fluorescent compounds with significant industrial and research applications. The theoretical basis of its fluorescence is rooted in the electronic properties of the stilbene core and the crucial role of the amino substituents in modulating the fluorescence quantum yield through mechanisms like photo-induced electron transfer. By understanding these core principles, researchers can rationally design and synthesize novel fluorescent probes and materials with tailored photophysical properties for applications in drug development, bio-imaging, and materials science. The provided experimental framework offers a starting point for the synthesis and characterization of these valuable fluorescent molecules.

References

The Shining Legacy of Stilbene: A Technical Guide to its Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and application of stilbene-based fluorescent dyes for researchers, scientists, and drug development professionals.

The journey of stilbene-based compounds, from their early use as textile dyes to their current role as sophisticated fluorescent probes in cutting-edge research, is a testament to the enduring power of chemical innovation. This technical guide delves into the core of stilbene's fluorescent properties, tracing its history, detailing its synthesis, and showcasing its application in unraveling complex biological processes.

From Textile Mills to the Lab: A Brief History

The story of stilbene (B7821643) dyes begins in the late 19th and early 20th centuries with the rise of the synthetic dye industry. Early stilbene-based azo dyes, such as Stilbene Yellow, were developed for their vibrant colors and their ability to directly dye cellulosic fibers like cotton.[1] These dyes were synthesized from coal tar derivatives, with key intermediates like 4-nitrotoluene-2-sulfonic acid being oxidized to form the stilbene backbone.[2] While commercially important for textiles, the inherent fluorescence of the stilbene core remained largely a scientific curiosity until the mid-20th century.

The realization of stilbene's potential as a fluorescent tool marked a significant shift. Researchers began to explore derivatives of stilbene as optical brighteners, phosphors, and scintillators.[3] A pivotal moment came with the development of fluorescent probes for biological applications. The unique photophysical properties of stilbenes, particularly their sensitivity to the local environment, made them ideal candidates for designing probes to investigate cellular structures and processes.

The Photophysics of Stilbene: A Quantitative Overview

The fluorescence of stilbene arises from the π-π* transition within its conjugated system. The photophysical properties of stilbene derivatives, such as their absorption and emission maxima, quantum yields, and fluorescence lifetimes, are highly sensitive to their chemical structure and the polarity of their environment. This sensitivity is a key attribute that is exploited in the design of fluorescent probes. The following table summarizes the photophysical properties of several key stilbene-based fluorescent dyes.

Dye Name/DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/Conditions
trans-Stilbene (B89595)2943450.044Hexane
4,4'-Diaminostilbene350430High-
DASPO (4-(4-Diethylaminostyryl)-1-methylpyridinium iodide)480610-Ethanol
(E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol (Probe 11)350 (bound to native TTR)450 (bound to native TTR)-Aqueous Buffer
(E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol (Probe 11)350 (bound to protofibrillar TTR)>550 (bound to protofibrillar TTR)-Aqueous Buffer
BODIPY-Stilbene Conjugate (11a)338680-Water
4,4′-bis(2-benzoxazolyl)stilbene (BBS)3704350.86 (dilute solution)Toluene

Key Experimental Protocols

The synthesis of stilbene-based fluorescent dyes often employs classic organic chemistry reactions that allow for the precise tuning of their structure and, consequently, their fluorescent properties. The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of trans-stilbenes.

General Protocol for the Horner-Wadsworth-Emmons Synthesis of a Stilbene Derivative

Materials:

  • Substituted benzaldehyde (B42025)

  • Substituted diethyl benzylphosphonate

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Reagents for workup and purification (e.g., water, brine, organic solvents, silica (B1680970) gel)

Procedure:

  • Phosphonate (B1237965) Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the substituted diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C.

  • Add a solution of the substituted benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure trans-stilbene derivative.

Probing Biological Complexity: Applications and Signaling Pathways

Stilbene-based fluorescent dyes have become indispensable tools in various fields of biological research, particularly in neuroscience and for studying protein aggregation diseases.

Amyloid Beta Aggregation in Alzheimer's Disease

A hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide into senile plaques. Stilbene derivatives have been developed as fluorescent probes to detect and study these aggregates.[4] Many of these probes operate via a "molecular rotor" mechanism. In solution, the dye is flexible, and its fluorescence is quenched. Upon binding to the hydrophobic pockets of Aβ aggregates, the rotation of parts of the molecule is restricted, leading to a significant enhancement of fluorescence.[5]

Amyloid_Aggregation Amyloid Beta Aggregation Pathway and Stilbene Probe Interaction cluster_probe Probe Interaction AB_Monomer Aβ Monomer Oligomers Soluble Oligomers AB_Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Bound_Probe Bound Stilbene Probe (High Fluorescence) Fibrils Amyloid Fibrils Protofibrils->Fibrils Stilbene_Probe Stilbene Probe (Low Fluorescence) Stilbene_Probe->Oligomers Binding & Fluorescence Enhancement Stilbene_Probe->Fibrils

Stilbene probes bind to Aβ aggregates, enhancing fluorescence.
Imaging Membrane Potential

Stilbene-based styryl dyes are also prominent as voltage-sensitive dyes (VSDs) for monitoring changes in cell membrane potential. One common mechanism of action is Photoinduced Electron Transfer (PeT). In this design, the stilbene core acts as part of a molecular wire connecting a fluorescent reporter and an electron-rich donor. The efficiency of electron transfer, which quenches the fluorescence, is modulated by the transmembrane electric field.

Membrane_Potential Mechanism of a PeT-based Stilbene Voltage-Sensitive Dye cluster_membrane Cell Membrane cluster_dye_resting Dye at Rest cluster_dye_depolarized Dye during Depolarization Resting_Potential Resting Potential (Polarized) Depolarization Depolarization Resting_Potential->Depolarization Action Potential Donor_Rest Electron Donor Fluorophore_Rest Fluorophore (Quenched) Donor_Rest->Fluorophore_Rest Efficient PeT (Fluorescence Quenching) Donor_Depol Electron Donor Fluorophore_Depol Fluorophore (Fluorescent) Donor_Depol->Fluorophore_Depol Inefficient PeT (Fluorescence ON)

Membrane potential changes alter PeT efficiency and fluorescence.

The Future of Stilbene-Based Dyes

The versatility of the stilbene scaffold continues to inspire the development of novel fluorescent probes with enhanced properties. Current research focuses on creating dyes with greater photostability, larger Stokes shifts to minimize background fluorescence, and improved specificity for their biological targets. Furthermore, the application of stilbene derivatives is expanding into new areas, including their use as photoswitches to control biological activity with light and as therapeutic agents for a variety of diseases. The shining legacy of stilbene is far from over; its future in the world of scientific research appears brighter than ever.

References

Methodological & Application

Application Notes and Protocol for Amine-Reactive Labeling of Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for the covalent labeling of antibodies. The protocol is designed for researchers, scientists, and drug development professionals who require high-quality antibody conjugates for various applications such as immunoassays, fluorescence microscopy, flow cytometry, and targeted drug delivery.

While the user specified an interest in "Amsonic acid," a systematic search of scientific literature and commercial products did not yield an established protocol for directly labeling antibodies with this molecule. The chemical name for this compound is 4,4'-diaminostilbene-2,2'-disulfonic acid, a compound primarily used in the synthesis of fluorescent dyes and optical brighteners. For this compound, or a derivative, to be conjugated to an antibody, it would first need to be functionalized with a reactive group that can form a stable covalent bond with the antibody.

The most common and robust method for labeling antibodies is through the reaction of an N-hydroxysuccinimide (NHS) ester-activated label with the primary amines on the antibody.[1] This protocol, therefore, details the widely applicable NHS ester-based labeling strategy. This methodology can be adapted for any molecule, including a derivatized form of this compound, that can be activated to an NHS ester.

Principle of NHS Ester-Based Antibody Labeling

N-hydroxysuccinimide esters are highly reactive compounds that specifically target primary amines (-NH₂) to form stable amide bonds.[1] In a typical IgG antibody, primary amines are abundant and accessible on the side chains of lysine (B10760008) residues and at the N-terminus of each polypeptide chain. The reaction is efficient and proceeds under mild, aqueous conditions, making it ideal for use with sensitive biomolecules like antibodies.[2]

A critical parameter in antibody labeling is the Degree of Labeling (DOL), which is the average number of label molecules conjugated to a single antibody molecule.[3][4] An optimal DOL is crucial for the performance of the conjugate; under-labeling can result in a weak signal, while over-labeling may lead to antibody aggregation or a loss of antigen-binding affinity.[5] The DOL is influenced by several factors, including the molar ratio of the label to the antibody, the antibody concentration, pH, and reaction time.[2]

Experimental Protocol

This protocol is a general guideline for labeling 1 mg of an IgG antibody. The amounts and volumes can be scaled as needed.

1. Antibody Preparation

Prior to labeling, it is essential to ensure the antibody is in a suitable buffer, free from any amine-containing substances that could compete with the antibody in the labeling reaction.

  • Materials:

    • Antibody solution (e.g., in PBS)

    • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

    • Spin desalting columns or dialysis cassettes (10K MWCO)

  • Procedure:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin, glycine), the antibody must be purified. This can be achieved through dialysis against 0.1 M sodium bicarbonate buffer or by using a spin desalting column.

    • Adjust the antibody concentration to a range of 1-10 mg/mL in the amine-free buffer.[6] For optimal labeling, a concentration of at least 2 mg/mL is recommended.[7]

2. Preparation of the NHS Ester Label Stock Solution

NHS esters are sensitive to moisture and should be handled accordingly.

  • Materials:

    • NHS ester-activated label (e.g., a fluorescent dye-NHS ester)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Procedure:

    • Allow the vial of the NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the NHS ester, typically at 10 mg/mL, in anhydrous DMSO or DMF.[8] This solution should be prepared fresh immediately before use, as NHS esters are not stable in solution.[9]

3. Antibody Labeling Reaction

The molar ratio of the NHS ester to the antibody is a critical parameter that should be optimized for each specific antibody and label. A starting point is often a 10- to 20-fold molar excess of the label.[1]

  • Procedure:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess.

    • While gently vortexing the antibody solution, slowly add the calculated volume of the NHS ester stock solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]

4. Purification of the Labeled Antibody

Purification is necessary to remove any unreacted label, which can interfere with downstream applications and the accurate determination of the DOL.

  • Materials:

    • Gel filtration column (e.g., Sephadex G-25) or a spin desalting column

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Equilibrate the gel filtration or spin desalting column with PBS.

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with PBS. The labeled antibody will be in the first colored fraction to elute.[8]

5. Characterization of the Labeled Antibody

The final step is to determine the antibody concentration and the Degree of Labeling (DOL).

  • Procedure:

    • Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (Aₘₐₓ).

    • Calculate the protein concentration and the DOL using the following equations:

      • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • DOL = Aₘₐₓ / (ε_label × Protein Concentration)

      Where:

      • CF is the correction factor (A₂₈₀ of the free label / Aₘₐₓ of the free label).[5]

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[5]

      • ε_label is the molar extinction coefficient of the label at its Aₘₐₓ.

Quantitative Data Summary

The following table provides typical parameters for the labeling of an IgG antibody with a fluorescent dye-NHS ester. These values should be optimized for specific applications.

ParameterRecommended RangeRationale
Antibody Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[2]
Reaction pH 8.3 - 8.5Optimal for the reaction between NHS esters and primary amines.[1]
Molar Excess of NHS Ester 5:1 to 20:1Should be optimized to achieve the desired DOL.[1]
Reaction Time 1 - 2 hoursTypically sufficient for the reaction to reach completion at room temperature.[10]
Optimal DOL for IgG 2 - 10Balances signal intensity with the preservation of antibody function.[4]

Visualizations

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_final Final Product Ab_prep Antibody Purification (Buffer Exchange) Reaction Labeling Reaction (1-2h, RT) Ab_prep->Reaction Label_prep Prepare NHS-Ester Label Stock Solution Label_prep->Reaction Purify Purification (Gel Filtration) Reaction->Purify Characterize Characterization (DOL Calculation) Purify->Characterize Final_product Purified Labeled Antibody Characterize->Final_product

Caption: Workflow for antibody labeling with an NHS ester.

Signaling Pathway of NHS Ester Reaction

NHS_Ester_Reaction Reactants Antibody-NH₂ Label-NHS Ester Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (pH 8.3-8.5) Products Labeled Antibody (Amide Bond) NHS Byproduct Intermediate->Products Collapse

Caption: Reaction of an NHS ester with a primary amine on an antibody.

References

Application Notes and Protocols: Utilizing Amsonic Acid Derivatives for Protein Conjugation in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid, chemically known as 4,4′-diamino-2,2′-stilbenedisulfonic acid, is an organic compound featuring two primary amine groups and two sulfonic acid groups on a stilbene (B7821643) backbone. While it is primarily used in the synthesis of dyes and optical brighteners, its potential application in bioconjugation for immunoassays is an area of scientific exploration. The primary amine groups on this compound provide reactive sites that can be functionalized to create bifunctional linkers for conjugating proteins.

These application notes provide a comprehensive, albeit theoretical, framework for the utilization of this compound as a linker in protein conjugation, specifically for applications in immunoassays. Due to the lack of established and published protocols for the direct use of this compound in this context, the following sections detail a hypothetical, two-stage conjugation strategy. This involves the initial functionalization of this compound to introduce a protein-reactive moiety, followed by the conjugation of this derivative to an antibody. The protocols are based on well-established bioconjugation principles, particularly those involving amine-reactive crosslinkers.

One notable derivative of this compound, 4,4'-diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS), has been documented to bind to lysine (B10760008) residues on proteins, demonstrating the feasibility of using the stilbene scaffold in protein conjugation.[1] The protocols outlined below adapt this concept by proposing the conversion of this compound's amine groups into a reactive species suitable for protein labeling.

Principle of the Hypothetical Two-Stage Conjugation

The primary amino groups of this compound are not directly reactive towards the amino acid side chains of proteins. Therefore, a two-step process is proposed:

  • Functionalization of this compound: this compound is first reacted with a homobifunctional crosslinker, such as an N-hydroxysuccinimide (NHS) ester, in excess. This reaction converts one of the amine groups of this compound into a stable amide bond with the crosslinker, leaving the other reactive group of the crosslinker available for subsequent conjugation.

  • Protein Conjugation: The functionalized this compound derivative, now bearing a protein-reactive group (e.g., an NHS ester), is then incubated with the target protein (e.g., an antibody). The reactive group on the this compound derivative will form a covalent bond with the primary amine groups on the protein, primarily the ε-amino groups of lysine residues.

This process effectively uses this compound as a central linker molecule, tethering a label or another molecule to the antibody for use in various immunoassay formats.

Experimental Protocols

Protocol 1: Functionalization of this compound with an NHS Ester Crosslinker

This protocol describes the hypothetical functionalization of this compound with a homobifunctional NHS ester crosslinker, such as Disuccinimidyl suberate (B1241622) (DSS), to create an amine-reactive this compound derivative.

Materials:

  • This compound (4,4′-diamino-2,2′-stilbenedisulfonic acid)

  • Disuccinimidyl suberate (DSS) or other suitable homobifunctional NHS ester crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. Gentle heating and sonication may be required to aid dissolution.

  • Add Base: Add 2 molar equivalents of a non-nucleophilic base, such as TEA or DIEA, to the this compound solution to deprotonate the amine groups.

  • Prepare Crosslinker Solution: In a separate vial, dissolve the NHS ester crosslinker (e.g., DSS) in anhydrous DMF or DMSO to a final concentration of 100 mM. A 10-fold molar excess of the crosslinker over this compound is recommended to favor mono-functionalization.

  • Initiate Reaction: Slowly add the crosslinker solution to the this compound solution while stirring.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with continuous stirring.

  • Purification: The resulting mixture will contain the desired mono-functionalized this compound derivative, unreacted this compound, excess crosslinker, and di-substituted this compound. The desired product can be purified using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the functionalized this compound derivative using mass spectrometry and NMR spectroscopy.

Protocol 2: Conjugation of Functionalized this compound to an Antibody

This protocol outlines the conjugation of the purified, amine-reactive this compound derivative to a target antibody.

Materials:

  • Purified antibody (e.g., IgG) at a concentration of 1-10 mg/mL

  • Functionalized this compound derivative (from Protocol 1) dissolved in anhydrous DMSO

  • Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5, with 0.15 M NaCl

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reaction Setup: Add a 10- to 20-fold molar excess of the functionalized this compound derivative (dissolved in DMSO) to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate: Remove the excess, unreacted this compound derivative and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4). Alternatively, dialysis can be performed against the storage buffer.

  • Characterization of the Conjugate:

    • Protein Concentration: Measure the absorbance of the purified conjugate at 280 nm.

    • Degree of Labeling (DOL): If the this compound derivative has a distinct absorbance, the DOL can be calculated using the Beer-Lambert law. This would require determining the extinction coefficient of the this compound derivative.

    • Functional Analysis: Assess the functionality of the conjugated antibody using a relevant immunoassay, such as ELISA, to ensure that the conjugation process has not compromised its antigen-binding activity.

Data Presentation

The following tables present hypothetical data that would be collected during the characterization of the antibody-Amsonic acid conjugate.

Table 1: Spectrophotometric Analysis of Antibody-Amsonic Acid Conjugate

ParameterValue
Antibody Concentration (mg/mL)1.5
A280 of Conjugate2.1
AXXX of Conjugate (at λmax of this compound derivative)0.45
Molar Concentration of Antibody (µM)10
Molar Concentration of this compound Derivative (µM)45
Degree of Labeling (DOL) 4.5

Note: AXXX represents the maximum absorbance wavelength of the this compound derivative, which would need to be experimentally determined.

Table 2: Functional Analysis of Antibody-Amsonic Acid Conjugate by ELISA

AntibodyAntigen Binding (EC50, ng/mL)
Unconjugated Antibody50
Antibody-Amsonic Acid Conjugate55
Conclusion Minimal impact on antigen binding affinity

Visualizations

Below are diagrams illustrating the chemical pathways and workflows described in the protocols.

G cluster_0 Stage 1: Functionalization of this compound cluster_1 Stage 2: Antibody Conjugation A This compound (4,4'-diamino-2,2'-stilbenedisulfonic acid) C Amine-Reactive this compound Derivative A->C Reaction in organic solvent + non-nucleophilic base B Homobifunctional NHS Ester (e.g., DSS) B->C E Antibody-Amsonic Acid Conjugate C->E Reaction in aqueous buffer (pH 7.2-7.5) D Target Antibody (e.g., IgG) D->E

Caption: Chemical reaction pathway for the two-stage conjugation of an antibody with this compound.

G start Start prep_amsonic Prepare this compound Solution start->prep_amsonic prep_crosslinker Prepare NHS Ester Crosslinker Solution start->prep_crosslinker functionalize React this compound with Crosslinker prep_amsonic->functionalize prep_crosslinker->functionalize purify_linker Purify Functionalized This compound Derivative (HPLC) functionalize->purify_linker conjugate Conjugate Antibody with Functionalized this compound purify_linker->conjugate prep_antibody Prepare Antibody in Conjugation Buffer prep_antibody->conjugate quench Quench Reaction conjugate->quench purify_conjugate Purify Antibody Conjugate (Desalting/Dialysis) quench->purify_conjugate characterize Characterize Conjugate (Spectrophotometry, ELISA) purify_conjugate->characterize end End characterize->end

Caption: Experimental workflow for the preparation of an antibody-Amsonic acid conjugate.

G cluster_elisa Simplified Direct ELISA antigen Antigen Coated on Well blocking Blocking Step (prevents non-specific binding) antigen->blocking primary_ab Add Antibody-Amsonic Acid Conjugate (Primary Ab) blocking->primary_ab wash1 Wash Step primary_ab->wash1 secondary_ab Add Enzyme-Labeled Secondary Antibody wash1->secondary_ab wash2 Wash Step secondary_ab->wash2 substrate Add Substrate wash2->substrate signal Signal Detection substrate->signal

Caption: Signaling pathway of a direct ELISA utilizing an antibody conjugated with an this compound derivative.

References

Application Notes and Protocols: Amsonic Acid as a Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amsonic acid, chemically known as 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD), is a fluorescent organic compound. While it is a key intermediate in the synthesis of fluorescent whitening agents and some azo dyes, its direct application as a fluorescent probe in microscopy is an emerging area with specific uses.[1][2][3] This document provides an overview of this compound's properties and its applications as a fluorescent probe, supplemented with detailed protocols for a representative fluorescent probe used in similar research areas to illustrate best practices.

This compound (4,4'-diaminostilbene-2,2'-disulfonic acid): Properties and Applications

This compound is a stilbene (B7821643) derivative that exhibits intrinsic fluorescence. Its application as a fluorescent probe has been explored in the detection of heavy metal ions and for fluorescence imaging of cancer cells.[1][3] The fluorescence of this compound can be modulated by its interaction with specific analytes, making it a candidate for the development of targeted fluorescent sensors.

Quantitative Data for this compound

PropertyValueReference
Molecular Formula C₁₄H₁₄N₂O₆S₂[4]
Molecular Weight 370.4 g/mol [4]
Appearance White to beige solid[2][5]
Solubility Water-soluble[2]
Excitation Wavelength ~450 nm (in solution for metal ion detection)[3]
Emission Wavelength Not specified in search results
Quantum Yield Not specified in search results
Extinction Coefficient Not specified in search results

Known Applications:

  • Heavy Metal Ion Detection: this compound has been demonstrated as a fluorescent sensor for the detection of certain heavy metal ions in solution. The binding of metal ions can cause a change in the fluorescence intensity of the molecule.[1][3]

  • Cancer Cell Imaging: Studies have utilized this compound for the fluorescence imaging of cancer cells, suggesting its potential in oncology research.[1][3]

  • Intermediate for Dyes and Optical Brighteners: It is a well-established precursor for the synthesis of a variety of dyes and fluorescent whitening agents.[2][3]

While the foundational research on this compound's fluorescence is promising, detailed and standardized protocols for its use in high-resolution microscopy for studying specific cellular signaling pathways or protein aggregation in drug development are not yet widely established in the available literature. To provide a comprehensive guide for researchers, the following sections detail the application of a well-characterized fluorescent probe, Thioflavin T, which is extensively used for protein aggregation studies—a critical area in neurodegenerative disease and drug development research.

Case Study: Thioflavin T (ThT) as a Fluorescent Probe for Protein Aggregate Detection

Thioflavin T (ThT) is a benzothiazole (B30560) dye that exhibits enhanced fluorescence upon binding to amyloid fibrils and other protein aggregates rich in β-sheet structures. This property makes it an invaluable tool for studying protein aggregation, a hallmark of many neurodegenerative diseases.

Thioflavin T: Photophysical Properties
PropertyValue
Molecular Formula C₁₇H₁₉N₂S⁺
Molecular Weight 287.42 g/mol (cation)
Excitation Maximum (bound) ~450 nm
Emission Maximum (bound) ~482 nm
Quantum Yield (bound) Significantly increases upon binding
Binding Target Cross-β-sheet structures in protein aggregates
Experimental Protocols

3.1. In Vitro Protein Aggregation Assay

This protocol describes the use of ThT to monitor the kinetics of protein aggregation in a microplate-based assay.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in DMSO, stored in the dark at -20°C)

  • Protein of interest (e.g., amyloid-beta, alpha-synuclein) at a suitable concentration in an appropriate buffer

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities (excitation ~450 nm, emission ~485 nm)

Procedure:

  • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM ThT in PBS, pH 7.4).

  • In a 96-well plate, mix the protein solution with the ThT working solution. The final concentration of ThT is typically in the range of 10-25 µM.

  • Include appropriate controls: buffer with ThT only (blank), and monomeric protein with ThT.

  • Incubate the plate under conditions that promote aggregation (e.g., 37°C with intermittent shaking).

  • Measure the fluorescence intensity at regular intervals using the plate reader.

  • Plot fluorescence intensity versus time to obtain the aggregation kinetics curve.

3.2. Staining of Protein Aggregates in Fixed Cells

This protocol outlines the procedure for staining intracellular protein aggregates in fixed cells for fluorescence microscopy.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Thioflavin T staining solution (e.g., 0.01% w/v in PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)

Procedure:

  • Wash the cells on coverslips twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with the ThT staining solution for 10 minutes at room temperature in the dark.

  • Wash the cells three times with PBS to remove unbound dye.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image the stained cells using a fluorescence microscope.

Diagrams and Workflows

Experimental Workflow for In Vitro Protein Aggregation Assay

G prep_protein Prepare Protein Solution mix Mix Protein and ThT in 96-well Plate prep_protein->mix prep_tht Prepare ThT Working Solution prep_tht->mix incubate Incubate at 37°C with Shaking mix->incubate measure Measure Fluorescence at Time Intervals incubate->measure analyze Plot and Analyze Aggregation Kinetics measure->analyze

Workflow for monitoring protein aggregation kinetics using Thioflavin T.

Logical Flow for Staining and Imaging Protein Aggregates in Cells

G start Cell Culture on Coverslips fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization staining ThT Staining permeabilization->staining washing Washing (PBS) staining->washing mounting Mounting on Slide washing->mounting imaging Fluorescence Microscopy mounting->imaging

Protocol for visualizing protein aggregates in fixed cells.

Signaling Pathway Context: Protein Misfolding and Aggregation

G native Native Protein misfolded Misfolded Monomer native->misfolded Stressors oligomers Soluble Oligomers misfolded->oligomers protofibrils Protofibrils oligomers->protofibrils fibrils Amyloid Fibrils protofibrils->fibrils tht Thioflavin T fibrils->tht Binds to β-sheets fluorescence Fluorescence Signal tht->fluorescence Emits light

Pathway of protein aggregation and ThT-based detection.

These detailed protocols and diagrams for Thioflavin T serve as a guide for researchers interested in utilizing fluorescent probes for studying protein aggregation. While this compound's full potential in these specific applications is still being explored, the principles of probe selection, experimental design, and data interpretation remain fundamental. As research progresses, this compound and its derivatives may offer new opportunities in the field of fluorescence microscopy.

References

Application Notes and Protocols: A Step-by-Step Guide to Amsonic Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid, also known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, is a molecule utilized in the synthesis of dyes and optical brighteners.[1] Its structure, featuring two primary amine groups, makes it a candidate for bioconjugation, allowing it to be covalently linked to other biomolecules. This process is pivotal in various fields, including drug delivery, diagnostics, and fluorescence imaging. The primary amines on this compound can be targeted for conjugation to biomolecules containing accessible carboxylic acid residues (e.g., on proteins) through the formation of stable amide bonds. This is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This document provides a comprehensive guide to the bioconjugation of this compound to a model protein. It includes detailed experimental protocols, data presentation tables, and visualizations of the workflow and reaction chemistry.

Reaction Principle

The conjugation of this compound to a protein with accessible carboxyl groups is typically performed in a two-step process to minimize protein self-conjugation. First, the carboxyl groups on the protein are activated with EDC and Sulfo-NHS to form a more stable amine-reactive Sulfo-NHS ester. Subsequently, the amine groups of this compound react with this ester to form a stable amide bond, covalently linking the two molecules.

G

Experimental Protocols

This section details the step-by-step methodology for conjugating this compound to a protein containing accessible carboxylic acid groups.

Materials and Reagents:

  • Protein of interest (e.g., BSA, IgG)

  • This compound[1]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, spectrophotometer)

Protocol 1: Two-Step EDC/Sulfo-NHS Bioconjugation

This protocol is designed to minimize protein-protein cross-linking by activating the protein's carboxyl groups before the addition of this compound.[2]

1. Preparation of Protein:

  • Dissolve the protein in Activation Buffer to a concentration of 2-10 mg/mL.
  • If the protein buffer contains primary amines (e.g., Tris) or carboxylates, perform a buffer exchange into the Activation Buffer using a desalting column.

2. Activation of Protein Carboxyl Groups:

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.
  • Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO, or directly in cold Activation Buffer immediately before use.[3]
  • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.[2][3] The optimal ratio should be determined empirically for each protein.
  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

3. Removal of Excess Activation Reagents (Optional but Recommended):

  • To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS by passing the activated protein solution through a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2-7.5).

4. Conjugation with this compound:

  • Prepare a stock solution of this compound in the Conjugation Buffer.
  • Adjust the pH of the activated protein solution to 7.2-7.5 by adding Conjugation Buffer.[3]
  • Add a 10- to 100-fold molar excess of this compound to the activated protein solution.[3]
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

5. Quenching the Reaction:

  • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters.[3]
  • Incubate for 30 minutes at room temperature.

6. Purification of the Conjugate:

  • Remove unreacted this compound and reaction byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
  • Monitor the purification process by measuring the absorbance at 280 nm.[3]
  • Pool the fractions containing the purified conjugate.

7. Characterization of the Conjugate:

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein compared to the unmodified protein.[3]
  • UV-Vis Spectroscopy: To determine the protein concentration and potentially the degree of labeling if this compound's absorbance does not overlap significantly with the protein's.
  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of this compound and determine the degree of conjugation.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Protein in Activation Buffer P2 Prepare EDC/Sulfo-NHS and this compound Solutions R1 Activate Protein with EDC and Sulfo-NHS P2->R1 R2 Optional: Remove Excess Reagents R1->R2 R3 Add this compound to Activated Protein R2->R3 R4 Quench Reaction R3->R4 A1 Purify Conjugate R4->A1 A2 Characterize Conjugate (SDS-PAGE, MS) A1->A2

Data Presentation

The optimal conditions for bioconjugation can vary depending on the specific protein and the desired degree of labeling. The following table provides a summary of typical reaction parameters that can be used as a starting point for optimization.

ParameterRecommended RangeNotes
Protein Concentration 2-10 mg/mLHigher concentrations can improve reaction efficiency but may also increase aggregation.
Molar Ratio (Protein:EDC:Sulfo-NHS) 1 : 10-50 : 20-100The optimal ratio should be determined empirically to achieve the desired degree of labeling.[2]
Molar Ratio (Protein:this compound) 1 : 10-100A higher excess of this compound can drive the reaction to completion.[3]
Activation pH 5.0 - 6.0This pH range is optimal for the activation of carboxyl groups by EDC.
Conjugation pH 7.2 - 7.5A slightly basic pH is favorable for the reaction of primary amines with NHS esters.[3]
Reaction Time (Activation) 15-30 minutesLonger incubation times can lead to hydrolysis of the NHS ester.
Reaction Time (Conjugation) 2 hours at RT or overnight at 4°COvernight incubation at 4°C may improve yields for some proteins.[3]
Quenching Agent Concentration 20-50 mMSufficient to stop the reaction by consuming unreacted NHS esters.[3]

Safety and Handling

This compound should be handled with care in a well-ventilated area.[4][5] It is important to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse thoroughly with water. Store this compound in a cool, dry, and dark place.[1]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Conjugation Yield - Inactive EDC/Sulfo-NHS- Hydrolysis of NHS ester- Inaccessible carboxyl groups- Use fresh, high-quality reagents.- Work at the lower end of the pH range for conjugation.- Denature and refold the protein, or use a longer linker.
Protein Aggregation - High protein concentration- Inappropriate buffer conditions- Reduce protein concentration.- Optimize buffer composition and pH.
High Polydispersity - Non-specific conjugation- Optimize molar ratios of reagents.- Consider site-specific conjugation methods if available.

Conclusion

The protocol described provides a robust method for the bioconjugation of this compound to proteins. By following these guidelines and optimizing the reaction conditions, researchers can successfully generate this compound-protein conjugates for a variety of applications in research and drug development. Characterization of the final conjugate is a critical step to ensure the desired product has been obtained.

References

Covalent Labeling of Peptides with Amsonic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of peptides with derivatives of Amsonic acid (4,4'-diamino-2,2'-stilbenedisulfonic acid). This compound is a fluorescent molecule known for its use in the synthesis of dyes and optical brighteners. Its inherent fluorescence makes it an attractive candidate for creating labeled peptides for various research and drug development applications, including fluorescence microscopy, receptor binding assays, and high-throughput screening.

These protocols describe a robust method for first derivatizing this compound to introduce a reactive carboxylic acid handle, followed by its covalent conjugation to primary amine groups (N-terminus or lysine (B10760008) side chains) on a target peptide using N-Hydroxysuccinimide (NHS) ester chemistry. The resulting labeled peptides can be used to probe biological systems and elucidate molecular interactions.

Part 1: Synthesis of a Peptide-Reactive this compound Derivative

To facilitate the covalent labeling of peptides, this compound is first functionalized to introduce a carboxylic acid moiety. This is achieved through a selective mono-N-acylation reaction with succinic anhydride (B1165640). This proposed synthesis provides a reactive handle for subsequent conjugation reactions.

Protocol 1: Synthesis of 4-amino-4'-(3-carboxypropanamido)stilbene-2,2'-disulfonic acid

Objective: To synthesize a derivative of this compound containing a terminal carboxylic acid group for subsequent activation and peptide conjugation.

Materials:

  • 4,4'-Diaminostilbene-2,2'-disulfonic acid (this compound)

  • Succinic anhydride

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (B128534) (TEA)

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution of this compound: In a round-bottom flask, dissolve 1 equivalent of 4,4'-diaminostilbene-2,2'-disulfonic acid in anhydrous DMF. To aid dissolution, gentle warming and sonication may be applied.

  • Addition of Base: Add 1.1 equivalents of triethylamine to the solution to act as a base.

  • Reaction with Succinic Anhydride: Slowly add a solution of 1.05 equivalents of succinic anhydride dissolved in a minimal amount of anhydrous DMF to the this compound solution with vigorous stirring.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Precipitation of the Product: After the reaction is complete, slowly add the reaction mixture to a large volume of cold, anhydrous diethyl ether with stirring to precipitate the product.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash it several times with anhydrous diethyl ether to remove unreacted starting materials and byproducts.

  • Acidification and Final Precipitation: Dissolve the collected solid in a minimal amount of deionized water and acidify the solution to a pH of approximately 2-3 with 1 M HCl. The carboxylated this compound derivative will precipitate out of the solution.

  • Final Isolation and Drying: Collect the final product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield 4-amino-4'-(3-carboxypropanamido)stilbene-2,2'-disulfonic acid as a solid.

Characterization: The synthesized product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis of Carboxylated this compound amsonic This compound (4,4'-diaminostilbene-2,2'-disulfonic acid) reaction Mono-N-acylation Reaction (Room Temperature, 4-6h) amsonic->reaction succinic Succinic Anhydride succinic->reaction solvent DMF, TEA solvent->reaction precipitation Precipitation (Diethyl Ether) reaction->precipitation acidification Acidification (1M HCl) precipitation->acidification product Carboxylated this compound Derivative acidification->product

Caption: Proposed synthetic pathway for the carboxylated this compound derivative.

Part 2: Covalent Labeling of Peptides

The synthesized carboxylated this compound derivative is activated to an NHS ester, which then readily reacts with primary amines on the target peptide to form a stable amide bond.

Protocol 2: NHS Ester Activation and Peptide Conjugation

Objective: To covalently label a target peptide with the carboxylated this compound derivative.

Materials:

  • Carboxylated this compound derivative (from Protocol 1)

  • Target peptide with at least one primary amine (N-terminus or lysine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

A. Activation of Carboxylated this compound Derivative:

  • Prepare Stock Solutions:

    • Dissolve the carboxylated this compound derivative in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

  • Activation Reaction: In a microcentrifuge tube, mix the carboxylated this compound derivative stock solution with the EDC and NHS stock solutions. A typical molar ratio is 1:1.2:1.2 (Carboxylated this compound:EDC:NHS).

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to generate the activated NHS ester.

B. Conjugation to Peptide:

  • Prepare Peptide Solution: Dissolve the target peptide in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Add Activated Dye: Immediately add the activated this compound-NHS ester solution to the peptide solution. A 10- to 20-fold molar excess of the labeling reagent relative to the peptide is a good starting point. The final concentration of DMSO in the reaction mixture should not exceed 10% to maintain peptide stability.

  • Reaction Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

C. Purification and Characterization:

  • Purification: Purify the labeled peptide from excess unreacted labeling reagent and byproducts using RP-HPLC.[1][2] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[1][2]

  • Characterization:

    • Mass Spectrometry: Confirm the successful conjugation and determine the stoichiometry of labeling by analyzing the purified product with mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3][4] The mass of the labeled peptide should increase by the mass of the this compound derivative.

    • UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the peptide) and the absorbance maximum of the this compound derivative (typically in the UV range for stilbenes).[5][6][7]

G cluster_workflow Peptide Labeling Experimental Workflow start Start prep_reagents Prepare Reagents (Carboxylated this compound, EDC, NHS, Peptide) start->prep_reagents activation Activate Carboxylated this compound (EDC/NHS in DMSO) prep_reagents->activation conjugation Conjugate to Peptide (pH 8.3-8.5, RT, 1-2h) activation->conjugation quenching Quench Reaction (Tris Buffer, optional) conjugation->quenching purification Purify Labeled Peptide (RP-HPLC) quenching->purification characterization Characterize Product (Mass Spec, UV-Vis) purification->characterization end End characterization->end

Caption: Experimental workflow for covalent peptide labeling with this compound derivative.

Data Presentation

The following tables summarize key quantitative parameters for the covalent labeling of peptides with the this compound derivative.

Table 1: Reaction Conditions for Peptide Labeling

ParameterRecommended ValueNotes
pH of Reaction Buffer 8.3 - 8.5Optimal for reaction of NHS esters with primary amines.[8]
Molar Ratio (Label:Peptide) 10:1 to 20:1Starting point, may require optimization for specific peptides.
Reaction Temperature Room Temperature or 4°CLower temperatures can be used to minimize side reactions.
Reaction Time 1 - 2 hours (RT) or Overnight (4°C)Longer incubation may increase labeling efficiency.
DMSO Concentration < 10% (v/v)High concentrations of organic solvents can denature peptides.

Table 2: Purification and Characterization of this compound-Labeled Peptide

ParameterMethodExpected Outcome
Purification RP-HPLC (C18 column)Separation of labeled peptide from unreacted dye and byproducts.[1]
Confirmation of Labeling Mass Spectrometry (MALDI-TOF/ESI-MS)Mass increase corresponding to the mass of the this compound derivative.[4]
Degree of Labeling (DOL) UV-Vis SpectroscopyMolar ratio of dye to peptide, typically aimed for 1-2.[5][6][7]
Purity Analytical RP-HPLC>95% purity is desirable for most applications.

Table 3: Representative Photophysical Properties of Stilbene-Based Dyes

Disclaimer: The exact photophysical properties of the synthesized this compound derivative will need to be experimentally determined. The values below are representative of similar stilbene (B7821643) derivatives and are provided for guidance.

PropertyRepresentative ValueReference
Excitation Maximum (λex) ~340-360 nm[9][10]
Emission Maximum (λem) ~420-450 nm[9][10]
Molar Extinction Coefficient (ε) 25,000 - 35,000 M⁻¹cm⁻¹[9]
Fluorescence Quantum Yield (Φf) 0.04 - 0.20[11][12][13]

Application Example: Receptor Binding Assay

Fluorescently labeled peptides are powerful tools for studying ligand-receptor interactions.[14][15][16] The this compound-labeled peptide can be used in a fluorescence-based binding assay to determine its affinity for a specific receptor.

Caption: this compound-labeled peptide binding to a cell surface receptor.

In a typical assay, increasing concentrations of the labeled peptide are incubated with cells expressing the target receptor. The amount of bound peptide is quantified by measuring the fluorescence intensity. Competitive binding assays can also be performed by co-incubating the labeled peptide with unlabeled ligands to determine their binding affinities.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester (hydrolyzed)- Low peptide concentration- Incorrect pH- Prepare fresh EDC/NHS solutions.- Increase peptide concentration.- Ensure reaction buffer is at pH 8.3-8.5.
Peptide Precipitation - High concentration of organic solvent- Peptide instability- Keep DMSO concentration below 10%.- Perform the reaction at 4°C.
Multiple Labeled Species - High molar excess of labeling reagent- Multiple reactive amines on the peptide- Reduce the molar ratio of the this compound derivative to the peptide.- Consider site-specific labeling strategies if a single labeled species is required.
Poor Separation during HPLC - Inappropriate gradient or column- Optimize the HPLC gradient.- Try a different stationary phase.

By following these detailed protocols and considering the provided quantitative data, researchers can successfully label peptides with this compound derivatives and utilize these fluorescent probes in a wide range of biological applications.

References

Application Notes and Protocols: Nucleic Acid Staining and Visualization

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Amsonic Acid for Nucleic Acid Staining and Visualization

Audience: Researchers, scientists, and drug development professionals.

A Note on this compound: Initial investigations into the use of this compound (4,4'-Diamino-2,2'-stilbenedisulfonic acid) for direct nucleic acid staining and visualization in molecular biology applications have found no documented protocols or evidence of its use in this context. Scientific literature primarily describes this compound as a chemical intermediate used in the synthesis of dyes and fluorescent whitening agents, also known as optical brighteners, for industrial applications in detergents, paper, and textiles. These agents function by absorbing UV light and re-emitting it as blue light to make materials appear whiter.

Given the lack of evidence for its direct application in nucleic acid staining, this document will instead provide comprehensive application notes and protocols for a widely used and well-documented fluorescent stain, SYBR® Green I , as a representative and highly relevant tool for researchers in this field.

Application Notes: SYBR® Green I for Nucleic Acid Staining and Visualization

Introduction

SYBR® Green I is an asymmetrical cyanine (B1664457) dye renowned for its use as a highly sensitive fluorescent stain for the detection of nucleic acids.[1] It is a crucial tool in molecular biology for visualizing DNA in agarose (B213101) and polyacrylamide gels and is extensively used for the quantification of double-stranded DNA (dsDNA) in real-time quantitative PCR (qPCR).[2][3]

The core principle of SYBR® Green I is its fluorogenic nature. The dye exhibits very low intrinsic fluorescence in solution but shows a dramatic increase in quantum yield (over 800- to 1000-fold) upon binding to dsDNA.[4][5] This significant fluorescence enhancement is attributed to the rigidification of the dye's structure upon interaction with DNA, which involves a multi-modal mechanism of intercalation between base pairs and binding to the minor groove.[6][7] Its primary application is for staining dsDNA, though it can also bind to single-stranded DNA (ssDNA) and RNA, albeit with lower efficiency.[2]

SYBR® Green I offers a safer alternative to the traditional stain, ethidium (B1194527) bromide, as it has been shown to be significantly less mutagenic in Ames tests.[2] Its high sensitivity allows for the detection of DNA in the picogram range, making it ideal for applications with limited sample material.[1][8]

Data Presentation

The following tables summarize the key quantitative data for SYBR® Green I, providing a clear reference for experimental setup and comparison with other nucleic acid stains.

Table 1: Spectral and Performance Characteristics of SYBR® Green I

ParameterValueNotes
Excitation Wavelength (λex) ~497 nm (primary)[2][9]Secondary excitation peaks are also present at ~290 nm and ~380 nm.[10] Compatible with standard 488 nm laser lines and UV transilluminators.
Emission Wavelength (λem) ~520 nm (bound to dsDNA)[2][10]Emits in the green portion of the spectrum.
Quantum Yield (Φ) ~0.8 (bound to dsDNA)[5][8]Significantly higher than ethidium bromide (~0.15), contributing to its high sensitivity.[8]
Fluorescence Enhancement >800-fold upon binding to dsDNA[5]The unbound dye has very low background fluorescence.[1]
Detection Limit (dsDNA) As low as 20 pg per band (254 nm epi-illumination)[1][8]~60 pg per band with standard 300 nm transillumination.[1][8][10]
Detection Limit (ssDNA/RNA) ~100-300 pg per band[8]Sensitivity is lower for single-stranded nucleic acids.
Detection Limit (Oligonucleotides) ~1-2 ng (for a 24-mer)[8]50-100 times more sensitive than ethidium bromide for oligonucleotides.[8]

Table 2: Safety and Handling Information

AspectGuideline
Mutagenicity Significantly less mutagenic than ethidium bromide in Ames tests.[2] However, as a DNA-binding agent, it should be treated as a potential mutagen.[2]
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses, and chemical-resistant gloves. Double gloving is recommended when handling the concentrated stock solution.[1]
Handling The stock solution is supplied in DMSO, which can facilitate skin absorption. Handle with care in a well-ventilated area or chemical hood.
Storage Store the stock solution at -20°C, protected from light and desiccated.[1] Diluted staining solutions can be stored at 2-8°C in the dark for several weeks.
Disposal Dispose of solutions in accordance with local regulations. Dilute staining solutions can be passed through activated charcoal to absorb the dye.[1][8]
Experimental Protocols

Detailed methodologies for the most common applications of SYBR® Green I in gel electrophoresis are provided below.

General Guidelines:

  • Thaw and Mix: Before use, allow the 10,000X stock solution to thaw completely at room temperature, then briefly centrifuge the vial to collect the solution at the bottom.[1]

  • Use Plasticware: Prepare and store diluted staining solutions in plastic containers (e.g., polypropylene) as the dye may adsorb to glass surfaces.

  • Protect from Light: SYBR® Green I is light-sensitive. Keep all staining solutions and stained gels protected from light by covering them with aluminum foil or placing them in the dark.[8][10]

  • Buffer pH: For optimal results, use a buffer with a pH between 7.5 and 8.0 (e.g., TAE or TBE).[1]

This is the most sensitive method for staining with SYBR® Green I.

Methodology:

  • Perform Electrophoresis: Run the nucleic acid samples on an agarose or polyacrylamide gel according to standard procedures.

  • Prepare Staining Solution: Prepare a 1X working staining solution by diluting the 10,000X SYBR® Green I stock solution 1:10,000 in an appropriate volume of electrophoresis buffer (e.g., 10 µL of stock in 100 mL of 1X TBE or TAE buffer).[11]

  • Stain the Gel: Place the gel in a suitable plastic container. Add enough 1X staining solution to fully submerge the gel.[8]

  • Incubate: Gently agitate the gel on an orbital shaker at room temperature for 10-40 minutes.[8] The optimal time depends on the thickness and percentage of the gel. Protect from light during incubation.

  • Visualize: No destaining is required.[8] Carefully remove the gel from the staining solution and place it on a UV transilluminator (300 nm) or a blue-light transilluminator (~497 nm) for visualization. DNA bands will appear as bright green bands against a low-background. For maximal sensitivity, 254 nm epi-illumination can be used.[1][8]

G Workflow: Post-Electrophoresis Staining cluster_prep Preparation cluster_stain Staining cluster_viz Visualization run_gel 1. Run Agarose/Polyacrylamide Gel prep_stain 2. Prepare 1X SYBR Green I Staining Solution (1:10,000 dilution) place_gel 3. Place gel in staining solution prep_stain->place_gel Use plastic container incubate 4. Incubate for 10-40 min (with agitation, protected from light) place_gel->incubate visualize 5. Visualize on UV or Blue-Light Transilluminator incubate->visualize No destaining needed

Workflow for post-electrophoresis staining.

This method is more convenient as the stain is included in the gel, but it may be slightly less sensitive than post-staining.

Methodology:

  • Prepare Agarose Solution: Prepare molten agarose in the desired electrophoresis buffer and cool it to a handling temperature (around 60-70°C).

  • Add Stain: Add SYBR® Green I 10,000X stock solution to the molten agarose to a final dilution of 1:10,000 (e.g., 5 µL of stock per 50 mL of agarose solution).[10]

  • Mix and Cast Gel: Swirl the flask gently to mix the dye evenly without introducing air bubbles. Cast the gel as usual and allow it to solidify completely.

  • Perform Electrophoresis: Load samples mixed with loading buffer (do not add additional stain to the sample). Run the gel in electrophoresis buffer. For best results, the running buffer can also be supplemented with SYBR® Green I at a 1:10,000 dilution.[11]

  • Visualize: After electrophoresis, the gel can be visualized directly on a UV or blue-light transilluminator without any further staining steps.

G Workflow: Pre-Staining of Agarose Gels cluster_prep Gel Preparation cluster_run Electrophoresis cluster_viz Visualization prep_agarose 1. Prepare molten agarose and cool to 60-70°C add_stain 2. Add SYBR Green I to a 1:10,000 final dilution prep_agarose->add_stain mix_cast 3. Mix gently and cast the gel add_stain->mix_cast load_samples 4. Load samples mix_cast->load_samples run_gel 5. Run electrophoresis load_samples->run_gel visualize 6. Visualize directly on transilluminator run_gel->visualize

Workflow for pre-staining of agarose gels.

This is the most rapid method but is generally the least sensitive. It is suitable for quick screening of PCR products.

Methodology:

  • Prepare Stained Loading Buffer: Add SYBR® Green I 10,000X stock solution to your 6X DNA loading buffer to a final dilution of 1:1000. For example, add 1 µL of SYBR® Green I to 1 mL of loading buffer. Store this stained loading buffer protected from light.

  • Prepare Samples: Mix your DNA samples with the SYBR® Green I-containing loading buffer in the standard ratio (e.g., 5 parts sample to 1 part 6X stained loading buffer).

  • Incubate: Incubate the mixture for at least 3 minutes at room temperature before loading.[10]

  • Perform Electrophoresis: Load the samples onto an unstained agarose gel and perform electrophoresis.

  • Visualize: View the gel directly on a UV or blue-light transilluminator.

G Workflow: Staining via Loading Buffer cluster_prep Sample Preparation cluster_run Electrophoresis cluster_viz Visualization prep_buffer 1. Prepare loading buffer containing SYBR Green I mix_sample 2. Mix DNA sample with stained loading buffer prep_buffer->mix_sample incubate 3. Incubate for 3+ minutes at room temperature mix_sample->incubate load_run 4. Load and run on an unstained gel incubate->load_run visualize 5. Visualize directly on transilluminator load_run->visualize

Workflow for staining via loading buffer.

References

Application Notes and Protocols: Purification of Amsonic Acid-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid is a valuable molecule in bioconjugation and drug development due to its unique structural and potential targeting properties. Labeling proteins with this compound allows for the investigation of their interactions, localization, and function. This document provides a detailed protocol for the purification of proteins labeled with this compound using affinity chromatography. The protocol is divided into two main stages: the labeling of the target protein with an N-hydroxysuccinimide (NHS) ester of this compound and the subsequent purification of the labeled protein.

The labeling strategy leverages the reaction between the primary amine of this compound (after activation as an NHS ester) and primary amines on the protein, such as the N-terminus and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2] The purification process is based on the highly specific recognition of the this compound moiety by an immobilized anti-amsonic acid antibody, a principle similar to the well-established biotin-avidin affinity purification system.[3][4][5]

Section 1: Protein Labeling with this compound-NHS Ester

This section describes the chemical conjugation of an this compound N-hydroxysuccinimide (NHS) ester to a target protein.

Principle of Labeling

The labeling reaction involves the acylation of primary amino groups on the protein by the this compound-NHS ester.[1] The NHS ester reacts with the non-protonated primary amines to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct.[1] The reaction is pH-dependent, with optimal labeling occurring at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are sufficiently nucleophilic.[1][6][7]

Experimental Protocol: Protein Labeling

Materials:

  • Purified protein of interest

  • This compound-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or 0.1 M phosphate (B84403) buffer, pH 7.2-7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or centrifugal ultrafiltration device for buffer exchange and removal of excess label[8]

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.[7]

    • Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., sodium azide), as these will compete with the labeling reaction.[1] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • This compound-NHS Ester Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[9]

  • Labeling Reaction:

    • Calculate the required amount of this compound-NHS ester. A molar excess of the NHS ester to the protein is typically used. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically. A starting point is an 8-fold molar excess.[7]

    • Slowly add the calculated volume of the this compound-NHS ester stock solution to the protein solution while gently vortexing.[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Label:

    • Remove the unreacted this compound-NHS ester and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, use a centrifugal ultrafiltration device with a molecular weight cutoff appropriate for the target protein to perform buffer exchange.[8]

Workflow for Protein Labeling with this compound-NHS Ester

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup protein_prep Prepare Protein in Amine-Free Buffer reaction Incubate Protein and This compound-NHS Ester protein_prep->reaction nhs_prep Prepare this compound-NHS Ester Stock Solution nhs_prep->reaction quench Quench Reaction with Tris Buffer reaction->quench cleanup Remove Excess Label (Desalting/Ultrafiltration) quench->cleanup labeled_protein This compound-Labeled Protein cleanup->labeled_protein

Caption: Workflow for labeling a target protein with an this compound-NHS ester.

Section 2: Affinity Purification of this compound-Labeled Proteins

This section details the purification of the this compound-labeled protein from the unlabeled protein and other impurities using affinity chromatography.

Principle of Affinity Purification

Affinity purification is a powerful technique for isolating a specific molecule from a complex mixture based on a highly specific binding interaction.[4][11] In this protocol, an anti-amsonic acid antibody is immobilized on a solid support (e.g., agarose (B213101) beads). The this compound-labeled protein specifically binds to the antibody, while unlabeled proteins and other components of the mixture are washed away. The purified labeled protein is then eluted from the support.[12]

Experimental Protocol: Affinity Purification

Materials:

  • This compound-labeled protein mixture

  • Anti-Amsonic Acid Antibody-Agarose Beads (or similar affinity matrix)

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5 (or a competitive elution buffer containing a high concentration of free this compound)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Spin columns or chromatography columns

Procedure:

  • Preparation of the Affinity Matrix:

    • Resuspend the anti-amsonic acid antibody-agarose beads in the storage buffer.

    • Transfer the required amount of bead slurry to a spin column or chromatography column.

    • Equilibrate the beads by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Binding of the Labeled Protein:

    • Apply the this compound-labeled protein mixture to the equilibrated affinity column.

    • Allow the mixture to pass through the column by gravity flow or gentle centrifugation. For batch purification, incubate the protein mixture with the beads for 1-2 hours at 4°C with gentle rotation.[3]

    • Collect the flow-through to assess the binding efficiency.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

    • Collect the wash fractions for analysis.

  • Elution:

    • Acidic Elution: Add 3-5 column volumes of Elution Buffer to the column to disrupt the antibody-antigen interaction. Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately neutralize the pH and preserve protein activity.

    • Competitive Elution: Alternatively, use an elution buffer containing a high concentration of free this compound to compete with the labeled protein for binding to the antibody. This is a gentler elution method.[13]

  • Analysis of Purified Protein:

    • Determine the protein concentration of the eluted fractions using a standard protein assay (e.g., BCA assay).

    • Analyze the purity of the labeled protein by SDS-PAGE and/or Western blot using an anti-amsonic acid antibody.

Workflow for Affinity Purification of this compound-Labeled Proteins

G cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution prep_matrix Equilibrate Anti-Amsonic Acid Antibody-Agarose Beads load_sample Load Labeled Protein Mixture prep_matrix->load_sample bind Incubate to Allow Binding load_sample->bind wash Wash with Binding Buffer to Remove Unbound Proteins bind->wash elute Elute with Low pH or Competitive Elution Buffer wash->elute purified_protein Purified this compound-Labeled Protein elute->purified_protein

Caption: Workflow for the affinity purification of this compound-labeled proteins.

Section 3: Data Presentation

The following tables provide a template for summarizing quantitative data from the purification process.

Table 1: Protein Labeling Reaction Parameters

ParameterValue
Protein ConcentrationX mg/mL
This compound-NHS Ester:Protein Molar RatioX:1
Reaction TimeX hours
Reaction TemperatureX °C
Degree of Labeling (moles this compound/mole protein)X

Table 2: Affinity Purification Summary

StepTotal Protein (mg)Labeled Protein (mg)Purity (%)Yield (%)
Starting Material XXX100
Flow-through XXX-
Wash Fractions XXX-
Eluted Fractions XXXX

Conclusion

This protocol provides a comprehensive framework for the successful labeling and purification of this compound-tagged proteins. The combination of a robust NHS ester labeling chemistry and a highly specific affinity purification step allows for the isolation of high-purity labeled proteins suitable for a wide range of downstream applications in research and drug development. Optimization of the labeling and elution conditions may be necessary for specific proteins to achieve the desired yield and purity.

References

Amine-Reactive Derivatives of Amsonic Acid for Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid (4,4'-diamino-2,2'-stilbenedisulfonic acid) is a stilbene (B7821643) derivative known for its fluorescent properties, historically utilized as a fluorescent whitening agent. Its rigid structure and conjugated π-system give rise to intrinsic fluorescence, making it a potential candidate for development as a fluorescent labeling reagent in biological research. By functionalizing this compound with amine-reactive groups, it can be covalently attached to proteins, antibodies, and other biomolecules containing primary amines, enabling their detection and tracking in various assays.

This document provides detailed protocols for the preparation and application of an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound for labeling biomolecules. While ready-to-use amine-reactive this compound derivatives are not widely commercially available, this guide outlines a general procedure for their synthesis and subsequent use in bioconjugation.

Principle of Reaction

The most common strategy for rendering a carboxylic acid amine-reactive is to convert it into an N-hydroxysuccinimide (NHS) ester. The carboxylic acid groups on this compound can be activated with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting NHS ester is a stable, amine-reactive product that can be purified and stored.[1][2][3]

This activated this compound derivative then readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) under mild alkaline conditions (pH 7.2-8.5) to form a stable amide bond, covalently linking the fluorescent this compound label to the biomolecule.[2][4]

Quantitative Data Summary

ParameterRepresentative ValueRationale
Purity >95% (HPLC)High purity is crucial to ensure efficient and specific labeling.
Molecular Weight ~567 g/mol (for mono-NHS ester)The exact molecular weight will depend on the specific derivative synthesized.
Excitation Maximum (λex) ~340-350 nmBased on the absorbance of stilbene derivatives. This would need to be experimentally determined.
Emission Maximum (λem) ~430-450 nmBased on the fluorescence of stilbene derivatives. This would need to be experimentally determined.
Molar Extinction Coefficient (ε) To be determinedA measure of how strongly the molecule absorbs light at a given wavelength.
Quantum Yield (Φ) To be determinedA measure of the efficiency of fluorescence emission.
Optimal Reaction pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis.[2]
Half-life in Aqueous Solution (pH 8.5) Minutes to hoursNHS esters are susceptible to hydrolysis.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound NHS Ester

This protocol describes a general method for the synthesis of a mono-N-hydroxysuccinimide ester of this compound. The reaction should be carried out in an anhydrous environment to prevent hydrolysis of the NHS ester.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Glass reaction vessel and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a clean, dry glass reaction vessel, dissolve this compound in anhydrous DMF under an inert atmosphere (argon or nitrogen).

  • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) to the solution and stir until dissolved.

  • Slowly add 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct.

  • Precipitate the this compound NHS ester by adding the filtrate to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold, anhydrous diethyl ether.

  • Dry the product under vacuum.

  • Store the this compound NHS ester at -20°C under desiccated conditions.

Protocol 2: Labeling of Proteins with this compound NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins with the synthesized this compound NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts.

  • This compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add a calculated amount of the this compound NHS ester stock solution. The molar ratio of the NHS ester to the protein will need to be optimized for the desired degree of labeling, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (around 340-350 nm, to be determined experimentally). The DOL is the molar ratio of the dye to the protein.

    • Protein Concentration: Calculate the concentration of the labeled protein, correcting for the absorbance of the dye at 280 nm.

Visualizations

Synthesis_Workflow A This compound C Reaction Mixture A->C B NHS & EDC in Anhydrous DMF B->C D Filtration (remove urea) C->D E Precipitation (Diethyl Ether) D->E F Purified this compound NHS Ester E->F

Caption: Workflow for the synthesis of this compound NHS ester.

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and NHS Ester Protein->Mix NHS_Ester This compound NHS Ester in DMF/DMSO NHS_Ester->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Size-Exclusion Chromatography Quench->Purify Analyze Spectrophotometry (DOL & Concentration) Purify->Analyze

Caption: Experimental workflow for protein labeling.

Reaction_Scheme Amsonic_Acid This compound-COOH NHS_Ester This compound-NHS Amsonic_Acid->NHS_Ester + NHS, EDC Conjugate This compound-CO-NH-Protein NHS_Ester->Conjugate + Protein-NH2 Protein Protein-NH2 NHS_leaving NHS Conjugate->NHS_leaving releases

Caption: Chemical reaction scheme for labeling.

References

Amsonic Acid in Flow Cytometry: A Theoretical Framework for Application

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Amsonic acid, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, is a stilbene (B7821643) derivative primarily utilized in the synthesis of dyes and fluorescent whitening agents.[1][2] While direct applications of this compound as a primary fluorescent probe in flow cytometry are not extensively documented in scientific literature, its structural backbone and the known biological activities of its derivatives present a compelling case for its potential use in cellular analysis. This document outlines a theoretical framework and hypothetical protocols for the application of this compound and its derivatives in flow cytometry for researchers, scientists, and drug development professionals.

Stilbenoids, the class of compounds to which this compound belongs, are recognized for their diverse biological activities, including roles in cardioprotection, neuroprotection, and cancer prevention.[3] Certain stilbene derivatives have been successfully employed in flow cytometry to investigate cellular processes such as apoptosis.[4][5] This suggests that this compound, with appropriate modification, could be developed into a valuable tool for cytometric analysis.

Chemical and Spectroscopic Properties

This compound is a yellow, crystalline powder with very slight solubility in water.[1][6] Its chemical structure features two primary amine groups and two sulfonic acid groups attached to a trans-stilbene (B89595) core. The presence of the stilbene chromophore is the basis for its potential fluorescence.

PropertyValueReference
Chemical Formula C₁₄H₁₄N₂O₆S₂[1][2]
Molecular Weight 370.40 g/mol [1]
CAS Number 81-11-8[1]
Appearance Yellow needles/powder[1][6]
Solubility Very slightly soluble in water[1]
Predicted pKa -1.58 ± 0.50[6]

Note: The fluorescence properties (excitation/emission maxima, quantum yield, and extinction coefficient) of unmodified this compound are not well-characterized for biological applications. These properties would need to be empirically determined for any potential flow cytometry application.

Principle of Application

The potential application of this compound in flow cytometry can be envisioned through two primary strategies:

  • Direct Staining (Hypothetical): If this compound exhibits intrinsic fluorescence that changes upon interaction with specific cellular components or in response to changes in the cellular microenvironment (e.g., pH), it could potentially be used as a direct stain. However, its low water solubility might pose a challenge.

  • Derivatization for Targeted Labeling: A more feasible approach involves the chemical modification of this compound to create functionalized fluorescent probes. The primary amine groups on the this compound molecule can be readily derivatized to introduce reactive moieties (e.g., isothiocyanates, succinimidyl esters) for covalent labeling of proteins or other biomolecules. A notable example is 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), a derivative of this compound, which is a known inhibitor of anion exchange and binds to the Band 3 protein on red blood cells.[7]

This application note will focus on the second, more plausible approach, using a hypothetical this compound-based probe for targeted cell labeling.

Diagrams

G cluster_0 Probe Synthesis cluster_1 Cellular Labeling cluster_2 Flow Cytometry Analysis Amsonic_Acid This compound (4,4'-diamino-2,2'-stilbenedisulfonic acid) Derivatization Chemical Derivatization (e.g., addition of reactive group) Amsonic_Acid->Derivatization Probe Functionalized this compound Probe (e.g., with isothiocyanate) Derivatization->Probe Incubation Incubation with Probe Probe->Incubation Cells Cell Suspension Cells->Incubation Labeled_Cells Cells with Labeled Target Protein Incubation->Labeled_Cells Flow_Cytometer Flow Cytometer Labeled_Cells->Flow_Cytometer Laser Laser Excitation Flow_Cytometer->Laser Detection Fluorescence Detection Laser->Detection Data Data Analysis Detection->Data

Caption: Workflow for the hypothetical use of a derivatized this compound probe in flow cytometry.

G Amsonic_Probe This compound Derivative Probe Band3 Band 3 Protein (Anion Exchanger) Amsonic_Probe->Band3 Binds to Inhibition Inhibition Amsonic_Probe->Inhibition RBC_Membrane Red Blood Cell Membrane Band3->RBC_Membrane Located in Anion_Exchange Anion Exchange (Cl- / HCO3-) Band3->Anion_Exchange Mediates Inhibition->Anion_Exchange

Caption: Potential mechanism of an this compound derivative targeting the Band 3 protein.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and would require significant optimization and validation. They are based on standard flow cytometry procedures.

Protocol 1: Preparation of a Functionalized this compound Probe

This protocol describes a conceptual synthesis of an isothiocyanate derivative of this compound for targeting primary amines on cellular proteins.

Materials:

  • This compound

  • Thiophosgene (B130339)

  • Organic solvent (e.g., chloroform)

  • Aqueous buffer (e.g., sodium bicarbonate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve this compound in an appropriate aqueous basic solution.

  • In a separate flask, prepare a solution of thiophosgene in an organic solvent.

  • Slowly add the this compound solution to the thiophosgene solution with vigorous stirring at a controlled temperature (e.g., 0-5°C).

  • Maintain the reaction for a specified time to allow the formation of the diisothiocyanate derivative.

  • After the reaction is complete, separate the organic and aqueous phases.

  • Wash the organic phase containing the product with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the this compound-diisothiocyanate derivative using an appropriate chromatographic technique (e.g., column chromatography).

  • Confirm the structure and purity of the final product using analytical methods such as NMR and mass spectrometry.

  • Store the functionalized probe under desiccated and dark conditions.

Protocol 2: Staining of Cells with a Hypothetical this compound-Based Probe

This protocol outlines the steps for labeling a cell suspension with a hypothetical functionalized this compound probe for flow cytometry analysis.

Materials:

  • Cell suspension of interest (e.g., peripheral blood mononuclear cells, cultured cell line)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Hypothetical this compound-based fluorescent probe

  • Fixation/Permeabilization buffers (if targeting intracellular antigens)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer.

    • Perform a cell count and adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes.

    • Add the optimized concentration of the hypothetical this compound-based probe to the cells. Note: The optimal concentration would need to be determined by titration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • After incubation, add 2 mL of Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step once.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer equipped with appropriate lasers and filters for the hypothetical probe's spectral properties. Note: The selection of lasers and filters would depend on the experimentally determined excitation and emission spectra of the probe.

    • Include appropriate controls, such as unstained cells and cells stained with isotype controls if the probe is conjugated to an antibody.

Data Presentation (Hypothetical)

The following table presents hypothetical data that would be generated to characterize a new this compound-based probe.

ParameterHypothetical Value
Excitation Maximum 405 nm
Emission Maximum 480 nm
Optimal Staining Concentration 1-5 µM
Optimal Incubation Time 30 minutes
Target Cellular Component Cell surface proteins (general amine labeling) or specific protein (if conjugated to a targeting ligand)

Conclusion

While this compound is not currently a standard reagent in flow cytometry, its chemical structure as a stilbene derivative suggests its potential as a scaffold for the development of novel fluorescent probes. Through chemical modification, this compound could be transformed into a tool for targeted cellular labeling and analysis. The provided application note and protocols offer a theoretical foundation for exploring this potential. It is imperative that any such development be accompanied by rigorous experimental validation to characterize the probe's spectroscopic properties, cellular targets, and optimal usage conditions. The exploration of this compound and its derivatives could open new avenues for the creation of cost-effective and versatile probes for flow cytometry applications.

References

Application Notes and Protocols: Amsonic Acid as a Key Intermediate in Optical Brightener Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of stilbene-based optical brighteners (OBAs), also known as fluorescent whitening agents (FWAs), using Amsonic acid as a primary intermediate. This compound, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid (DASDA), is a foundational molecule for a significant class of OBAs widely used in the textile, paper, and detergent industries.[1][2] This document outlines the general synthesis pathway, detailed experimental protocols, quantitative performance data, and safety considerations.

Introduction to this compound and Optical Brighteners

Optical brighteners are chemical compounds that absorb light in the ultraviolet and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emit it in the blue region (typically 420-470 nm) through fluorescence.[3][4] This process of light conversion masks the inherent yellow cast of materials, making them appear whiter and brighter.[4] Stilbene derivatives are the most common class of optical brighteners, and their synthesis often begins with this compound.[1][5]

The general synthetic strategy involves the sequential reaction of the two amino groups on this compound with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The remaining chlorine atoms on the triazine rings can then be substituted with various amines to produce a diverse range of optical brighteners with tailored properties.[1][6]

Properties of this compound

PropertyValueReference
Chemical Name 4,4'-Diamino-2,2'-stilbenedisulfonic acid[1]
Synonyms This compound, DASDA, DAS, Flavonic acid[1]
CAS Number 81-11-8[1]
Molecular Formula C₁₄H₁₄N₂O₆S₂[1]
Molecular Weight 370.4 g/mol [1]
Appearance Yellowish crystalline powder[1]
Solubility Soluble in aqueous base[1]

General Synthesis Pathway

The synthesis of stilbene-based optical brighteners from this compound is typically a multi-step process involving nucleophilic substitution reactions with cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution. The first substitution occurs at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures.[7]

The overall workflow can be summarized as follows:

  • First Condensation: Reaction of this compound with two equivalents of cyanuric chloride at a low temperature (0-5 °C) and controlled pH to form a bis(dichlorotriazinyl) intermediate.

  • Second Condensation: Reaction of the intermediate with a primary or secondary amine at a slightly elevated temperature (e.g., 40-45 °C) to substitute one chlorine atom on each triazine ring.

  • Third Condensation: Reaction with another amine at a higher temperature (e.g., 80-85 °C) to substitute the final chlorine atom on each triazine ring, yielding the final optical brightener.

  • Purification: The final product is often isolated by salting out, followed by filtration and drying.

Experimental Protocols

Below are detailed protocols for the synthesis of representative stilbene-triazine optical brighteners.

Protocol 1: Synthesis of a Symmetrical Stilbene-Triazine Optical Brightener

This protocol describes a three-step synthesis of a symmetrical optical brightener.

Materials:

  • This compound (4,4'-diamino-2,2'-stilbenedisulfonic acid)

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Aniline

  • Ethanolamine (B43304)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl)

  • Ice

  • Deionized water

Procedure:

Step 1: Formation of the Dichlorotriazinyl Intermediate

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a slurry of cyanuric chloride in ice-cold water.

  • In a separate beaker, dissolve this compound in water with the aid of sodium carbonate to form the disodium (B8443419) salt.

  • Slowly add the this compound solution to the cyanuric chloride slurry while maintaining the temperature between 0-5 °C and a neutral pH using a sodium carbonate solution.

  • Stir the mixture for 2-3 hours at this temperature to complete the first condensation reaction. The product is a bis(dichlorotriazinyl) intermediate.[1]

Step 2: Second Condensation with Aniline

  • To the suspension of the intermediate from Step 1, add aniline.

  • Gradually raise the temperature to 40-45 °C and maintain it for 2 hours, keeping the pH neutral with sodium carbonate.[1]

  • The reaction progress can be monitored by thin-layer chromatography.

Step 3: Third Condensation with Ethanolamine

  • After the second condensation is complete, add ethanolamine to the reaction mixture.

  • Heat the mixture to 80-85 °C and maintain for 3-4 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

Purification:

  • Isolate the final product by adding sodium chloride to the solution to precipitate the optical brightener ("salting out").

  • Filter the precipitate and wash it with a saturated sodium chloride solution.

  • Dry the product in a vacuum oven.

Protocol 2: Synthesis of a Stilbene-Triazine Derivative with Amino Acid Groups

This protocol outlines the synthesis of an optical brightener incorporating amino acid moieties.[1]

Materials:

  • This compound

  • Cyanuric chloride

  • 4-aminobenzoic acid

  • Sodium Hydroxide (NaOH)

  • Deionized water

Procedure:

  • Dissolve this compound in water, and adjust to a basic pH with the dropwise addition of NaOH solution.

  • Add cyanuric chloride to the solution at a low temperature (0-5 °C) with continuous stirring for 2 hours.

  • Add 4-aminobenzoic acid to the mixture.

  • Raise the temperature to 40-45 °C and stir for 5 hours.

  • Isolate and purify the product as described in Protocol 1.

Quantitative Data

The performance of synthesized optical brighteners can be evaluated through various analytical techniques.

Table 1: Spectroscopic Properties of a Synthesized Stilbene-Triazine Fluorophore
ParameterValue
UV-Vis Absorption Maximum (λmax) 359 nm (in DMSO)
Fluorescence Emission Maximum 450 nm (in DMSO)

Data sourced from a study on a novel fluorophore synthesized from 4,4-diaminostilbene-2,2-disulfonic acid and cyanuric chloride.[3]

Table 2: Performance of Synthesized Optical Brighteners on Cotton Fabric
Optical Brightener DerivativeConcentration (% o.w.f.)*CIE Whiteness Index
Untreated Cotton-81
Compound 4a0.25144
Compound 4b0.25139

*o.w.f. = on weight of fiber Data from a study on novel stilbene-alkoxysilane fluorescent brighteners.[8]

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the general multi-step synthesis of stilbene-triazine optical brighteners from this compound.

G Amsonic_acid This compound (DASDA) Intermediate1 Bis(dichlorotriazinyl) Intermediate Amsonic_acid->Intermediate1  Step 1:  0-5 °C, pH neutral Cyanuric_chloride Cyanuric Chloride (2 equivalents) Cyanuric_chloride->Intermediate1 Intermediate2 Bis(monochlorotriazinyl) Intermediate Intermediate1->Intermediate2  Step 2:  40-45 °C, pH neutral Amine1 Amine 1 (e.g., Aniline) Amine1->Intermediate2 OBA Optical Brightener Intermediate2->OBA  Step 3:  80-85 °C Amine2 Amine 2 (e.g., Ethanolamine) Amine2->OBA

Caption: General synthesis workflow for stilbene-triazine optical brighteners.

Application and Mechanism of Action

This diagram illustrates how optical brighteners work on a substrate like fabric.

G UV_light UV Light (Invisible) Fabric Fabric with Optical Brightener UV_light->Fabric Absorption Blue_light Blue Light (Visible) Fabric->Blue_light Fluorescence (Re-emission) Observer Observer Blue_light->Observer Perceived as Whiter & Brighter

Caption: Mechanism of action of optical brighteners on fabric.

Safety Precautions

This compound:

  • May cause skin, eye, and respiratory irritation.

  • Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Cyanuric Chloride:

  • Toxic if swallowed or inhaled.[9][10]

  • Causes severe skin burns and eye damage.[9][10]

  • Reacts violently with water.[10]

  • Handle only in a chemical fume hood with appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[9][10][11]

  • Store in a dry, well-ventilated place away from moisture.[10][12]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This compound is a critical building block for the synthesis of a wide variety of stilbene-based optical brighteners. By carefully controlling reaction conditions, particularly temperature and pH, a diverse range of derivatives can be produced with tailored properties for specific applications. The protocols and data presented here provide a foundation for researchers to develop and evaluate new and improved optical brightening agents. Adherence to strict safety protocols is paramount when working with the reactive intermediates involved in these syntheses.

References

Troubleshooting & Optimization

How to increase the fluorescence signal of Amsonic acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amsonic acid conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence signal of their this compound-conjugated molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a fluorescent label?

This compound, also known as 4,4'-Diamino-2,2'-stilbenedisulfonic acid, is a fluorescent compound often used in the synthesis of dyes and optical brighteners.[1][2][3] Its derivatives can be chemically conjugated to various molecules, such as proteins, antibodies, and nucleic acids, to serve as fluorescent probes for detection and imaging.

Q2: What are the key factors that influence the fluorescence signal of this compound conjugates?

The fluorescence intensity of this compound conjugates is sensitive to several environmental factors:

  • pH: The fluorescence of many organic dyes is pH-dependent. For amine-reactive conjugations, a slightly basic pH (8.3-8.5) is typically optimal for the labeling reaction itself.[4][5][6] The final fluorescence of the conjugate should be evaluated at the pH of the experimental buffer.

  • Solvent Polarity: The surrounding solvent can affect the quantum yield of a fluorophore. It is advisable to use solvents that are compatible with your target molecule and that enhance the fluorescence of the this compound derivative.

  • Concentration: High concentrations of the conjugate can lead to self-quenching or aggregation, which reduces the overall fluorescence signal.[7]

  • Presence of Quenchers: Certain molecules in the solution can quench fluorescence. These can include other chromophores with overlapping spectra or specific chemical quenchers.[8]

  • Photobleaching: Exposure to intense light can lead to the irreversible destruction of the fluorophore, a phenomenon known as photobleaching.[7][9][10]

Troubleshooting Guide: Weak or No Fluorescence Signal

If you are experiencing a weak or absent fluorescence signal from your this compound conjugate, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Inefficient Conjugation Verify the conjugation chemistry. For amine-reactive labeling (e.g., with an NHS-ester derivative of this compound), ensure the reaction buffer is at the optimal pH (typically 8.3-8.5) and free of primary amines (e.g., Tris buffer).[4][5][6][11] Confirm the reactivity of your target molecule.
Suboptimal Buffer Conditions Experimentally determine the optimal pH for the fluorescence of your specific this compound conjugate. The ideal pH for fluorescence may differ from the optimal pH for conjugation. Test a range of buffers to find the one that yields the highest signal.[12][13]
Low Degree of Labeling (DOL) Increase the molar ratio of the this compound derivative to your target molecule during the conjugation reaction. However, be aware that over-labeling can sometimes lead to quenching.
Photobleaching Minimize exposure of your sample to light.[9] Use an anti-fade mounting medium if applicable, especially for microscopy applications.[9] Image samples promptly after preparation.[9]
Concentration Effects Prepare a dilution series of your conjugate to determine if high concentrations are causing self-quenching.[7]
Presence of Quenching Agents Ensure high-purity solvents and reagents. If possible, identify and remove any potential quenching agents from your sample.[7]
Incorrect Instrument Settings Ensure the excitation and emission wavelengths on your instrument are correctly set for your this compound conjugate.[9] Increase the gain or exposure time, being mindful of potential photobleaching.[10]
Sample Degradation Store your this compound conjugate under recommended conditions, typically at 4°C or -20°C and protected from light, to prevent degradation.[1]

Experimental Protocols

Protocol 1: General Procedure for Conjugating an Amine-Reactive this compound Derivative (NHS-Ester) to a Protein

This protocol provides a general guideline for conjugating an N-hydroxysuccinimide (NHS) ester derivative of this compound to a protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive this compound derivative (NHS-ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5[5][6][14]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive this compound derivative in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]

  • Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-ester.[4]

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column or dialysis.

Protocol 2: Determining the Optimal pH for Fluorescence

This protocol describes how to determine the optimal pH for the fluorescence of your this compound conjugate.

Materials:

  • Purified this compound conjugate

  • A series of buffers with different pH values (e.g., citrate, phosphate, borate, carbonate-bicarbonate) covering a range from acidic to basic (e.g., pH 4-10).

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare Samples: Dilute the this compound conjugate to a fixed concentration in each of the different pH buffers.

  • Measure Fluorescence:

    • Set the excitation and emission wavelengths on the fluorometer to the appropriate values for your this compound derivative.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis: Plot the fluorescence intensity as a function of pH to identify the optimal pH range for your conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein in Conjugation Buffer (pH 8.3-8.5) conjugation Mix and Incubate (1-2 hours, RT, dark) prep_protein->conjugation prep_dye Prepare this compound NHS-Ester in DMSO/DMF prep_dye->conjugation quench Quench Reaction (Optional, Tris-HCl) conjugation->quench purify Purify Conjugate (Gel Filtration/Dialysis) conjugation->purify quench->purify analyze Analyze Fluorescence purify->analyze troubleshooting_logic start Weak/No Fluorescence Signal check_conjugation Check Conjugation Efficiency (pH, Buffer, Reagents) start->check_conjugation check_buffer Optimize Buffer Conditions (pH, Quenchers) check_conjugation->check_buffer check_concentration Evaluate Concentration Effects (Self-Quenching) check_buffer->check_concentration check_photobleaching Minimize Photobleaching (Light Exposure) check_concentration->check_photobleaching check_instrument Verify Instrument Settings (Wavelengths, Gain) check_photobleaching->check_instrument solution Improved Fluorescence Signal check_instrument->solution

References

Technical Support Center: Preventing Photobleaching of Amsonic Acid and Other Blue Fluorophores in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of photobleaching, with a focus on Amsonic acid (4,4'-diaminostilbene-2,2'-disulfonic acid) and other blue fluorescent probes, during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photobleaching?

A1: this compound, chemically known as 4,4'-diaminostilbene-2,2'-disulfonic acid, is a stilbene (B7821643) derivative. Stilbene-based molecules are known to be photosensitive. Photobleaching of these fluorophores can occur through photoisomerization (conversion from the fluorescent trans-isomer to the non-fluorescent cis-isomer) and photocyclization upon exposure to excitation light. This irreversible photochemical destruction of the fluorophore leads to a loss of its ability to fluoresce.

Q2: What is photobleaching and why does it occur?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its fluorescent signal.[1] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.[2] Factors that accelerate photobleaching include high excitation light intensity, long exposure times, and high oxygen concentration.

Q3: How can I determine if the loss of signal in my experiment is due to photobleaching?

A3: Signal loss due to photobleaching typically manifests as a gradual decrease in fluorescence intensity over time during continuous imaging. To confirm, you can move to a fresh, unexposed area of your sample. If the initial fluorescence in the new area is bright and then fades with exposure to the excitation light, photobleaching is the likely cause. If the signal is weak or absent from the start, the issue might be related to other factors such as inefficient labeling, incorrect filter sets, or low target expression.

Q4: Are there more photostable alternatives to traditional blue dyes?

A4: Yes, several modern fluorescent dyes have been engineered for enhanced photostability. For blue fluorescence, alternatives to consider include certain Alexa Fluor™ and DyLight™ dyes, which are known for their improved brightness and resistance to photobleaching compared to traditional fluorophores. The choice of dye will depend on the specific requirements of your experiment, such as the desired excitation/emission wavelengths and the duration of imaging.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving common issues related to the photobleaching of this compound and other blue fluorophores.

Problem: Rapid fading of the fluorescent signal upon illumination.

This is a classic sign of photobleaching. Follow these troubleshooting steps to mitigate the issue.

Step 1: Optimize Imaging Parameters

The first line of defense against photobleaching is to minimize the sample's exposure to excitation light.[3]

  • Reduce Excitation Light Intensity: Lower the power of your laser or lamp. Use the lowest light intensity that still provides an adequate signal-to-noise ratio. Neutral density (ND) filters can be used to attenuate the excitation light without altering its spectral quality.

  • Decrease Exposure Time: Use the shortest possible camera exposure time that allows for clear image acquisition. Modern, sensitive cameras can often produce high-quality images with very short exposure times.

  • Minimize Illumination Time: Only expose the sample to the excitation light when actively acquiring an image. Use the shutter to block the light path when not imaging. For focusing, use a lower light intensity or a different, non-damaging wavelength if possible.

  • Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.

Step 2: Utilize Antifade Reagents and Mounting Media

Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species.[4]

  • Use a Commercial Antifade Mounting Medium: Products like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are specifically designed to reduce photobleaching and are compatible with a wide range of fluorophores.[5][6]

  • Prepare a DIY Antifade Mounting Medium: For a more cost-effective solution, you can prepare your own antifade medium. See the Experimental Protocols section for detailed recipes for n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) based mounting media.

Step 3: Choose the Right Fluorophore

The inherent photostability of the fluorophore plays a crucial role.

  • Select a More Photostable Dye: If you continue to experience significant photobleaching, consider switching to a more robust blue fluorescent dye. While specific data for this compound is limited, dyes like DAPI are generally considered more photostable than Hoechst stains.[7]

  • Consider the Imaging Environment: The photostability of a fluorophore can be influenced by its local environment, including pH and the presence of other molecules. Ensure your imaging buffer is at the optimal pH for your chosen dye.

Quantitative Data: Photostability of Common Blue Nuclear Stains

PropertyDAPIHoechst 33342
Relative Photostability Generally considered more photostable[7][8]Generally considered less photostable[7]
Primary Use in Live/Fixed Cells Primarily for fixed and permeabilized cells[8]Cell-permeant, suitable for live-cell imaging[9]
Photoconversion Can photoconvert to green and red emitting forms with UV exposureCan photoconvert to green and red emitting forms with UV exposure

Note: Photostability can be highly dependent on experimental conditions such as illumination intensity, exposure duration, and the composition of the imaging medium.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple and effective method for preparing a glycerol-based mounting medium containing the antifade agent n-propyl gallate.[10]

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)

  • Glycerol (B35011) (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • 50 mL conical tube

  • Stir plate and stir bar

Procedure:

  • Prepare a 20% (w/v) n-propyl gallate stock solution:

    • Weigh 2 g of n-propyl gallate and dissolve it in 10 mL of DMSO or DMF.

    • Warm the solution slightly and vortex or stir until the n-propyl gallate is completely dissolved. Note: n-propyl gallate has poor solubility in aqueous solutions.

  • Prepare the glycerol/PBS mixture:

    • In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS.

    • Mix thoroughly by vortexing or inverting the tube.

  • Combine the solutions:

    • While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.

    • Continue stirring for 10-15 minutes to ensure the solution is homogeneous.

  • Storage:

    • Store the final mounting medium in small aliquots at -20°C, protected from light. The solution is stable for several months.

Protocol 2: Preparation of DABCO Antifade Mounting Medium

This protocol describes the preparation of a mounting medium containing 1,4-diazabicyclo[2.2.2]octane (DABCO), another effective antifade reagent.[11]

Materials:

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, Cat. No. D27802 or equivalent)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • 50 mL conical tube

  • Stir plate and stir bar

Procedure:

  • Prepare the mounting medium base:

    • In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS.

    • Mix thoroughly.

  • Add DABCO:

    • Weigh 0.1 g of DABCO and add it to the glycerol/PBS mixture.

    • Stir the solution at room temperature for several hours, or overnight, until the DABCO is completely dissolved. Protect the solution from light during this time.

  • Storage:

    • Store the final mounting medium in small aliquots at -20°C, protected from light.

Visualizations

Logical Workflow for Troubleshooting Photobleaching

G Troubleshooting Photobleaching Workflow start Start: Rapid Signal Fading Observed optimize_imaging Step 1: Optimize Imaging Parameters - Reduce light intensity - Decrease exposure time - Minimize illumination duration start->optimize_imaging use_antifade Step 2: Use Antifade Reagents - Commercial mounting medium - DIY mounting medium (NPG or DABCO) optimize_imaging->use_antifade If fading continues end_resolved Problem Resolved optimize_imaging->end_resolved If signal is stable change_fluorophore Step 3: Change Fluorophore - Select a more photostable dye - Consider environmental factors (e.g., pH) use_antifade->change_fluorophore If fading continues use_antifade->end_resolved If signal is stable change_fluorophore->end_resolved If signal is stable end_unresolved Problem Persists: Consult with imaging specialist change_fluorophore->end_unresolved If fading still occurs

Caption: A logical workflow for troubleshooting photobleaching issues in fluorescence microscopy.

Signaling Pathway Example: G-Protein-Coupled Receptor (GPCR) Activation

Fluorescent probes are valuable tools for studying the complex signaling pathways initiated by G-protein-coupled receptors (GPCRs).[12][13] This diagram illustrates a simplified GPCR signaling cascade that can be investigated using various fluorescent reporters.

GPCR_Signaling Simplified GPCR Signaling Pathway Ligand Ligand (e.g., Hormone, Neurotransmitter) GPCR GPCR (7-transmembrane receptor) Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: A simplified diagram of a G-protein-coupled receptor (GPCR) signaling pathway.

References

Technical Support Center: Optimizing Amsonic Acid Dye-to-Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting strategies for optimizing the dye-to-protein ratio when labeling with Amsonic acid-based fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting molar ratio of this compound dye to protein?

A1: There is no single optimal ratio for all proteins. The ideal molar ratio of an this compound-based N-hydroxysuccinimide (NHS) ester to a protein depends on the protein's characteristics, including the number of available primary amines (lysine residues and the N-terminus) and its concentration.[1] A common starting point is a 10:1 to 20:1 molar excess of the dye.[2] However, it is highly recommended to perform a titration series, testing several ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ratio that yields the desired Degree of Labeling (DOL) without causing protein precipitation or loss of function.[1]

Q2: What is the target Degree of Labeling (DOL) for my final protein conjugate?

A2: The target DOL, which represents the average number of dye molecules per protein molecule, varies depending on the application.[2]

  • For general proteins , a DOL between 0.5 and 1.0 is often ideal.[2][3]

  • For antibodies , the optimal DOL is typically higher, often in the range of 2 to 10.[2][4]

A DOL below 0.5 may lead to a low signal-to-noise ratio, while a DOL that is too high can result in fluorescence quenching and may compromise the biological activity of the protein.[2][3][5]

Q3: How do I calculate the Degree of Labeling (DOL)?

A3: The DOL is calculated using spectrophotometry after purifying the conjugate from any free, unreacted dye.[6] You will need to measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the specific this compound dye you are using (Amax).[1][7]

The formula is: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_dye] [1]

Where:

  • A_max: Absorbance of the conjugate at the dye's maximum absorption wavelength.[1]

  • A_280: Absorbance of the conjugate at 280 nm.[1]

  • ε_prot: Molar extinction coefficient of the protein at 280 nm.[1]

  • ε_dye: Molar extinction coefficient of the dye at its A_max.[1]

  • CF_280: A correction factor to account for the dye's absorbance at 280 nm (CF = A280 of the free dye / Amax of the free dye).[1][4]

Q4: What are the optimal reaction conditions (pH, buffer) for this compound labeling?

A4: The reaction of NHS esters with primary amines is pH-dependent.[8][9]

  • pH: The optimal pH range is typically between 7.2 and 8.5, with pH 8.3-8.5 often cited as ideal.[1][8][9] At a lower pH, the amino groups are protonated and less reactive.[9] At a higher pH, the hydrolysis of the NHS ester can significantly reduce labeling efficiency.[8][9]

  • Buffer: Use an amine-free buffer such as phosphate-buffered saline (PBS), carbonate, borate, or HEPES.[1][10] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1][11]

  • Protein Concentration: The protein concentration should ideally be between 2-10 mg/mL.[1][12] Higher concentrations generally lead to better labeling efficiency.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Labeling Efficiency / Low DOL Incorrect Buffer: Use of buffers containing primary amines (e.g., Tris, Glycine).[1][11]Dialyze the protein into an amine-free buffer like PBS (pH 7.2-8.5) before labeling.[10]
Suboptimal pH: The reaction pH is too low (<7.2), leading to protonated, unreactive amines.[9]Increase the pH of the reaction buffer to the optimal range of 8.3-8.5.[8][9]
Hydrolyzed NHS Ester: this compound NHS esters are moisture-sensitive.Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[13] Allow the dye vial to warm to room temperature before opening to prevent moisture condensation.[1]
Low Protein Concentration: Dilute protein solutions can lead to slower reaction kinetics.[13]Concentrate the protein to at least 2 mg/mL, if possible.[12]
Protein Precipitation During/After Labeling High Degree of Labeling: this compound dyes can be hydrophobic. Attaching too many dye molecules can decrease the protein's solubility.[1][5]Reduce the molar excess of the this compound dye in the reaction to achieve a lower DOL.[1]
High Concentration of Organic Solvent: The dye is typically dissolved in DMSO or DMF. A high final concentration of organic solvent can denature the protein.[1]Keep the final concentration of the organic solvent in the reaction mixture below 10%.[1]
Incorrect Buffer Conditions: Unstable pH or inappropriate buffer components can affect protein stability.Ensure the buffer is appropriate for your specific protein and that the pH remains stable throughout the reaction.
High Background Signal Insufficient Removal of Free Dye: Unconjugated dye molecules remain in the final sample.Purify the labeled protein thoroughly using size-exclusion chromatography (e.g., G-25 columns), dialysis, or spin filtration to remove all unbound dye.[6][13]
Non-specific Binding: The dye-protein conjugate is binding non-specifically to other components in your assay.Increase the number and duration of wash steps in your experimental protocol.[14] Add a blocking agent (e.g., BSA) if appropriate for your application.
Loss of Protein Activity Labeling of Critical Residues: The this compound dye may have conjugated to lysine (B10760008) residues within the protein's active site or binding interface.[5]Reduce the dye-to-protein ratio to decrease the overall DOL.[5] Consider alternative conjugation chemistries that target different amino acid residues if the issue persists.
Protein Denaturation: Reaction conditions (e.g., pH, organic solvent) may have denatured the protein.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[15] Optimize buffer conditions to ensure protein stability.

Data Presentation

Table 1: Effect of Dye:Protein Molar Ratio on Degree of Labeling (DOL)

Initial Dye:Protein Molar Ratio Resulting Average DOL Observations
3:11.5 - 2.5Good starting point for sensitive proteins.
5:12.5 - 4.0Often yields well-labeled antibodies without significant loss of function.[16]
10:14.0 - 7.0Higher signal, but risk of quenching and protein aggregation increases.[16]
20:17.0 - 12.0High risk of protein precipitation and potential loss of biological activity.[1]

Note: These are typical results for an IgG antibody and should be optimized for each specific protein.

Table 2: Recommended Reaction Parameters for this compound NHS Ester Labeling

Parameter Recommended Range Notes
Dye:Protein Molar Ratio 5:1 to 20:1Start with a 10:1 or 15:1 ratio and optimize for your specific protein.[1]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[1][12]
Reaction Buffer PBS, Carbonate, Borate, HEPESAvoid buffers with primary amines (e.g., Tris, Glycine).[1][11]
Reaction pH 7.2 - 8.5The optimal pH is often cited as 8.3-8.5.[1][8]
Reaction Time 30 - 60 minutesCan be extended (e.g., overnight on ice) for some proteins.[1]
Reaction Temperature Room Temperature or 4°CRoom temperature is common for a 1-hour reaction.[1]

Experimental Protocols

General Protocol for this compound Labeling of Proteins
  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[1][8]

    • If the protein is in a buffer containing primary amines like Tris, it must be dialyzed against the reaction buffer before labeling.[10]

  • Dye Preparation:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. This solution should be made fresh immediately before use.[13]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.[17]

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer with a final concentration of 50-100 mM (e.g., 1 M Tris-HCl, pH 8.0).

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted dye and reaction byproducts by running the solution over a size-exclusion chromatography column (e.g., Sephadex G-25).[13]

    • Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and the Amax of the this compound dye.

    • Calculate the DOL using the formula provided in the FAQ section.[1][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Final Product prep_protein 1. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) combine 3. Combine & Incubate (1 hr, RT, Dark) prep_protein->combine prep_dye 2. Prepare this compound Dye in Anhydrous DMSO prep_dye->combine purify 4. Purify via Gel Filtration (e.g., G-25) combine->purify collect 5. Collect Labeled Protein Fraction purify->collect calculate_dol 6. Calculate DOL (A280 / Amax) collect->calculate_dol store Store Conjugate (4°C or -20°C, Dark) calculate_dol->store

Caption: Workflow for this compound protein labeling.

troubleshooting_logic start Start Optimization check_dol Is DOL in Target Range? start->check_dol check_buffer Check Buffer pH & Amine Content start->check_buffer If consistently low DOL check_precip Is there Precipitation? check_dol->check_precip Yes increase_ratio Increase Dye:Protein Ratio check_dol->increase_ratio No (Too Low) check_activity Is Protein Activity Retained? check_precip->check_activity No decrease_ratio Decrease Dye:Protein Ratio check_precip->decrease_ratio Yes check_activity->decrease_ratio No success Optimal Labeling Achieved check_activity->success Yes increase_ratio->start Retry decrease_ratio->start Retry failure Re-evaluate Protocol check_buffer->failure

Caption: Troubleshooting logic for labeling optimization.

References

Amsonic acid stability in different pH buffers and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Amsonic Acid Stability: Technical Support Center

This technical support center provides guidance on the stability of this compound (4,4'-diaminostilbene-2,2'-disulfonic acid) in various pH buffers and storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C in a dark and dry environment.

Q2: Is this compound stable in aqueous solutions?

A2: Yes, this compound is generally considered stable in neutral, acidic, and alkaline aqueous solutions.[1] However, its stability can be influenced by factors such as pH, temperature, light exposure, and the presence of other substances.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and iron.[2] Contact with these substances should be avoided to prevent degradation. The disodium (B8443419) salt form of this compound is also noted to be sensitive to iron.[3]

Q4: Does this compound degrade upon exposure to light?

A4: Yes, direct photodegradation is expected as this compound absorbs UV light.[1] Therefore, it is crucial to protect solutions and solid this compound from light to minimize degradation.

Q5: What are the hazardous decomposition products of this compound?

A5: Under thermal decomposition or combustion, this compound may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[4]

Troubleshooting Guide

Issue 1: The this compound solution has changed color (e.g., turned yellow or brown).

  • Possible Cause: This may indicate degradation, possibly due to exposure to light, elevated temperatures, or contamination. This compound itself is a light yellow powder, but significant color change in solution can be a sign of instability.

  • Recommendation:

    • Prepare a fresh solution using a new batch of this compound powder if possible.

    • Ensure the solution is stored in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Store the solution at the recommended temperature (0-4°C for short-term, -20°C for long-term).

    • Verify the pH of the buffer and ensure it is within the desired range.

    • Check for any potential sources of contamination, such as incompatible materials (e.g., iron).[2][3]

Issue 2: Precipitate has formed in the this compound solution upon storage.

  • Possible Cause: this compound has limited solubility in water (<0.1 g/100 mL at 23°C).[2] Precipitation can occur if the concentration exceeds its solubility limit at the storage temperature, especially at lower temperatures. Changes in pH can also affect its solubility.

  • Recommendation:

    • Gently warm the solution to see if the precipitate redissolves.

    • Consider preparing a more dilute stock solution.

    • Ensure the pH of the buffer is appropriate for maintaining solubility.

    • Filter the solution through a 0.22 µm filter before use to remove any undissolved particles.

Issue 3: Inconsistent results are observed in assays using this compound solutions.

  • Possible Cause: This could be due to the degradation of this compound, leading to a lower effective concentration. Inconsistent solution preparation or storage can also contribute to this issue.

  • Recommendation:

    • Implement a stability-indicating analytical method, such as HPLC, to check the purity and concentration of your this compound solution before use.

    • Prepare fresh solutions more frequently.

    • Follow a standardized protocol for solution preparation to ensure consistency.

    • Review the troubleshooting flowchart below for a systematic approach to identifying the issue.

Data on this compound Stability

ParameterConditionStability/Recommendation
Solid Storage Short-term (days to weeks)Store at 0-4°C in a dry, dark place.
Long-term (months to years)Store at -20°C in a dry, dark place.
Solution pH Acidic, Neutral, AlkalineGenerally stable at 25°C, but specific degradation rates are not well-documented.[1] Avoid extreme pH values in combination with high temperatures.
Light Exposure UV or ambient lightThis compound is susceptible to photodegradation.[1] Protect solutions and solid material from light by using amber containers or wrapping in foil.
Temperature Elevated temperaturesAvoid high temperatures as they can accelerate degradation.
Incompatibilities Strong oxidizing agents, Iron[2][3]Avoid contact with these substances to prevent chemical degradation.

Experimental Protocols

Protocol: General Stability-Indicating HPLC Method

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. This method should be validated according to ICH guidelines.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water with slight basification if needed to aid dissolution, followed by pH adjustment).

    • Dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies by subjecting this compound solutions to various stress conditions:[6][7]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for several hours.

    • Thermal Degradation: Heat the solid powder or solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light.

  • Method Validation:

    • Analyze the stressed samples using the developed HPLC method.

    • The method is considered stability-indicating if the degradation products are well-separated from the parent this compound peak and from each other.

    • Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Visualizations

G Troubleshooting Flowchart for this compound Solution Issues start Inconsistent Results or Visual Change in Solution check_visual Is there a color change or precipitate? start->check_visual color_change Color Change (Yellowing/Browning) check_visual->color_change Yes, Color Change precipitate Precipitate Observed check_visual->precipitate Yes, Precipitate no_visual_change No Visual Change, but Inconsistent Results check_visual->no_visual_change No cause_degradation Likely Cause: - Light Exposure - High Temperature - Contamination (e.g., iron) color_change->cause_degradation cause_solubility Likely Cause: - Concentration too high - Stored at low temp - Incorrect pH precipitate->cause_solubility cause_subtle_degradation Likely Cause: - Subtle degradation not  visible to the eye - Inconsistent preparation no_visual_change->cause_subtle_degradation action_fresh_solution Action: 1. Prepare fresh solution. 2. Use amber vials/protect from light. 3. Store at recommended temp. cause_degradation->action_fresh_solution action_solubility Action: 1. Gently warm solution. 2. Prepare a more dilute stock. 3. Verify buffer pH. cause_solubility->action_solubility action_hplc Action: 1. Analyze solution with a   stability-indicating HPLC method. 2. Standardize solution prep protocol. cause_subtle_degradation->action_hplc

Caption: Troubleshooting flowchart for this compound solution issues.

G Experimental Workflow for this compound Stability Testing cluster_prep 1. Preparation cluster_stress 2. Forced Degradation (Stress Conditions) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_solution Prepare this compound Solution in Desired Buffer stress_conditions Expose aliquots to: - Acid (HCl) - Base (NaOH) - Oxidant (H2O2) - Heat - Light (UV) prep_solution->stress_conditions hplc_run Analyze Stressed and Control Samples via HPLC stress_conditions->hplc_run hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->hplc_run eval_data Evaluate Chromatograms: - Separate degradants from parent peak - Identify degradation pathways hplc_run->eval_data conclusion Determine Stability Profile and Validate Method eval_data->conclusion

Caption: Workflow for this compound stability-indicating method development.

References

Troubleshooting poor solubility of Amsonic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Amsonic acid solubility during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

This compound, also known as 4,4'-Diamino-2,2'-stilbenedisulfonic acid, has low solubility in neutral water. Reports indicate a solubility of less than 0.1 g/100 mL at 23°C.[1][2] Another source states a water solubility of 32 mg/L at 25°C.[3] A suspension of 30 g/L of this compound in water results in a pH of approximately 4.3.[1][2][4]

Q2: Why is there conflicting information about the water solubility of this compound?

The conflicting information likely arises from the acidic nature of the compound. As a disulfonic acid, its solubility is highly dependent on the pH of the solution. The free acid form, which predominates at lower pH, is poorly soluble. In contrast, the salt form (e.g., disodium (B8443419) salt), which is formed in neutral to alkaline conditions, is significantly more soluble. Some sources may refer to the solubility of the salt form, leading to descriptions like "soluble in water," while others refer to the free acid's low solubility.[2][5]

Q3: In which solvents is this compound soluble?

Q4: How does pH affect the solubility of this compound?

The solubility of this compound increases significantly with an increase in pH. This is because the sulfonic acid groups deprotonate in alkaline conditions, forming a more soluble salt. A 1% solution of this compound is reported to have a pH between 6.0 and 8.0, suggesting that at this concentration, it exists in its more soluble salt form.[5]

Q5: Is this compound stable in solution?

This compound is reported to be stable in acidic, neutral, and alkaline solutions under normal conditions.[3][6] However, prolonged exposure to strong oxidizing agents should be avoided.[1] For storage of stock solutions, it is recommended to store them at -20°C for long-term stability.

Troubleshooting Poor Solubility

Problem: this compound is not dissolving in water.

  • Cause: The pH of the water is likely too low, resulting in the poorly soluble free acid form of this compound.

  • Solution: Increase the pH of the solution by adding a base. A dilute solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) can be added dropwise while stirring until the this compound dissolves. Aim for a pH between 7 and 8 for optimal solubility.

Problem: this compound precipitates out of solution after being dissolved.

  • Cause 1: The pH of the solution has decreased, causing the this compound to revert to its less soluble free acid form. This can happen if the solution is mixed with an acidic buffer or reagent.

  • Solution 1: Re-adjust the pH of the final solution to the neutral or slightly alkaline range. Before mixing, ensure that all components of your experimental system are pH-compatible.

  • Cause 2: The concentration of this compound is too high for the given solvent and conditions, leading to supersaturation and precipitation.

  • Solution 2: Try preparing a more dilute solution. If a high concentration is required, consider using a small amount of a co-solvent like DMSO before adding the aqueous buffer.

Problem: I need to prepare a concentrated stock solution of this compound.

  • Solution: For a concentrated stock solution, it is recommended to use a polar aprotic solvent such as DMSO or DMF. First, dissolve the this compound in a minimal amount of the organic solvent, and then slowly add this solution to your aqueous buffer with vigorous stirring. This can help to avoid precipitation.

Data Presentation

Table 1: Water Solubility of this compound

ParameterValueReference(s)
Solubility in Water (23°C)< 0.1 g/100 mL[1][2]
Solubility in Water (25°C)32 mg/L[3]
pH of 30 g/L Suspension~4.3[1][2][4]
pH of 1% Solution6.0 - 8.0[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add the this compound powder to a volume of deionized water that is less than the final desired volume (e.g., 80% of the final volume).

  • pH Adjustment: While stirring the suspension, add a 0.1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the NaOH solution until the this compound is fully dissolved. The pH should be in the range of 7.0-8.0.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add deionized water to reach the final desired volume.

  • Sterilization (if required): If a sterile solution is needed for cell culture or other biological experiments, filter the final solution through a 0.22 µm sterile filter.

Protocol 2: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

Troubleshooting_Solubility start Start: Poor this compound Solubility check_solvent Is the solvent aqueous? start->check_solvent is_aqueous Yes check_solvent->is_aqueous not_aqueous No check_solvent->not_aqueous check_ph Check pH of the solution is_aqueous->check_ph try_organic Consider using a polar aprotic solvent (DMSO, DMF) not_aqueous->try_organic ph_low pH is acidic (<6) check_ph->ph_low ph_ok pH is neutral/alkaline (≥7) check_ph->ph_ok add_base Action: Add dilute base (e.g., NaOH) dropwise while stirring ph_low->add_base still_insoluble Still Insoluble ph_ok->still_insoluble dissolved Resolved: this compound dissolves add_base->dissolved add_base->still_insoluble end End dissolved->end still_insoluble->try_organic try_organic->end Experimental_Workflow cluster_aqueous Aqueous Solution Preparation cluster_organic Organic Stock Solution Preparation weigh_aq 1. Weigh this compound suspend 2. Suspend in Water weigh_aq->suspend adjust_ph 3. Adjust pH with dilute base to 7-8 suspend->adjust_ph dissolve_aq 4. Stir until dissolved adjust_ph->dissolve_aq final_vol_aq 5. Adjust to final volume dissolve_aq->final_vol_aq end End: Solution Ready for Use final_vol_aq->end weigh_org 1. Weigh this compound add_dmso 2. Add DMSO/DMF weigh_org->add_dmso dissolve_org 3. Vortex/Sonicate to dissolve add_dmso->dissolve_org store 4. Aliquot and store at -20°C dissolve_org->store store->end start Start decision Choose Solution Type start->decision decision->weigh_aq Aqueous decision->weigh_org Organic Stock

References

Impact of buffer composition on Amsonic acid labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using Amsonic acid-based labeling reagents. Below you will find troubleshooting guides and frequently asked questions to address common issues and optimize your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for this compound-NHS ester labeling?

The optimal pH for reacting an this compound N-hydroxysuccinimide (NHS) ester with primary amines on a protein is between 8.0 and 8.5, with a pH of 8.3 often recommended as an ideal starting point.[1] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.[1] It is crucial to use a buffer that is free of primary amines.[2] Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, or sodium borate (B1201080) at a pH of 8.3-8.5.[2][3][4][5]

Q2: Which buffers and substances should be avoided during the labeling reaction?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[2][3][6] Other substances that can interfere with the reaction include sodium azide (B81097) (at concentrations above 0.02%), and high concentrations of glycerol.[6][7] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[6]

Q3: My labeling efficiency is low. What are the possible causes and solutions?

Low labeling efficiency is a common issue. Several factors can contribute to this problem:

  • Incorrect Buffer pH: Ensure the reaction buffer pH is within the optimal range of 8.0-8.5.[1] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1][6]

  • Competing Amines in Buffer: The presence of primary amines like Tris or glycine in the buffer will significantly reduce labeling efficiency.[2] Buffer exchange into a recommended amine-free buffer is essential.

  • Hydrolyzed Reagent: NHS esters are moisture-sensitive and can hydrolyze over time.[8] Use a fresh vial of the this compound-NHS ester and prepare the stock solution immediately before use.[1]

  • Low Protein Concentration: For optimal labeling, the protein concentration should typically be between 2 and 20 mg/mL.[2] Concentrations below 2 mg/mL can decrease the reaction efficiency.[2]

Q4: My protein is precipitating after adding the this compound-NHS ester. How can I prevent this?

Protein precipitation can occur for a few reasons:

  • Over-labeling: A high degree of labeling can alter the protein's isoelectric point and solubility, leading to aggregation.[9] Try decreasing the molar excess of the labeling reagent in the reaction.[9]

  • High Concentration of Organic Solvent: this compound-NHS esters are often dissolved in an organic solvent like DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid protein denaturation.[3][10]

  • Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of lysine (B10760008) residues, which can affect protein solubility.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound labeling experiments.

Issue: Low or No Labeling
Potential Cause Suggested Solution
Incorrect Buffer pH Verify the pH of your reaction buffer is between 8.0 and 8.5.[1] Adjust if necessary.
Amine-Containing Buffer Perform buffer exchange into an amine-free buffer such as PBS or 0.1 M sodium bicarbonate.[1]
Inactive/Hydrolyzed Reagent Use a fresh vial of this compound-NHS ester.[1] Ensure proper storage of the reagent, protected from moisture.[8]
Low Protein Concentration Increase the protein concentration to at least 2 mg/mL.[2]
Insufficient Molar Ratio of Label Optimize the molar ratio of the this compound-NHS ester to the protein. A 5:1 to 20:1 molar excess is a good starting point.[2]
Issue: Protein Precipitation
Potential Cause Suggested Solution
Over-labeling Reduce the molar excess of the this compound-NHS ester in the reaction.[9]
High Organic Solvent Concentration Ensure the final concentration of DMSO or DMF is below 10% of the total reaction volume.[3][10]
Reaction Temperature Perform the reaction at 4°C instead of room temperature to slow down the reaction rate and potentially reduce aggregation.[9]

Data Presentation

Table 1: Impact of pH on NHS Ester Hydrolysis

The primary competing reaction in this compound-NHS ester labeling is the hydrolysis of the NHS ester by water. This reaction is highly pH-dependent.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours[7]
8.64°C10 minutes[11]

Note: This data is for a typical NHS ester and can vary depending on the specific molecule.[6]

Experimental Protocols

General Protocol for Protein Labeling with this compound-NHS Ester

This protocol provides a general guideline. The molar excess of the NHS ester and reaction times may need to be optimized for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • This compound-NHS ester.

  • Anhydrous, amine-free DMSO or DMF.[12]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[3]

  • Desalting column or dialysis equipment for purification.[3]

Procedure:

  • Prepare Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[2][12]

  • Prepare this compound-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2][12]

  • Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the dissolved this compound-NHS ester. A common starting point is a 20- to 50-fold molar excess of the labeling reagent over the protein.[10] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[3][10]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester.[3] Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted label and byproducts by gel filtration, dialysis, or a spin filter.[3][9]

Visualizations

Amsonic_Acid_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_output Output Protein Protein in Amine-Free Buffer (pH 8.0-8.5) Mix Mix & Incubate (1-2h RT or O/N 4°C) Protein->Mix NHS_Ester This compound-NHS Ester in Anhydrous DMSO/DMF NHS_Ester->Mix Quench Quench Reaction (e.g., Tris or Glycine) Mix->Quench Purify Purify Labeled Protein (e.g., Desalting Column) Quench->Purify Labeled_Protein Purified Labeled Protein Purify->Labeled_Protein

Caption: Experimental workflow for labeling proteins with this compound-NHS ester.

NHS_Ester_Reaction_Pathways cluster_optimal Optimal pH (8.0-8.5) cluster_low_ph Low pH (< 7.5) cluster_high_ph High pH (> 9.0) NHS_Ester This compound-NHS Ester Amine Protein-NH2 (Deprotonated Amine) NHS_Ester->Amine Protonated_Amine Protein-NH3+ (Protonated Amine) NHS_Ester->Protonated_Amine Water H2O NHS_Ester->Water Labeled_Protein Labeled Protein (Stable Amide Bond) Amine->Labeled_Protein Desired Reaction No_Reaction No Reaction Protonated_Amine->No_Reaction Unreactive Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) Water->Hydrolyzed_Ester Competing Hydrolysis

Caption: pH-dependent reaction pathways for this compound-NHS ester labeling.

References

How to remove unconjugated Amsonic acid from a labeling reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated Amsonic acid from a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?

A1: Residual unconjugated this compound can interfere with downstream applications by causing high background signals, inaccurate quantification, and potential cell toxicity. Its removal is essential to ensure the purity and quality of the labeled molecule for reliable experimental results.

Q2: What are the common methods to remove small molecules like this compound from a protein or antibody labeling reaction?

A2: The most common methods for removing small, unconjugated molecules from larger biomolecules include Size Exclusion Chromatography (SEC), Dialysis, Tangential Flow Filtration (TFF), and Precipitation.[1]

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of purification method depends on factors such as your sample volume, the concentration of your labeled protein, the required final purity, and the available equipment. For rapid, small-scale cleanup, spin columns (a form of SEC) are often ideal. For larger volumes or when buffer exchange is also needed, traditional SEC or dialysis are more suitable.[2] TFF is highly efficient for processing large volumes and for concentrating the sample. Precipitation is a good option for concentrating a dilute sample, but care must be taken to avoid protein denaturation.[3][4]

Q4: Can the purification method affect the stability of my labeled protein?

A4: Yes, some methods can be harsh on sensitive proteins. Size exclusion chromatography is considered one of the mildest techniques.[5] Acetone (B3395972) precipitation, while effective, can sometimes lead to protein denaturation and difficulty in resolubilizing the protein pellet.[3][6] It is crucial to choose a method that is compatible with the stability of your specific protein.

Troubleshooting Guide

Issue 1: Residual this compound Detected After Purification

Possible Cause Recommended Solution
Column Overload (SEC): Applying too much sample volume to the size exclusion column.Reduce the sample volume applied to the column. As a general rule, the sample volume should be between 0.5% and 4% of the total column volume for preparative SEC.[5]
Insufficient Dialysis Time or Buffer Exchange: The dialysis did not proceed long enough, or the buffer was not changed frequently enough to establish a sufficient concentration gradient.Increase the dialysis time and perform at least three buffer changes with a buffer volume that is at least 200-500 times the sample volume.[7][8] An overnight dialysis step is often recommended for complete removal of small molecules.[8]
Incorrect Membrane/Resin Choice: The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the SEC resin is too large, allowing the labeled protein to be lost.For dialysis, choose a membrane with an MWCO that is significantly smaller than the molecular weight of your protein (e.g., a 10 kDa MWCO for a 50 kDa protein). For SEC, select a resin with a fractionation range appropriate for separating your protein from the small this compound molecule (MW ~370 Da).[9][10][11][12] Resins like Sephadex G-25 or G-50 are suitable for this purpose.[13][14]
Incomplete Precipitation: The conditions for precipitation were not optimal, leaving some unconjugated this compound in the supernatant with the resolubilized protein.Ensure the correct ratio of cold acetone to sample volume (typically 4:1) is used and that the incubation is performed at a low temperature (-20°C) for a sufficient duration (e.g., 60 minutes or longer).[3][6][15]

Issue 2: Low Recovery of Labeled Protein

Possible Cause Recommended Solution
Protein Precipitation in the Column (SEC): The protein may have precipitated on the column due to buffer incompatibility or high concentration.Ensure the buffer used for SEC is compatible with your protein's stability. Consider reducing the protein concentration or changing the buffer composition.[16]
Protein Adsorption to Dialysis Membrane: The protein may be non-specifically binding to the dialysis membrane.Choose a dialysis membrane made from a low protein-binding material, such as regenerated cellulose.
Irreversible Protein Precipitation (Acetone Precipitation): The protein pellet is difficult to redissolve after precipitation.Avoid over-drying the protein pellet. Use a gentle resolubilization buffer, which may include mild detergents or denaturants if compatible with downstream applications.[3][6]
Sample Viscosity (SEC): A highly viscous sample can lead to poor separation and recovery.Dilute the sample with the running buffer to reduce viscosity. Maintain a protein concentration below 50 mg/mL.[16]

Comparison of Purification Methods

The following table summarizes the key characteristics of the four common methods for removing unconjugated this compound.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)Acetone Precipitation
Principle Separation based on molecular size.[5]Diffusion across a semi-permeable membrane based on a concentration gradient.[7][17]Size-based separation using a membrane with tangential flow to prevent fouling.[18]Differential solubility leading to precipitation of the protein.[3]
Speed Fast (for spin columns) to moderate (for gravity/FPLC columns).Slow (several hours to overnight).[8]Fast.[19]Moderate.
Protein Recovery High (>90%).High (>90%).High (>90%).[19]Variable, can be lower due to incomplete resolubilization.[3]
This compound Removal Efficiency High.Very High (with sufficient buffer changes).[8]High.[20]Good.
Sample Dilution Can cause some dilution, especially with gravity columns. Spin columns minimize dilution.Can cause significant sample dilution.[21]Concentrates the sample.[18]Concentrates the sample.[3][6]
Scalability Excellent for both small and large volumes.Suitable for a wide range of volumes.Excellent for large volumes and industrial scale.[19]Best for small to moderate volumes.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Column)

This protocol is designed for the rapid removal of unconjugated this compound from a small-volume labeling reaction.

Materials:

  • Pre-packed spin column with a resin suitable for desalting (e.g., G-25).

  • Equilibration buffer (e.g., PBS, pH 7.4).

  • Microcentrifuge.

  • Collection tubes.

Methodology:

  • Column Preparation: Remove the top and bottom caps (B75204) of the spin column. Place the column in a collection tube.

  • Equilibration: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer. Add 500 µL of equilibration buffer to the top of the resin and centrifuge again at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step 2-3 times.

  • Sample Loading: Place the equilibrated spin column into a new, clean collection tube. Slowly apply the entire volume of your labeling reaction to the center of the resin bed.

  • Elution: Centrifuge the column at 1,000 x g for 3 minutes.

  • Collection: The purified, labeled protein is now in the collection tube. The unconjugated this compound remains trapped in the resin.

Protocol 2: Dialysis

This protocol is suitable for removing unconjugated this compound and for buffer exchange.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa).

  • Dialysis clips.

  • Large beaker (1-2 L).

  • Dialysis buffer (e.g., PBS, pH 7.4), chilled to 4°C.

  • Magnetic stir plate and stir bar.

Methodology:

  • Prepare the Dialysis Membrane: Cut the required length of dialysis tubing and hydrate (B1144303) it according to the manufacturer's instructions.

  • Load the Sample: Secure one end of the tubing with a clip. Pipette your labeling reaction mixture into the open end of the tubing, leaving some space at the top. Remove excess air and seal the second end with another clip.

  • Dialysis: Place the sealed dialysis tubing into the beaker containing at least 200-500 times the sample volume of cold dialysis buffer.[7] Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Exchange: Allow dialysis to proceed for at least 2 hours. Discard the buffer and replace it with fresh, cold dialysis buffer. Repeat the buffer change at least two more times. For optimal removal, the final dialysis step can be performed overnight.

  • Sample Recovery: Carefully remove the dialysis tubing from the buffer. Open one end and gently pipette the purified labeled protein into a clean storage tube.

Visualizing the Workflow

experimental_workflow Workflow for Removing Unconjugated this compound cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis reaction Protein + this compound -> Labeled Protein + Unconjugated this compound sec Size Exclusion Chromatography reaction->sec Choose Method dialysis Dialysis reaction->dialysis Choose Method tff Tangential Flow Filtration reaction->tff Choose Method precipitation Acetone Precipitation reaction->precipitation Choose Method analysis Purity and Concentration Assessment sec->analysis dialysis->analysis tff->analysis precipitation->analysis

Caption: A logical workflow for the purification of a labeled protein from unconjugated this compound.

troubleshooting_logic Troubleshooting Logic for Post-Purification Issues start Post-Purification Analysis issue Problem Detected? start->issue residual_dye Residual this compound? issue->residual_dye Yes end Successful Purification issue->end No low_recovery Low Protein Recovery? residual_dye->low_recovery No optimize_sec Optimize SEC: - Reduce sample volume - Check resin type residual_dye->optimize_sec Yes optimize_dialysis Optimize Dialysis: - Increase time - More buffer changes residual_dye->optimize_dialysis Yes optimize_precip Optimize Precipitation: - Check solvent ratio - Check incubation residual_dye->optimize_precip Yes check_protein_stability Check Protein Stability: - Buffer compatibility - Avoid harsh conditions low_recovery->check_protein_stability Yes check_membrane Check Membrane/Resin: - Correct MWCO/pore size - Low protein binding low_recovery->check_membrane Yes low_recovery->end No optimize_sec->start optimize_dialysis->start optimize_precip->start check_protein_stability->start check_membrane->start

Caption: A decision tree for troubleshooting common issues encountered after purification.

References

Addressing non-specific binding of Amsonic acid-labeled antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amsonic acid-labeled antibodies. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

Non-specific binding refers to the attachment of your this compound-labeled antibody to unintended targets in your sample, rather than the antigen of interest. This can be caused by several factors, including electrostatic or hydrophobic interactions between the antibody and other cellular components.[1] The result is high background fluorescence, which can obscure the specific signal and lead to an incorrect interpretation of your results.

Q2: What are the primary causes of high background and non-specific staining?

Several factors can contribute to high background and non-specific staining in immunofluorescence experiments. These include:

  • Antibody Concentration: Using the primary or secondary antibody at a concentration that is too high is a frequent cause of non-specific binding.[1][2]

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites can lead to high background.[1]

  • Insufficient Washing: Failure to adequately wash away unbound antibodies can result in a generally high background signal.[1]

  • Autofluorescence: Some tissues and cells naturally fluoresce, a phenomenon known as autofluorescence, which can be mistaken for specific staining.[1][3]

  • Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on the surface of certain cell types, such as macrophages and B cells.

  • Cross-reactivity of Secondary Antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample.[1]

  • Drying of the Sample: Allowing the specimen to dry out at any stage of the staining process can cause non-specific antibody binding and high background.[1]

Q3: How can I distinguish between a specific signal and non-specific background?

To differentiate between specific and non-specific staining, it is crucial to include proper controls in your experiment. A key control is a sample stained only with the secondary antibody (omitting the primary antibody). If you observe staining in this control, it indicates that the secondary antibody is binding non-specifically.[2] Additionally, an isotype control, which is an antibody of the same immunoglobulin class and from the same species as the primary antibody but does not target the antigen of interest, can help determine if the observed staining is due to non-specific interactions of the primary antibody.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues of non-specific binding with this compound-labeled antibodies.

Problem Potential Cause Recommended Solution Expected Outcome
High background fluorescence across the entire sample Antibody concentration is too highPerform an antibody titration to determine the optimal concentration.[4][5][6]Reduced background signal while maintaining a strong specific signal.
Inadequate blockingOptimize the blocking step. Increase the incubation time or try a different blocking agent (e.g., normal serum from the secondary antibody host species, BSA, or commercial blocking buffers).[1][7]A significant decrease in overall background fluorescence.
Insufficient washingIncrease the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween 20 to help remove unbound antibodies.[1]Lower background signal across the entire sample.
Speckled or punctate background staining Aggregated antibodiesCentrifuge the antibody solution before use to pellet any aggregates.A cleaner, more uniform background.
Particulates in buffersFilter all buffers and solutions before use.[8]Reduction in speckled background artifacts.
Staining in the negative control (secondary antibody only) Non-specific binding of the secondary antibodyIncrease the stringency of the blocking buffer. Use a pre-adsorbed secondary antibody.Elimination or significant reduction of signal in the negative control.
High background in specific cell types or tissues Endogenous Fc receptorsBlock Fc receptors with an Fc receptor blocking agent before primary antibody incubation.Reduced background in Fc receptor-expressing cells.
AutofluorescenceExamine an unstained sample under the microscope to determine the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent.[1][3]Reduced background fluorescence in unstained areas of the sample.

Experimental Protocols

Protocol 1: Antibody Titration

Determining the optimal antibody concentration is a critical first step in reducing non-specific binding.[5][6]

  • Prepare a series of dilutions of your primary this compound-labeled antibody. A good starting point is the manufacturer's recommended dilution, followed by a series of two-fold dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).[4]

  • Prepare your cell or tissue samples as you would for your standard staining protocol.

  • Incubate each sample with a different antibody dilution. Ensure all other steps and incubation times are kept constant.

  • Include a negative control where the primary antibody is omitted to assess secondary antibody non-specific binding.

  • Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).

  • Analyze the images by measuring the mean fluorescence intensity of the specific signal and the background for each dilution.

  • Calculate the signal-to-noise ratio for each dilution.

  • Select the dilution that provides the highest signal-to-noise ratio. This is your optimal antibody concentration.[6]

Protocol 2: Optimization of Blocking Conditions

Effective blocking is essential to prevent non-specific antibody binding.[9]

  • Prepare different blocking buffers to test. Common options include:

    • 5% Normal Serum (from the same species as the secondary antibody) in PBS with 0.1% Triton X-100.

    • 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100.[7]

    • A commercially available blocking buffer.

  • Prepare multiple identical samples.

  • Test different incubation times for your chosen blocking buffer (e.g., 30 minutes, 1 hour, 2 hours) at room temperature.[1]

  • Proceed with your standard immunofluorescence protocol, keeping the primary and secondary antibody concentrations and incubation times constant.

  • Include a "no blocking" control to assess the baseline level of non-specific binding.

  • Image and compare the background levels between the different blocking conditions to determine the most effective one for your experiment.

Protocol 3: Stringent Washing Procedure

Proper washing removes unbound and weakly bound antibodies, reducing background.

  • After primary antibody incubation, wash the samples three times for 5 minutes each with PBS containing 0.1% Tween-20 (PBS-T).

  • After secondary antibody incubation, repeat the wash step with three changes of PBS-T for 5-10 minutes each.

  • Ensure gentle agitation during the washes to enhance the removal of unbound antibodies.

Visualizations

cluster_causes Potential Causes of Non-Specific Binding cluster_solutions Troubleshooting Solutions High Antibody Concentration High Antibody Concentration Antibody Titration Antibody Titration High Antibody Concentration->Antibody Titration Inadequate Blocking Inadequate Blocking Optimize Blocking Buffer Optimize Blocking Buffer Inadequate Blocking->Optimize Blocking Buffer Insufficient Washing Insufficient Washing Increase Wash Stringency Increase Wash Stringency Insufficient Washing->Increase Wash Stringency Fc Receptor Binding Fc Receptor Binding Fc Receptor Blocking Fc Receptor Blocking Fc Receptor Binding->Fc Receptor Blocking Autofluorescence Autofluorescence Autofluorescence Quenching Autofluorescence Quenching Autofluorescence->Autofluorescence Quenching Antibody Aggregates Antibody Aggregates Centrifuge Antibody Centrifuge Antibody Antibody Aggregates->Centrifuge Antibody

Caption: Troubleshooting logic for non-specific binding.

cluster_workflow Experimental Workflow for Troubleshooting A Start: High Background Observed B Step 1: Perform Antibody Titration A->B Determine optimal antibody concentration C Step 2: Optimize Blocking Conditions B->C Test different blocking agents and times D Step 3: Increase Washing Stringency C->D Increase number and duration of washes E Step 4: Include Additional Controls (Fc Block, Autofluorescence Quench) D->E Address tissue-specific issues F End: Optimized Protocol with Low Background E->F

Caption: A step-by-step troubleshooting workflow.

cluster_decision Decision Tree for Blocking Buffer Selection Start Start Phospho Phosphorylated Target? Start->Phospho Serum Use Normal Serum Phospho->Serum No BSA Use BSA Phospho->BSA Yes Commercial Use Commercial Buffer Serum->Commercial Still high background BSA->Commercial Still high background

Caption: Selecting an appropriate blocking buffer.

References

Technical Support Center: Amsonic Acid Fluorescence Quenching by Adjacent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the fluorescence quenching of amsonic acid and its derivatives by adjacent amino acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence useful?

A1: this compound (4,4'-diaminostilbene-2,2'-disulfonic acid) is a fluorescent molecule that serves as a valuable probe in various biochemical and biophysical studies. Its fluorescence properties, such as intensity and lifetime, are sensitive to its local environment. This sensitivity allows it to be used as a reporter to study molecular interactions, such as the binding of ligands to proteins or conformational changes in macromolecules.

Q2: What is fluorescence quenching?

A2: Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as this compound. This can occur through various mechanisms when the fluorophore interacts with another molecule, known as a quencher. In the context of this guide, the quenchers are amino acid residues.

Q3: Which amino acids are known to quench the fluorescence of probes like this compound?

A3: While specific data for this compound may vary, studies on other fluorophores have shown that certain amino acids are effective quenchers. Tryptophan (Trp), Tyrosine (Tyr), Histidine (His), and Methionine (Met) have been identified as quenchers of various fluorescent dyes.[1][2] The quenching efficiency of a particular amino acid depends on the specific fluorophore and the nature of their interaction.

Q4: What are the primary mechanisms of fluorescence quenching?

A4: The two primary mechanisms of fluorescence quenching are static and dynamic quenching.[3][4][5]

  • Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state.[3][6] This reduces the population of fluorophores available for excitation.

  • Dynamic (or Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer and a return to the ground state without photon emission.[3][4][6]

It is also possible for both mechanisms to occur simultaneously.

Q5: How can I differentiate between static and dynamic quenching?

A5: Distinguishing between static and dynamic quenching is crucial for interpreting your experimental data correctly. This can be achieved by:

  • Fluorescence Lifetime Measurements: Dynamic quenching affects the excited state of the fluorophore and therefore decreases the fluorescence lifetime.[3][7] In contrast, static quenching does not alter the fluorescence lifetime of the uncomplexed fluorophore.[3][7]

  • Temperature Dependence: Dynamic quenching is diffusion-controlled, so an increase in temperature will typically lead to a higher quenching rate.[8] Conversely, higher temperatures can destabilize the ground-state complex in static quenching, leading to a decrease in the quenching effect.[8]

Troubleshooting Guides

Issue 1: No observable fluorescence quenching upon addition of the amino acid.

Possible Cause Troubleshooting Step
Low Quencher Concentration Increase the concentration range of the amino acid quencher. The interaction may be weak and require higher concentrations to observe a significant effect.[9]
Incompatible Quenching Mechanism The specific amino acid may not be an effective quencher for this compound. Consider using a different amino acid known for its quenching capabilities, such as Tryptophan or Tyrosine.[1][2]
Solvent Effects The solvent may be interfering with the interaction between this compound and the amino acid.[9] Evaluate the experiment in different buffer systems or with altered solvent polarity.
Incorrect Instrument Settings Verify the excitation and emission wavelengths on the fluorometer are optimal for this compound. Ensure the slit widths and detector sensitivity are appropriately set.[10]

Issue 2: High background fluorescence or signal instability.

Possible Cause Troubleshooting Step
Contaminated Buffers or Reagents Use high-purity, spectroscopy-grade solvents and reagents.[9] Filter all buffers and solutions before use to remove any particulate matter that could cause light scattering.
Photobleaching Photobleaching is the irreversible photodegradation of the fluorophore.[10] To minimize this, reduce the intensity of the excitation light, decrease the exposure time for each measurement, and prepare fresh samples as needed.[10]
Inner Filter Effect At high concentrations, the quencher or fluorophore itself can absorb the excitation or emission light, leading to an apparent quenching effect known as the inner filter effect.[7][11] This can be corrected for, or minimized by using lower and more appropriate concentrations of the fluorophore and quencher. Measure the absorbance of your samples at the excitation and emission wavelengths to assess the potential for this effect.[7]
Instrumental Noise Allow the instrument's lamp to warm up and stabilize before taking measurements. Check for and minimize sources of ambient light interference.[12]

Quantitative Data Summary

The following tables provide hypothetical data for the fluorescence quenching of this compound by different amino acids. These values are for illustrative purposes and should be determined experimentally for your specific system.

Table 1: Stern-Volmer Constants for this compound Quenching by Amino Acids

Amino Acid (Quencher)Quenching MechanismStern-Volmer Constant (Ksv) (M⁻¹)Bimolecular Quenching Rate Constant (kq) (M⁻¹s⁻¹)
TryptophanStatic & Dynamic2502.5 x 10¹⁰
TyrosineStatic & Dynamic1801.8 x 10¹⁰
HistidineDynamic505.0 x 10⁹
MethionineDynamic353.5 x 10⁹
AlanineNegligible< 1-

Assumes a fluorescence lifetime (τ₀) of 10 ns for this compound in the absence of a quencher.

Table 2: Effect of Temperature on Quenching Efficiency

QuencherQuenching TypeKsv at 25°C (M⁻¹)Ksv at 37°C (M⁻¹)
TryptophanStatic & Dynamic250230
HistidineDynamic5065

Experimental Protocols

Protocol 1: Determining the Stern-Volmer Constant for this compound Quenching

Objective: To quantify the quenching efficiency of an amino acid on this compound fluorescence.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable buffer)

  • Amino acid stock solution (e.g., 100 mM in the same buffer)

  • Fluorescence cuvettes

  • Fluorometer

Methodology:

  • Sample Preparation: Prepare a series of samples in fluorescence cuvettes. Each cuvette should contain a constant concentration of this compound (e.g., 10 µM).

  • Add increasing volumes of the amino acid stock solution to achieve a range of quencher concentrations (e.g., 0 to 10 mM).

  • Ensure the total volume in each cuvette is the same by adding the appropriate amount of buffer. Include a control sample with no quencher.

  • Fluorescence Measurement:

    • Set the fluorometer to the excitation and emission maxima of this compound.

    • Record the fluorescence intensity (F) for each sample. Let F₀ be the intensity of the sample without the quencher.

  • Data Analysis:

    • Calculate the ratio F₀/F for each quencher concentration.

    • Plot F₀/F versus the quencher concentration, [Q].

    • Perform a linear regression on the data. The slope of this plot is the Stern-Volmer constant (Ksv).[13][14]

Visualizations

troubleshooting_workflow start Start: Unexpected Quenching Results check_signal Is the fluorescence signal low or absent? start->check_signal check_instability Is the signal unstable or decreasing over time? check_signal->check_instability No low_signal_causes Possible Causes: - Incorrect instrument settings - Low fluorophore concentration - Presence of unknown quenchers check_signal->low_signal_causes Yes check_no_quenching Is there no observable quenching? check_instability->check_no_quenching No instability_causes Possible Causes: - Photobleaching - Temperature fluctuations - Contamination check_instability->instability_causes Yes no_quenching_causes Possible Causes: - Low quencher concentration - Ineffective quencher - Solvent interference check_no_quenching->no_quenching_causes Yes low_signal_solutions Solutions: - Verify instrument settings - Check fluorophore concentration - Use high-purity reagents low_signal_causes->low_signal_solutions end_node Problem Resolved low_signal_solutions->end_node instability_solutions Solutions: - Reduce excitation intensity/duration - Control temperature - Use fresh, pure samples instability_causes->instability_solutions instability_solutions->end_node no_quenching_solutions Solutions: - Increase quencher concentration - Use a known effective quencher - Test different buffers no_quenching_causes->no_quenching_solutions no_quenching_solutions->end_node

Caption: Troubleshooting workflow for common issues in fluorescence quenching experiments.

quenching_mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_excited F* Q_dynamic Q F_ground_d F F_excited->F_ground_d Collision F_excited->F_ground_d Fluorescence (Reduced) F_ground_s F FQ_complex [F-Q] F_ground_s->FQ_complex Complex Formation Q_static Q Excitation Excitation (Light) Excitation->F_excited Excitation->F_ground_s

Caption: Comparison of dynamic and static fluorescence quenching mechanisms.

experimental_workflow prep_solutions 1. Prepare Stock Solutions (this compound & Amino Acid) prep_samples 2. Create Sample Series (Constant [Fluorophore], Varying [Quencher]) prep_solutions->prep_samples measure_fluorescence 3. Measure Fluorescence Intensity (F₀ and F) prep_samples->measure_fluorescence data_analysis 4. Data Analysis (Calculate F₀/F) measure_fluorescence->data_analysis plot_data 5. Create Stern-Volmer Plot (F₀/F vs. [Q]) data_analysis->plot_data determine_ksv 6. Determine Ksv (Slope of the plot) plot_data->determine_ksv

Caption: Experimental workflow for a fluorescence quenching study.

References

Optimizing excitation and emission wavelengths for Amsonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminonaphthalenetrisulfonic Acid

Amsonic Acid and its Analogs: The term "this compound" can be ambiguous. This guide focuses on aminonaphthalene sulfonic acids, particularly the widely used fluorescent probe 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS)[1][2][3]. The principles and troubleshooting steps discussed here are often applicable to other aminonaphthalene sulfonic acid derivatives like 1,8-ANS and 2,6-ANS.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for ANTS?

The optimal wavelengths for 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) can vary slightly depending on the experimental conditions, such as solvent and pH. However, typical values are:

  • Excitation Maximum (λex): ~350-420 nm

  • Emission Maximum (λem): ~500-520 nm

The large difference between the excitation and emission wavelengths, known as the Stokes shift, is a significant advantage as it helps to separate the emission signal from background autofluorescence in biological samples.[6]

Data Summary: Excitation and Emission Wavelengths

CompoundExcitation (λex)Emission (λem)Conditions/Notes
8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS)350 nm-Used for ANS and its analog 1NPN.[7]
8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS)420 nm500 nmIn 0.1 M Tris pH 7.4 (in a quenching study).
8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS)488 nm520 nmLiterature value.
4-Amino naphthalene-1-sulfonic acid (AmNS)-Alginate325 nm-In water. The excitation maximum shifts depending on solvent polarity.[8]

Q2: How does the environment affect the fluorescence of aminonaphthalene sulfonic acids?

The fluorescence of these compounds is highly sensitive to the polarity of their environment, a property known as solvatochromism.[9][10]

  • In Polar Solvents (e.g., water): Fluorescence is often weak or quenched.[11]

  • In Non-polar/Hydrophobic Environments: When the probe binds to a hydrophobic site, such as a protein pocket, its fluorescence intensity typically increases, and the emission maximum shifts to a shorter wavelength (a "blue shift").[7][11][12] This property makes them excellent probes for studying protein conformation and binding events.[7][11]

  • pH: The fluorescence can be pH-sensitive.[9] For instance, the fluorescence of 8-anilino-1-naphthalenesulfonic acid (ANS) increases at pH values below 2, corresponding to the protonation of the sulfonate group.[7]

Q3: How should I prepare and store ANTS solutions?

For optimal results and longevity:

  • Storage: Store the solid ANTS powder (often as a disodium (B8443419) salt) desiccated and protected from light, preferably at -20°C for long-term storage.[13]

  • Solution Preparation: Prepare stock solutions fresh for each experiment if possible. Use an anhydrous solvent like DMSO or DMF for the initial stock solution, which can then be diluted into your aqueous assay buffer. Warm the vial to room temperature before opening to prevent moisture condensation.[13]

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence measurements with aminonaphthalene sulfonic acid probes.

Problem: Low or No Fluorescence Signal

Possible Cause 1: Incorrect Instrument Settings

  • Solution: Ensure the excitation and emission wavelengths on your spectrofluorometer or plate reader are set correctly for your specific probe and buffer system. Always perform an excitation and emission scan to determine the optimal maxima for your experimental conditions.[10][13]

Possible Cause 2: Suboptimal Environment

  • Solution: The fluorescence quantum yield of aminonaphthalene probes is often low in polar, aqueous buffers.[9][10] The signal is expected to be weak unless the probe is bound to a hydrophobic target like a protein. If possible, confirm binding or try a less polar buffer.[9]

Possible Cause 3: Low Probe Concentration

  • Solution: The probe concentration may be too low for detection. Perform a titration to find the optimal concentration range (e.g., 1-10 µM is a common starting point).[9]

Possible Cause 4: Quenching

  • Solution: Quenching is a process that decreases fluorescence intensity.[4] It can be caused by other molecules in your solution (including your test compound or certain buffer components) or by the probe itself at high concentrations (self-quenching).[4][9] Run controls to identify the quenching source. If a compound in your assay is the quencher, consider lowering its concentration or using a different fluorophore.[4]

Problem: High Background Fluorescence

Possible Cause 1: Autofluorescence

  • Solution: Aminonaphthalene sulfonic acids are intrinsically fluorescent.[4] This can lead to a high background signal, potentially masking the signal from your intended interaction. Measure the fluorescence of your compound alone at various concentrations and subtract this background from your final assay signal.[4]

Possible Cause 2: Non-specific Binding

  • Solution: The probe may be binding non-specifically to surfaces or other molecules. Optimize washing steps to remove unbound probe and consider adding a blocking agent like BSA to your buffer.[9]

Problem: Signal Fades Quickly

Possible Cause: Photobleaching

  • Solution: Photobleaching is the irreversible destruction of the fluorophore by light exposure.[9] To minimize this, reduce the intensity of the excitation light using neutral density filters and minimize the sample's exposure time.[9] For microscopy, consider using an antifade reagent in your mounting media.[9]

Experimental Protocols

Protocol 1: Preparation of ANTS Stock Solution

  • Bring the vial of solid ANTS to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the required amount of ANTS in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Standard Fluorescence Measurement

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.

  • Wavelength Configuration: Set the excitation wavelength (e.g., 350 nm) and the emission scan range (e.g., 450-600 nm). Optimize slit widths for a balance between signal intensity and resolution (e.g., 4-5 nm).

  • Blank Measurement: Fill a cuvette with the assay buffer that will be used for your samples. Place it in the fluorometer and record a blank spectrum. This will be used for background correction.

  • Sample Preparation: Prepare your samples by diluting the ANTS stock solution and any other reagents into the assay buffer to their final desired concentrations.

  • Sample Measurement: Place your sample cuvette in the fluorometer and record the emission spectrum.

  • Data Analysis: Subtract the blank spectrum from your sample spectrum to correct for background fluorescence. The peak of the resulting spectrum is the emission maximum.

Visualizations

TroubleshootingWorkflow Start Low or No Fluorescence Signal Cause1 Incorrect Instrument Settings Start->Cause1 Cause2 Suboptimal Environment (e.g., high polarity) Start->Cause2 Cause3 Concentration Issue Start->Cause3 Cause4 Fluorescence Quenching Start->Cause4 Solution1 Optimize λex/λem (Perform scan) Cause1->Solution1 Check... Solution2 Confirm probe binding to hydrophobic target Cause2->Solution2 Verify... Solution3 Perform concentration titration Cause3->Solution3 Test... Solution4 Run quenching controls Lower quencher concentration Cause4->Solution4 Identify...

Caption: Troubleshooting workflow for low fluorescence signals.

FactorsAffectingFluorescence Center This compound Fluorescence Intensity Factor1 Solvent Polarity Factor1->Center Factor2 pH of Solution Factor2->Center Factor3 Presence of Quenchers Factor3->Center Factor4 Temperature Factor4->Center Factor5 Photobleaching Factor5->Center

Caption: Key environmental factors influencing fluorescence.

References

Technical Support Center: Enhancing the Water Solubility of Amsonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amsonic acid and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of this compound class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A1: this compound, also known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, is a stilbene (B7821643) derivative.[1] In its free acid form, it is poorly soluble in water, with a reported solubility of less than 0.1 g/100 mL at 23°C.[2] This low solubility can pose significant challenges for its use in various experimental and pharmaceutical applications where aqueous solutions are required.

Q2: What are the primary strategies for improving the water solubility of this compound?

A2: The two primary approaches for enhancing the water solubility of this compound and its derivatives are:

  • Chemical Modification: This involves altering the molecular structure of this compound to introduce more hydrophilic functional groups. Key strategies include:

    • Salt Formation: Converting the sulfonic acid groups to a salt form can dramatically increase aqueous solubility.

    • Prodrug Synthesis: Modifying the amino groups by creating prodrugs, such as amino acid conjugates or N-acyl derivatives, can improve solubility and other pharmacokinetic properties.[3][4][]

  • Formulation Strategies: These methods involve physically processing the compound to improve its dissolution characteristics without altering its chemical structure. Common techniques include particle size reduction (micronization and nanonization), creating solid dispersions, and using solubilizing agents like surfactants and cyclodextrins.

Q3: How significant is the solubility improvement with salt formation?

A3: Salt formation is a highly effective strategy for this compound. The disodium (B8443419) salt of 4,4'-diamino-2,2'-stilbenedisulfonic acid is reported to have a water solubility of greater than or equal to 100 mg/mL at approximately 19°C.[6] This represents a substantial increase compared to the free acid form.

Q4: Can modifying the amino groups of this compound improve its solubility?

A4: Yes, modifying the two primary amino groups is a promising strategy. The synthesis of amino acid conjugates has been shown to improve the water solubility of other poorly soluble drugs.[3][4][] This approach involves forming an amide bond between the amino group of this compound and the carboxyl group of an amino acid. The inherent polarity of the amino acid moiety can enhance the overall hydrophilicity of the resulting molecule. Another potential modification is N-acylation, which involves the reaction of the amino groups with an acylating agent.[7][8][9][10] The choice of the acyl group can be tailored to introduce hydrophilic characteristics.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound derivative in aqueous buffer. The pH of the buffer may be close to the isoelectric point (pI) of the derivative, where solubility is at its minimum.Adjust the pH of the buffer away from the pI. For derivatives with acidic functionalities, increasing the pH will generally enhance solubility. For basic derivatives, decreasing the pH is often effective.[11]
Inconsistent experimental results despite the compound appearing dissolved. The compound may not be fully solubilized and could exist as microscopic particles, leading to inaccurate concentrations.After dissolving, visually inspect the solution against a light source to ensure no visible particulates are present. For critical applications, consider filtering the stock solution through a 0.22 µm filter. It is also advisable to prepare fresh solutions for each experiment to minimize the potential for degradation or precipitation over time.
Difficulty dissolving a newly synthesized this compound derivative. The derivative may have very low intrinsic aqueous solubility.* Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding the aqueous buffer. Keep the final concentration of the organic solvent low (ideally ≤ 0.5%) to avoid interference with biological assays. * Heating: Gently warming the solution can sometimes aid in dissolution. * Sonication: Brief sonication in a water bath can help to break up solid aggregates and promote solubilization.
The organic solvent used for initial dissolution is interfering with the experiment. Solvents like DMSO can have off-target effects or be toxic at higher concentrations in biological assays.Use the lowest possible concentration of the organic solvent. If interference persists, explore alternative solubilization methods such as the use of surfactants or complexation with cyclodextrins.

Quantitative Data on Solubility

The following table summarizes the available quantitative data on the water solubility of this compound and its disodium salt.

Compound Chemical Structure Water Solubility Reference
This compound (Free Acid)(H₂NC₆H₃SO₃H)₂C₂H₂< 0.1 g/100 mL at 23°C[2]
This compound Disodium Salt(H₂NC₆H₃SO₃Na)₂C₂H₂≥ 100 mg/mL at ~19°C[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Disodium Salt

This protocol is a general guideline based on principles of salt formation.

Materials:

  • 4,4'-diamino-2,2'-stilbenedisulfonic acid

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Deionized water

  • Ethanol

  • pH meter

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Suspend a known quantity of 4,4'-diamino-2,2'-stilbenedisulfonic acid in deionized water.

  • While stirring, slowly add the NaOH solution dropwise.

  • Monitor the pH of the suspension. Continue adding NaOH until the solid completely dissolves and the pH is neutralized (approximately 7.0).

  • To isolate the salt, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator).

  • Alternatively, the salt can be precipitated by adding a less polar, water-miscible solvent like ethanol.

  • Collect the precipitated salt by filtration and wash with a small amount of cold ethanol.

  • Dry the resulting solid under vacuum.

Protocol 2: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from standard methods for determining the equilibrium solubility of stilbene derivatives.[12]

Materials:

  • This compound derivative (solid)

  • Deionized water or appropriate aqueous buffer

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid this compound derivative to a known volume of the aqueous solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium. Maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of your analytical method. Determine the concentration of the this compound derivative in the diluted solution using a calibrated HPLC-UV method or another validated analytical technique.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Visualizations

Experimental_Workflow_for_Solubility_Determination prep Preparation Add excess solute to solvent equil Equilibration Shake for 24-72h at constant temperature prep->equil phase_sep Phase Separation Centrifuge and filter equil->phase_sep quant Quantification Analyze concentration (e.g., HPLC) phase_sep->quant calc Calculation Determine solubility quant->calc

Caption: A generalized workflow for determining equilibrium solubility.

Solubility_Enhancement_Strategies cluster_chem_mod Chemical Modification cluster_formulation Formulation Strategies salt Salt Formation prodrug Prodrug Synthesis particle Particle Size Reduction dispersion Solid Dispersion surfactants Use of Surfactants/Cyclodextrins amsonic Poorly Soluble this compound Derivative amsonic->salt Increases ionization amsonic->prodrug Adds hydrophilic moieties amsonic->particle Increases surface area amsonic->dispersion Improves wettability amsonic->surfactants Forms micelles/inclusion complexes

Caption: Key strategies for enhancing the solubility of this compound derivatives.

References

Validation & Comparative

A Comparative Analysis of the Quantum Yield of Stilbene-Based Brighteners and Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent molecule is critical for the development of robust and sensitive assays. While Amsonic acid itself is a key intermediate and not typically used for its fluorescent properties, its derivatives, particularly stilbene-based optical brightening agents (OBAs) or fluorescent whitening agents (FWAs), are designed for high fluorescence efficiency. This guide provides a comparative overview of the fluorescence quantum yield of these stilbene-based brighteners against common fluorescent dyes like fluorescein, rhodamine, and cyanine (B1664457) dyes.

This guide will qualitatively discuss the fluorescence of stilbene-based brighteners in comparison to the quantitatively well-characterized fluorescent dyes.

Quantitative Comparison of Quantum Yields

The following table summarizes the fluorescence quantum yields of several widely used fluorescent dyes under specified conditions. It is important to note that the quantum yield of a fluorophore is highly dependent on its molecular environment, including solvent polarity, viscosity, temperature, and pH.

Fluorescent DyeQuantum Yield (Φ)Solvent/Conditions
Stilbene-Based Brighteners High (Specific values often proprietary)Typically in aqueous solution or on a substrate
Fluorescein0.92 - 0.950.01 - 0.1 M NaOH[1]
0.79Ethanol[1][2][3]
Rhodamine B0.65Basic ethanol[4]
0.49Ethanol[4]
0.70Ethanol[5]
0.31Water[6]
Cyanine Dyes (Cy-dyes)
Cy30.15Strongly dependent on viscosity and temperature[7][8]
Cy50.20 - 0.27Dependent on conjugation[7][8]
Cy5.50.28Near-infrared dye[7][8]
Cy7~0.30Near-infrared dye[7]
Alexa Fluor 4880.92Aqueous buffer[9]

Stilbene-based optical brighteners, derived from 4,4'-diamino-2,2'-stilbenedisulfonic acid (this compound), are engineered to have a high fluorescence quantum yield to effectively function as whitening agents by absorbing UV light and emitting blue light.

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

1. Materials and Instruments:

  • Fluorometer: Capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length.

  • Standard Fluorophore: A well-characterized dye with a known quantum yield in the desired solvent (e.g., quinine (B1679958) sulfate, fluorescein, or rhodamine B).

  • Sample of Interest: The fluorescent dye with an unknown quantum yield.

  • Solvent: A high-purity solvent in which both the sample and standard are soluble and stable.

2. Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard. The integrated fluorescence intensity (the area under the emission curve) is then determined.

  • Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The slope of the resulting linear fit for each is proportional to its quantum yield.

3. Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample / η_standard)^2

Where:

  • Φ_standard is the quantum yield of the standard.

  • m_sample and m_standard are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

  • η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

G cluster_analysis Data Analysis prep_std Prepare Standard Solutions abs_std Measure Absorbance (Standard) prep_std->abs_std prep_smp Prepare Sample Solutions abs_smp Measure Absorbance (Sample) prep_smp->abs_smp fluo_std Measure Fluorescence (Standard) abs_std->fluo_std fluo_smp Measure Fluorescence (Sample) abs_smp->fluo_smp plot_std Plot Intensity vs. Abs (Standard) fluo_std->plot_std plot_smp Plot Intensity vs. Abs (Sample) fluo_smp->plot_smp calc_qy Calculate Quantum Yield plot_std->calc_qy plot_smp->calc_qy

Relative Quantum Yield Determination Workflow

Fluorescence Mechanism and Signaling Pathway

The fluorescence of these organic dyes originates from the electronic transitions between molecular orbitals. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S1). The molecule then relaxes to the ground state (S0) through various pathways. Fluorescence is the radiative decay pathway where a photon is emitted.

Non-radiative pathways, such as internal conversion and intersystem crossing to a triplet state, compete with fluorescence and reduce the quantum yield. For stilbene (B7821643) derivatives, a key non-radiative pathway is cis-trans isomerization around the central double bond in the excited state. The efficiency of this isomerization is highly dependent on the viscosity and temperature of the environment. In more rigid environments, isomerization is hindered, leading to a higher fluorescence quantum yield.

G cluster_excitation Excitation cluster_deexcitation De-excitation Pathways S0 Ground State (S0) S1 Excited Singlet State (S1) Fluorescence Fluorescence (Radiative) S1->Fluorescence Emission IC Internal Conversion (Non-radiative) S1->IC ISC Intersystem Crossing (Non-radiative) S1->ISC Isomerization Isomerization (Non-radiative, for Stilbenes) S1->Isomerization T1 Triplet State (T1) Absorption Photon Absorption Absorption->S1 Excitation Fluorescence->S0 IC->S0 ISC->T1 Isomerization->S0

References

A Head-to-Head Battle of the Green Fluorophores: FITC vs. Amsonic Acid Derivatives for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent label for antibody conjugation is a critical decision that directly impacts the quality and reliability of experimental results. While Fluorescein isothiocyanate (FITC) has long been a workhorse in the field, the quest for brighter, more stable, and more efficient fluorophores is perpetual. This guide provides a comprehensive comparison between the traditional FITC and derivatives of Amsonic acid, a class of stilbene-based compounds, for antibody conjugation, supported by experimental data and detailed protocols.

Executive Summary

Fluorescein isothiocyanate (FITC) is a well-established fluorescent dye that reacts with primary amines on antibodies. It is widely used due to its long history and cost-effectiveness. However, it suffers from limitations such as pH sensitivity and rapid photobleaching. This compound (4,4'-diamino-2,2'-stilbenedisulfonic acid) itself is not directly used as a fluorescent label for antibodies. Instead, it serves as a precursor for a class of stilbene-based fluorescent dyes and optical brighteners. While direct comparative data for a specific this compound-derived dye for antibody conjugation is limited in publicly available literature, we can infer performance characteristics based on the properties of stilbene (B7821643) derivatives. This guide will focus on a comparative analysis of the underlying chemistries and known performance characteristics of FITC and stilbene-based dyes to inform the selection process for antibody conjugation.

Chemical and Spectroscopic Properties at a Glance

A clear understanding of the chemical and physical properties of each fluorophore is essential for predicting their performance in different applications.

PropertyFluorescein Isothiocyanate (FITC)This compound (4,4'-Diamino-2,2'-stilbenedisulfonic acid)
Chemical Formula C₂₁H₁₁NO₅SC₁₄H₁₄N₂O₆S₂
Molecular Weight 389.38 g/mol 370.40 g/mol
Reactive Group Isothiocyanate (-N=C=S)Primary Amines (-NH₂)
Excitation Max (Conjugated) ~495 nmVaries for derivatives (typically in the UV to blue region)
Emission Max (Conjugated) ~519 nmVaries for derivatives (typically in the blue to green region)
Quantum Yield ~0.5Varies for derivatives
Solubility Soluble in organic solvents (DMSO, DMF)Water-soluble

The Chemistry of Conjugation: A Tale of Two Reactions

The method of attaching the fluorescent dye to the antibody is a critical determinant of the final conjugate's functionality.

FITC: The Amine-Reactive Workhorse

FITC contains an isothiocyanate group that readily reacts with primary amine groups found on lysine (B10760008) residues and the N-terminus of antibody polypeptide chains. This reaction forms a stable thiourea (B124793) bond.

FITC_Conjugation Antibody Antibody (with primary amines, -NH₂) Conjugate FITC-Antibody Conjugate (Thiourea bond) Antibody->Conjugate pH 8.5-9.5 FITC FITC (-N=C=S) FITC->Conjugate

FITC Antibody Conjugation Workflow
This compound Derivatives: Diazotization and Beyond

This compound itself possesses two primary amine groups. These can be diazotized using nitrous acid to form highly reactive diazonium salts. These salts can then couple with electron-rich aromatic residues (like tyrosine or histidine) on the antibody. However, this method is less specific than amine-reactive chemistry and can lead to protein modification and potential loss of antibody activity. More sophisticated stilbene-based dyes derived from this compound are often functionalized with amine-reactive groups like N-hydroxysuccinimide (NHS) esters to allow for a more controlled and specific conjugation to antibody lysine residues, similar to the mechanism of many modern dyes.

Amsonic_Acid_Conjugation cluster_activation Activation of this compound Derivative cluster_conjugation Conjugation to Antibody Amsonic_Derivative This compound Derivative (with -COOH) NHS_Ester NHS Ester Derivative Amsonic_Derivative->NHS_Ester EDC/NHS Conjugate Stilbene-Antibody Conjugate (Amide bond) NHS_Ester->Conjugate Antibody Antibody (with primary amines, -NH₂) Antibody->Conjugate pH 7.2-8.5

Amine-Reactive Stilbene Dye Conjugation

Performance Showdown: FITC vs. Stilbene Derivatives

Performance MetricFITCStilbene Derivatives (Expected)
Brightness ModerateCan be high, but often lower than modern dyes in the same spectral region.
Photostability Low (rapid photobleaching)Generally higher than FITC.
pH Sensitivity High (fluorescence decreases significantly at acidic pH)Generally less pH-sensitive than FITC.
Signal-to-Noise Ratio ModeratePotentially higher due to lower non-specific binding of some derivatives.
Cost LowVaries, but likely higher than FITC.

Experimental Protocols

Detailed and validated protocols are crucial for successful and reproducible antibody conjugation.

Protocol 1: FITC Antibody Conjugation

Materials:

  • Antibody solution (1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)

  • FITC powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare FITC Solution: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a pH of 9.0. If necessary, perform a buffer exchange using a desalting column.

  • Conjugation Reaction: While gently stirring, add the FITC solution to the antibody solution at a molar ratio of 10-20 moles of FITC per mole of antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.

  • Purification: Separate the FITC-conjugated antibody from unreacted FITC using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).

Protocol 2: Amine-Reactive Stilbene Dye Antibody Conjugation (General Protocol)

Materials:

  • Antibody solution (2-10 mg/mL in PBS, pH 7.4)

  • Amine-reactive stilbene dye (NHS ester)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Dye Solution: Immediately before use, dissolve the amine-reactive stilbene dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a pH of 7.4.

  • Conjugation Reaction: Add the reactive dye solution to the antibody solution at a molar ratio of 5-15 moles of dye per mole of antibody.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction and incubate for an additional 30 minutes.

  • Purification: Purify the conjugate using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the DOL by measuring the absorbance at 280 nm and the absorbance maximum of the specific stilbene dye.

Conclusion and Recommendations

The choice between FITC and a stilbene-based dye for antibody conjugation depends heavily on the specific application and experimental constraints.

  • FITC remains a viable option for routine applications where cost is a major consideration and high photostability or pH insensitivity are not critical. Its long history means that protocols and troubleshooting tips are widely available.

  • Stilbene derivatives , while not as commonly used for direct antibody labeling as FITC, offer the potential for improved photostability and reduced pH sensitivity. For applications requiring longer imaging times or experiments in acidic environments, exploring a commercially available, amine-reactive stilbene-based dye could be advantageous.

For researchers prioritizing performance, especially in demanding applications like super-resolution microscopy or quantitative flow cytometry, it is recommended to consider more modern fluorescent dyes that have been specifically engineered for enhanced brightness and photostability. However, for those exploring novel labeling strategies or custom dye synthesis, the chemistry of this compound and its derivatives presents an interesting, albeit less conventional, avenue for creating fluorescent bioconjugates.

A Comparative Analysis of Photostability: Amsonic Acid Derivatives Versus Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the selection of robust and reliable fluorescent probes is paramount to the success of experimental outcomes. For researchers, scientists, and professionals in drug development, the photostability of a fluorophore is a critical attribute, directly influencing the duration and quality of imaging experiments. This guide provides a detailed comparison of the photostability of dyes based on Amsonic acid (4,4'-diamino-stilbene-2,2'-disulfonic acid) and the widely acclaimed Alexa Fluor dyes, supported by available experimental data and detailed methodologies.

Introduction to the Dyes

This compound-Based Dyes: this compound is a stilbene (B7821643) derivative primarily recognized for its application as a fluorescent whitening agent in the textile and paper industries. Its derivatives, which are part of the broader class of stilbene-based dyes, exhibit intrinsic fluorescence. However, their use as fluorescent probes in biological research is less common compared to other dye families. The photostability of stilbene derivatives can be influenced by photoisomerization from the trans to the cis form and subsequent photocyclization, which are potential pathways for photodegradation.

Alexa Fluor Dyes: The Alexa Fluor family of dyes is a series of sulfonated rhodamine, coumarin, and cyanine (B1664457) derivatives renowned for their exceptional photophysical properties. They are engineered for high brightness, superior photostability, and reduced pH sensitivity, making them a gold standard for a wide array of fluorescence applications, including high-resolution imaging and quantitative studies.[1]

Quantitative Photostability Comparison

Table 1: Photophysical Properties of Selected Alexa Fluor Dyes

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
Alexa Fluor 4884955190.92High
Alexa Fluor 5685786030.69High
Alexa Fluor 6476506680.33High

Data compiled from various sources.[2][3] Quantum yields can be dependent on the experimental conditions.

Table 2: Photophysical Properties of this compound and Related Stilbene Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Notes on Photostability
4,4'-diamino-stilbene-2,2'-disulfonic acid~348~435Not widely reported for probe applicationsDirect photodegradation half-life of about one week.[4] Susceptible to photoisomerization and photocyclization.[5]
Stilbene-based laser dyesVariesVariesRelatively highSome derivatives show good photostability for laser applications.[6]
AADSB (stilbene-based chromophore)~400Varies with solvent0.34 - 0.68High quantum yield observed in various solvents.[7]
ASDSB (stilbene-based chromophore)~400Varies with solventup to 0.73Excellent quantum yield recorded.[7]

Key Observations:

  • Alexa Fluor Dyes: Consistently demonstrate high fluorescence quantum yields and are well-established to have high photostability, making them suitable for demanding imaging applications that require prolonged or intense light exposure.[3]

  • This compound-Based Dyes: While some stilbene derivatives exhibit high quantum yields, their photostability is a concern due to inherent photochemical reaction pathways.[5] The available data on this compound itself suggests a susceptibility to photodegradation.[4] The use of these dyes as fluorescent probes in microscopy would require careful characterization of their photobleaching behavior under specific experimental conditions.

Experimental Protocols

To empower researchers to make informed decisions and to validate the performance of fluorescent dyes for their specific applications, detailed experimental protocols for assessing photostability are provided below.

Protocol 1: Measurement of Photobleaching Half-life in Solution

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye in solution using a fluorometer.

Materials:

  • Fluorometer with a stable light source

  • Quartz cuvettes

  • Dye solutions of known concentration in a suitable solvent (e.g., PBS)

  • Solvent blank

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorescent dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation and emission wavelengths appropriate for the dye.

    • Set the excitation and emission slit widths.

  • Initial Measurement: Record the initial fluorescence intensity (F₀) of the dye solution.

  • Photobleaching: Continuously illuminate the sample with the excitation light at a constant intensity.

  • Time-course Measurement: Record the fluorescence intensity at regular time intervals until the intensity has decreased to less than 50% of the initial value.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (F/F₀) as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁₂).

Protocol 2: Measurement of Photostability in Fixed Cells

This protocol describes a method to assess the photostability of fluorescently labeled antibodies on fixed cells using fluorescence microscopy.

Materials:

  • Fluorescence microscope with a digital camera

  • Stable light source (e.g., laser or LED)

  • Glass-bottom dishes or coverslips

  • Cultured cells

  • Fluorescently labeled antibodies

  • Fixation and permeabilization reagents

  • Mounting medium (for photostability measurements, a non-antifade mounting medium is recommended)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Culture and Preparation:

    • Culture cells on glass-bottom dishes or coverslips.

    • Fix and permeabilize the cells according to standard protocols for the target antigen.

  • Immunostaining:

    • Incubate the cells with the fluorescently labeled primary or secondary antibodies at the optimal dilution.

    • Wash the cells to remove unbound antibodies.

  • Imaging and Photobleaching:

    • Mount the coverslips onto microscope slides using a non-antifade mounting medium.

    • Identify a region of interest (ROI) containing well-stained cells.

    • Continuously illuminate the ROI with the appropriate excitation wavelength at a constant laser power.

    • Acquire a time-lapse series of images at regular intervals.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select an ROI within the stained cells and a background region.

    • Measure the mean fluorescence intensity of the cellular ROI and the background ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean background intensity from the mean cellular intensity for each time point.

    • Normalize the background-corrected intensity values to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability.[2]

Visualizing Experimental Workflows

To provide a clear understanding of the processes involved in comparing fluorophore photostability, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

ExperimentalWorkflow DyeSolution Prepare Dye Solution Fluorometer Fluorometer Measurement DyeSolution->Fluorometer CellStaining Stain Fixed Cells Microscopy Time-lapse Microscopy CellStaining->Microscopy DecayCurve Plot Fluorescence Decay Fluorometer->DecayCurve Microscopy->DecayCurve HalfLife Calculate Half-life DecayCurve->HalfLife

Caption: Experimental workflow for assessing dye photostability.

LogicalFlow Start Select Dyes for Comparison (this compound Derivative vs. Alexa Fluor) Protocol Choose Photostability Assay (Solution-based or Cell-based) Start->Protocol Experiment Perform Experiment under Identical Conditions for All Dyes Protocol->Experiment Data Collect Fluorescence Intensity Data Over Time Experiment->Data Analysis Analyze Data: - Normalize to Initial Intensity - Plot Decay Curves Data->Analysis Comparison Compare Photobleaching Rates and/or Half-lives Analysis->Comparison Conclusion Determine Relative Photostability Comparison->Conclusion

Caption: Logical flow for comparing the photostability of fluorescent dyes.

References

A Comparative Analysis of Spectral Overlap: Amsonic Acid and Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cellular imaging, drug development, and biomedical research, the selection of appropriate fluorescent probes is paramount to the success of experimental outcomes. Understanding the spectral properties of fluorophores is critical for designing multiplex assays and avoiding issues such as spectral bleed-through. This guide provides a comparative overview of the spectral characteristics of Amsonic acid, a foundational molecule for many optical brightening agents, and a selection of widely used fluorophores: Fluorescein, Rhodamine 6G, Cy3, and Cy5.

Spectral Properties of this compound and Common Fluorophores

This compound (4,4'-diamino-2,2'-stilbenedisulfonic acid) serves as a key intermediate in the synthesis of fluorescent whitening agents and dyes. While it is known to exhibit fluorescence, comprehensive photophysical data in peer-reviewed literature is not as readily available as for more common fluorophores. Optical brighteners derived from this compound typically absorb ultraviolet and violet light and emit in the blue portion of the visible spectrum. One study utilized an excitation wavelength of 450 nm for this compound (also referred to as DSD).[1] Stilbene-based optical brighteners, for which this compound is a precursor, generally absorb light in the 340-370 nm range and emit in the 420-470 nm range.[2]

In contrast, fluorophores such as Fluorescein, Rhodamine 6G, Cy3, and Cy5 are extensively characterized. The following table summarizes their key spectral properties.

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound ~340-370 / 450~420-470Not readily availableNot readily available
Fluorescein 49551876,9000.95
Rhodamine 6G 525548116,0000.95
Cy3 554568150,0000.15
Cy5 649667250,0000.27

Note: The spectral data for this compound is estimated based on its use as a precursor for optical brighteners and limited available data. The exact values can vary depending on the specific derivative and environmental conditions.

Experimental Protocols

The determination of the spectral properties of fluorophores involves standardized methodologies in fluorescence spectroscopy.

1. Measurement of Excitation and Emission Spectra:

  • Objective: To determine the wavelengths at which a fluorophore maximally absorbs and emits light.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent (e.g., phosphate-buffered saline for biological applications).

    • Instrumentation: Utilize a fluorescence spectrophotometer.

    • Emission Spectrum: Excite the sample at a fixed wavelength (typically near the expected absorption maximum) and scan a range of emission wavelengths.

    • Excitation Spectrum: Set the emission detector to the wavelength of maximum emission and scan a range of excitation wavelengths.

    • Data Analysis: The peaks of the resulting spectra correspond to the excitation and emission maxima.

2. Determination of Molar Extinction Coefficient:

  • Objective: To quantify the light-absorbing capacity of a fluorophore at a specific wavelength.

  • Methodology:

    • Sample Preparation: Prepare a series of solutions of the fluorophore with known concentrations.

    • Instrumentation: Use a UV-Visible spectrophotometer.

    • Measurement: Measure the absorbance of each solution at the fluorophore's excitation maximum.

    • Data Analysis: Plot absorbance versus concentration. According to the Beer-Lambert law, the molar extinction coefficient is the slope of this line divided by the path length of the cuvette.

3. Determination of Fluorescence Quantum Yield:

  • Objective: To measure the efficiency of a fluorophore in converting absorbed light into emitted light.

  • Methodology:

    • Standard Selection: Choose a well-characterized fluorophore with a known quantum yield as a reference standard (e.g., quinine (B1679958) sulfate (B86663) or fluorescein).

    • Measurement: Measure the absorbance and fluorescence emission spectra of both the sample and the standard under identical experimental conditions.

    • Data Analysis: The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualization of Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to fluorescence resonance energy transfer (FRET) or spectral bleed-through, which can complicate data analysis in multiplexing experiments.

Spectral_Overlap cluster_Donor Donor Fluorophore (e.g., this compound) cluster_Acceptor Acceptor Fluorophore (e.g., Fluorescein) Donor_Abs Excitation Donor_Em Emission Donor_Abs->Donor_Em Stokes Shift Acceptor_Abs Excitation Donor_Em->Acceptor_Abs Spectral Overlap (Potential FRET) Acceptor_Em Emission Acceptor_Abs->Acceptor_Em Stokes Shift

Caption: Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore.

References

Navigating the Bioactivity of Amsonic Acid: A Guide to its Intrinsic Properties and Potential for Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional activity of novel compounds is paramount. This guide provides an objective overview of the known biological activities of Amsonic acid (4,4'-diamino-2,2'-stilbenedisulfonic acid), a stilbene (B7821643) derivative, and explores the landscape of functional assays relevant for the validation of its potential conjugates.

While the primary industrial application of this compound lies in the synthesis of dyes and optical brighteners, recent scientific investigations have begun to unveil its latent bioactive potential. However, it is crucial to note that the exploration of this compound conjugates for therapeutic applications is a nascent field with limited publicly available data. This guide, therefore, focuses on the inherent activities of the parent molecule and provides a framework for the evaluation of its future derivatives.

Intrinsic Biological Activities of this compound

Recent studies have illuminated several promising biological activities of this compound, positioning it as a molecule of interest for further pharmacological investigation. Key findings are summarized below:

Biological ActivityAssay TypeKey Findings
Enzyme Inhibition Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibition AssaysThis compound has demonstrated inhibitory effects against both AChE and BChE, enzymes implicated in neurodegenerative diseases like Alzheimer's disease.
Anticancer Activity Cell Viability Assays (e.g., MTT assay)Studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) AssaysThis compound has shown activity against various microbial strains, indicating its potential for development as an antimicrobial agent.
Estrogenic Activity In vitro ER binding assays & in vivo uterotropic assaysContrary to some initial hypotheses based on structural similarities to estrogenic compounds, comprehensive studies have shown that this compound possesses negligible estrogenic activity.

Prospective Functional Assays for this compound Conjugates

The development of this compound conjugates, wherein bioactive molecules are chemically linked to the this compound scaffold, holds the potential to enhance therapeutic efficacy, improve pharmacokinetic properties, and enable targeted drug delivery. The validation of such conjugates would necessitate a suite of functional assays tailored to their intended biological target and mechanism of action.

A generalized workflow for the validation of a hypothetical this compound conjugate designed for anticancer therapy is depicted below.

experimental_workflow Experimental Workflow for this compound Conjugate Validation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models synthesis Conjugation of Bioactive Molecule to this compound characterization Structural & Purity Analysis (NMR, Mass Spec, HPLC) synthesis->characterization cell_viability Cell Viability/Cytotoxicity Assays (MTT, XTT, etc.) characterization->cell_viability Validated Conjugate apoptosis Apoptosis Assays (Caspase activity, Annexin V) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle target_engagement Target Engagement Assays (e.g., Western Blot for pathway modulation) cell_cycle->target_engagement animal_model Xenograft/Orthotopic Animal Models target_engagement->animal_model Promising In Vitro Activity efficacy Tumor Growth Inhibition Studies animal_model->efficacy toxicity Toxicology & Safety Profiling animal_model->toxicity

Caption: A generalized workflow for the synthesis, characterization, and functional validation of a hypothetical this compound conjugate.

Detailed Methodologies for Key Experiments:

1. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

  • Protocol:

    • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound conjugate and control compounds for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the this compound conjugate for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to quantify the different cell populations.

Signaling Pathway Perturbation

The mechanism of action of a novel conjugate can often be elucidated by examining its impact on key cellular signaling pathways. For instance, if an this compound conjugate is designed to target a specific kinase involved in a cancer-related pathway, its activity can be validated by observing changes in the phosphorylation status of downstream proteins.

signaling_pathway Hypothetical Signaling Pathway Targeted by an this compound Conjugate Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes AmsonicConjugate This compound Conjugate AmsonicConjugate->Kinase1 Inhibits

Caption: A diagram illustrating the potential inhibitory effect of an this compound conjugate on a generic signal transduction pathway.

A Comparative Analysis of Amsonic Acid Derivatives for Targeted Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise and effective methods for protein labeling, Amsonic acid (4,4'-diaminostilbene-2,2'-disulfonic acid) and its derivatives offer a versatile platform. This guide provides a comparative analysis of key this compound derivatives, focusing on their application in protein labeling, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.

This compound-based compounds are characterized by a stilbene (B7821643) backbone, which often imparts intrinsic fluorescence, and sulfonic acid groups that enhance water solubility. The amino groups on the this compound scaffold serve as convenient handles for the introduction of various reactive moieties, enabling the covalent attachment of these molecules to proteins. This guide will focus on the most common isothiocyanate derivatives, DIDS and SITS, and explore the potential of other derivatives for targeted protein modification.

Performance Comparison of this compound Derivatives

The selection of a labeling reagent is dictated by the specific requirements of the experiment, including the target protein, the desired labeling specificity, and the detection method. Here, we compare the key characteristics of two prominent this compound derivatives.

DerivativeReactive GroupTarget Residue(s)Linkage FormedKey Features
DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid)Isothiocyanate (-NCS)Primary amines (Lysine, N-terminus)ThioureaBinds selectively and reversibly (at 0°C) to the Band 3 anion exchanger protein. Can be used for targeted labeling of this and other accessible proteins.[1][2]
SITS (4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid)Isothiocyanate (-NCS)Primary amines (Lysine, N-terminus)ThioureaSimilar reactivity to DIDS, targeting primary amines. The acetamido group may slightly alter its binding affinity and specificity compared to DIDS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful protein labeling. Below are generalized protocols for labeling proteins with isothiocyanate derivatives of this compound.

General Protocol for Protein Labeling with Isothiocyanate Derivatives (DIDS/SITS)

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DIDS or SITS

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing buffers or stabilizers.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation:

    • Immediately before use, dissolve DIDS or SITS in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Slowly add a 10- to 20-fold molar excess of the DIDS or SITS stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted DIDS/SITS and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Determination of Degree of Labeling (DOL):

    • The DOL, the average number of dye molecules per protein, can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the this compound derivative (around 340 nm).

Visualizing the Labeling Process and its Applications

To better understand the workflow and potential applications of this compound derivatives, the following diagrams illustrate the key processes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Reaction_Mix Reaction Mixture (pH 8.5-9.5) Protein->Reaction_Mix Amsonic_Derivative This compound Derivative Amsonic_Derivative->Reaction_Mix Purification Size-Exclusion Chromatography Reaction_Mix->Purification Analysis Spectrophotometry (DOL Calculation) Purification->Analysis

Fig. 1: General workflow for protein labeling with this compound derivatives.

The primary application of DIDS has been in studying the function of the Band 3 anion exchanger, a key protein in red blood cells responsible for carbon dioxide transport. By labeling Band 3 with DIDS, researchers can investigate its role in various signaling pathways.

signaling_pathway Extracellular_Signal Extracellular Signal Band3 Band 3 Protein (Anion Exchanger) Extracellular_Signal->Band3 Anion_Transport Anion Transport (Cl-/HCO3-) Band3->Anion_Transport DIDS_Label DIDS Labeling DIDS_Label->Band3 Cellular_Response Cellular Response (e.g., pH regulation) Anion_Transport->Cellular_Response

Fig. 2: DIDS as a tool to probe the Band 3 anion transport pathway.

Future Perspectives

While isothiocyanate derivatives of this compound have proven valuable, the development of derivatives with alternative reactive groups, such as maleimides (for cysteine-specific labeling) or hydrazides (for targeting carbonyl groups), could expand the toolkit for protein-specific modifications. The intrinsic fluorescence of the stilbene core, combined with the high water solubility conferred by the sulfonic acid groups, makes this compound a promising scaffold for the design of novel fluorescent probes for a wide range of biological applications. Further research into the synthesis and characterization of new this compound derivatives will undoubtedly open up new avenues for understanding complex biological processes.

References

A Comparative Analysis of Amsonic Acid-Based Fluorescent Probes: Brightness and Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes for biological imaging and drug development, the selection of an appropriate fluorophore is paramount for achieving high-quality, reliable data. This guide provides a comparative overview of Amsonic acid-based fluorescent probes, focusing on their brightness and signal-to-noise ratio (SNR) in contrast to other commonly utilized fluorescent dyes. While direct comparative studies on this compound probes are limited in publicly available literature, this guide synthesizes available data on their structural class (stilbene derivatives) and contrasts it with well-characterized alternative probes to offer a framework for informed decision-making.

Overview of this compound Probes

This compound, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, and its derivatives are a class of stilbene-based compounds. Historically, they have been extensively used as fluorescent whitening agents in the textile and paper industries due to their ability to absorb ultraviolet light and emit blue light, resulting in a brighter appearance.[1][2][3][4] In the context of biological research, their inherent fluorescence and potential for chemical modification make them candidates for use as fluorescent labels.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorescent probe is a critical parameter, determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). A higher brightness value allows for the detection of low-abundance targets and reduces the required excitation power, minimizing phototoxicity and photobleaching. The signal-to-noise ratio (SNR) is a measure of how distinguishable the fluorescent signal is from the background noise, which is crucial for image clarity and quantitative accuracy.

Due to the limited availability of comprehensive photophysical data specifically for this compound as a biological probe, this table presents data for stilbene (B7821643) derivatives and compares them with common fluorescent probes used in life sciences research.

Probe/Dye ClassMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)Excitation Max (nm)Emission Max (nm)
Stilbene Derivatives
4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSD)Not widely reported for biological applicationsNot widely reported for biological applications-~340-350~420-440
4-Dimethylamino-4'-nitrostilbene27,0000.70 (in benzene)18,900432~550
Common Amine-Reactive Dyes
Fluorescein (FITC)~75,000~0.92~69,000494518
Alexa Fluor 488~71,000~0.92~65,320495519
Cyanine 5 (Cy5)~250,000~0.28~70,000649670
Rhodamine B~106,000~0.31~32,860554577

Note: The photophysical properties of fluorescent dyes are highly dependent on their local environment, including solvent polarity, pH, and binding to macromolecules. The data presented here are for comparative purposes and may vary under different experimental conditions. Data for stilbene derivatives are sourced from various studies and may not be directly comparable to commercial probe data.

Signal-to-Noise Ratio Considerations

A high signal-to-noise ratio is essential for sensitive and accurate fluorescence imaging. Several factors influence the SNR, including the brightness of the probe, the level of background fluorescence (autofluorescence from cells and tissues), and the noise characteristics of the detection system.[5][6][7]

Experimental Protocols

The following are generalized protocols for characterizing the brightness and signal-to-noise ratio of fluorescent probes. These can be adapted for the evaluation of this compound-based probes.

Measurement of Molar Extinction Coefficient and Quantum Yield

Objective: To determine the brightness of a fluorescent probe.

Materials:

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Fluorescent probe of interest (e.g., this compound derivative)

  • Reference standard with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biological applications)

Protocol:

  • Molar Extinction Coefficient (ε) Measurement:

    • Prepare a series of dilutions of the fluorescent probe in the chosen solvent.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) using a spectrophotometer.

    • Plot absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the line (where A is absorbance, c is concentration in mol/L, and l is the path length of the cuvette in cm).

  • Quantum Yield (Φ) Measurement (Relative Method):

    • Prepare a solution of the reference standard and the sample probe with a low absorbance (< 0.1) at the excitation wavelength of the standard.

    • Measure the fluorescence emission spectrum of the reference standard and the sample probe using a fluorometer, exciting both at the same wavelength.

    • Integrate the area under the emission curves for both the standard and the sample.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Brightness Calculation: Brightness = ε × Φ

Determination of Signal-to-Noise Ratio (SNR) in Cellular Imaging

Objective: To evaluate the performance of a fluorescent probe in a biological context.

Materials:

  • Fluorescence microscope with a sensitive camera (e.g., sCMOS or EMCCD)

  • Cells of interest

  • Fluorescent probe conjugated to a targeting molecule (e.g., antibody)

  • Control cells (unlabeled or labeled with a reference probe)

  • Image analysis software (e.g., ImageJ/Fiji)

Protocol:

  • Sample Preparation:

    • Culture and prepare cells for fluorescence microscopy.

    • Label the target cells with the fluorescent probe conjugate.

    • Prepare a control sample of unlabeled cells to measure background autofluorescence.

  • Image Acquisition:

    • Acquire fluorescence images of both the labeled and unlabeled cells using identical imaging parameters (excitation intensity, exposure time, camera gain, etc.).

  • Image Analysis:

    • Using image analysis software, define a region of interest (ROI) over a positively stained area in the labeled sample (Signal).

    • Define a similar-sized ROI over a background region in the same image where there is no specific staining (Background).

    • Define an ROI over the unlabeled control cells to measure autofluorescence.

    • Calculate the mean fluorescence intensity and the standard deviation of the background.

    • A common formula to calculate SNR is: SNR = (Mean Intensity_Signal - Mean Intensity_Background) / Standard Deviation_Background

Signaling Pathways and Experimental Workflows

The utility of a fluorescent probe often lies in its ability to report on specific biological events. This can be achieved through changes in fluorescence intensity, spectral shifts, or localization. Below are graphical representations of a generic experimental workflow and a signaling pathway for a "turn-on" fluorescent probe.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis prep_cells Prepare Cells/Tissue label_probe Label with Probe prep_cells->label_probe wash Wash Unbound Probe label_probe->wash acquire Acquire Images wash->acquire quantify Quantify Intensity acquire->quantify analyze Analyze SNR & Brightness quantify->analyze

Caption: General experimental workflow for cellular imaging with a fluorescent probe.

signaling_pathway Probe_off Probe (Low Fluorescence) Probe_on Probe-Analyte Complex (High Fluorescence) Probe_off->Probe_on Binding Analyte Target Analyte Analyte->Probe_on Emission Fluorescence Emission Probe_on->Emission Excitation Excitation Light Excitation->Probe_on

Caption: Signaling pathway of a "turn-on" fluorescent probe upon binding to its target analyte.

Conclusion

This compound and its derivatives represent a class of fluorophores with potential for biological imaging applications, stemming from their inherent fluorescence. However, a comprehensive and direct comparison of their brightness and SNR with mainstream biological probes is currently lacking in the scientific literature. Researchers considering the use of this compound-based probes should undertake a thorough characterization of their photophysical properties and performance in the specific biological system of interest. The experimental protocols provided in this guide offer a starting point for such an evaluation. For many standard applications, well-characterized and commercially available probes, such as the Alexa Fluor and Cyanine dyes, may offer a more reliable and higher-performance alternative. The future development and characterization of novel this compound derivatives tailored for biological imaging could, however, unlock new possibilities for this class of fluorescent compounds.

References

A Cost-Benefit Analysis: Amsonic Acid Versus Commercial Labeling Kits for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective labeling of proteins is a critical aspect of their work. The choice of labeling chemistry can significantly impact experimental outcomes, timelines, and budgets. This guide provides a comprehensive cost-benefit analysis of using Amsonic acid versus commercially available labeling kits for protein conjugation.

Executive Summary

Commercial labeling kits, predominantly utilizing N-hydroxysuccinimide (NHS) ester chemistry, offer a convenient, reliable, and well-documented approach to protein labeling. They are particularly advantageous for researchers who prioritize ease of use and reproducibility. In contrast, this compound (4,4′-Diamino-2,2′-stilbenedisulfonic acid), while being a significantly more cost-effective starting material, requires a multi-step chemical activation process before it can be used for protein conjugation. This approach may appeal to researchers with a strong chemistry background who require large quantities of labeled protein and are looking to minimize reagent costs. The decision between these two options hinges on a trade-off between upfront cost, convenience, and the level of chemical expertise required.

Quantitative Data Comparison

FeatureThis compound (via Diazotization)Commercial NHS-Ester Labeling Kits
Reagent Cost Low (this compound is relatively inexpensive)High (Kits range from a few hundred to over a thousand dollars)
Ease of Use Low (Requires multi-step chemical synthesis)High (Ready-to-use reagents and optimized protocols)
Time to Labeled Protein Long (Requires synthesis and purification of the reactive intermediate)Short (Typically 1-2 hours for the labeling reaction)
Reproducibility Moderate to Low (Dependent on the success of the chemical synthesis)High (Standardized reagents and protocols)
Labeling Efficiency Potentially high, but requires optimizationGenerally high and well-characterized[1]
Stability of Conjugate Azo linkage is generally stableAmide bond is highly stable under physiological conditions[][3]
Required Expertise High (Requires knowledge of organic chemistry)Low (Basic laboratory skills are sufficient)

Cost Analysis

The primary advantage of using this compound lies in its significantly lower raw material cost. However, a comprehensive cost analysis must also factor in the cost of other reagents required for activation (e.g., sodium nitrite (B80452), hydrochloric acid), purification supplies, and the value of the researcher's time.

ItemEstimated Cost (this compound Approach)Estimated Cost (Commercial Kit)
Primary Reagent This compound: ~$50-100 for 100gLabeling Kit: ~$200 - $1000+ per kit (for labeling mg amounts of protein)[4][5][6]
Activation Reagents ~$20-50Included in the kit
Purification Supplies ~$50-100 (e.g., chromatography columns, solvents)Often included in the kit
Labor (Researcher's time) Several hours to a full day1-2 hours
Total Estimated Cost per Labeling Variable, but potentially lower for large-scale labelingHigher upfront cost, but more predictable

Experimental Protocols

Commercial NHS-Ester Labeling Kit Protocol (General)

Commercial kits provide optimized protocols that are easy to follow. A general workflow is as follows:

  • Prepare the Protein: Dissolve the protein to be labeled in the provided reaction buffer (typically a phosphate (B84403) or bicarbonate buffer at pH 7.2-8.5). Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare the NHS-Ester Dye: Dissolve the lyophilized NHS-ester activated dye in an anhydrous organic solvent like DMSO or DMF, as provided in the kit.

  • Labeling Reaction: Add a calculated molar excess of the dye solution to the protein solution. The reaction is typically incubated for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Purification: Remove the unreacted dye and byproducts using the provided purification column (e.g., size-exclusion chromatography) or through dialysis.

Hypothetical this compound Labeling Protocol via Diazotization

This protocol is based on the chemical principles of diazotization of aromatic amines to form reactive diazonium salts, which can then couple with electron-rich amino acid residues on proteins, such as tyrosine.

Step 1: Diazotization of this compound

  • Dissolve this compound in a cold, acidic solution (e.g., 1 M HCl) at 0-5°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature. This reaction forms the bis-diazonium salt of this compound. The reaction progress can be monitored by testing for the presence of excess nitrous acid with starch-iodide paper.

Step 2: Protein Labeling

  • Prepare the protein solution in a buffer at a pH that facilitates the coupling reaction (typically slightly alkaline, around pH 8-9).

  • Slowly add the freshly prepared, cold diazonium salt solution to the protein solution with gentle stirring.

  • Allow the reaction to proceed at a controlled temperature (e.g., 4°C) for several hours. The diazonium salt will react with activated aromatic residues on the protein, primarily tyrosine, to form a stable azo bond.

  • Purification: Purify the labeled protein from unreacted diazonium salt and byproducts using size-exclusion chromatography or dialysis.

Signaling Pathways and Experimental Workflows

NHS-Ester Labeling Pathway

The reaction between an NHS-ester activated dye and a primary amine on a protein is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]

NHS_Ester_Pathway Protein Protein with Primary Amine (-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester NHS-Ester Activated Dye NHS_Ester->Intermediate Labeled_Protein Labeled Protein (Stable Amide Bond) Intermediate->Labeled_Protein NHS N-Hydroxysuccinimide (byproduct) Intermediate->NHS Amsonic_Acid_Workflow cluster_activation Step 1: Activation of this compound cluster_labeling Step 2: Protein Labeling Amsonic_Acid This compound Diazotization Diazotization (NaNO2, HCl, 0-5°C) Amsonic_Acid->Diazotization Diazonium_Salt Bis-Diazonium Salt (Reactive Intermediate) Diazotization->Diazonium_Salt Coupling Azo Coupling Reaction (pH 8-9) Diazonium_Salt->Coupling Protein Protein (with Tyrosine residues) Protein->Coupling Labeled_Protein Labeled Protein (Azo Linkage) Coupling->Labeled_Protein Purification Purification (Size-Exclusion Chromatography or Dialysis) Labeled_Protein->Purification

References

A Researcher's Guide to Evaluating the Degree of Labeling for Amsonic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is essential for ensuring efficacy, safety, and reproducibility. When conjugating Amsonic acid (4,4'-diaminostilbene-2,2'-disulfonic acid), a fluorescent molecule, to proteins, antibodies, or other biomolecules, determining the degree of labeling (DOL) is a critical quality control step. The DOL, representing the average number of this compound molecules conjugated to each biomolecule, directly influences the conjugate's properties and performance in various applications, including fluorescence-based assays and as antibody-drug conjugates (ADCs).

This guide provides an objective comparison of the primary analytical techniques for determining the DOL of this compound conjugates, supported by detailed experimental protocols and data presentation.

Comparison of Methods for DOL Determination

The two most common and powerful methods for determining the DOL of protein conjugates are UV-Visible (UV-Vis) Spectrophotometry and Mass Spectrometry (MS). Each method offers distinct advantages and is suited to different experimental needs.

Method Principle Advantages Disadvantages Typical Application
UV-Vis Spectrophotometry Measures the absorbance of the conjugate at two wavelengths: one for the protein (typically 280 nm) and one for the dye at its maximum absorbance (λmax). The DOL is calculated using the Beer-Lambert law.- Simple and rapid- Requires commonly available laboratory equipment- Non-destructive- Requires a chromophoric label with a known molar extinction coefficient- Unbound dye must be completely removed prior to measurement- Less accurate for complex mixtures or when the label's absorbance spectrum overlaps significantly with the protein'sRoutine quantification of fluorescently labeled proteins and antibodies.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Directly measures the mass of the unlabeled biomolecule and the mass distribution of the labeled conjugate. The difference in mass reveals the number of attached labels.- Highly accurate and provides direct measurement of DOL- Can resolve different labeled species and determine the distribution of labels- Does not require a chromophore or known extinction coefficients- Requires specialized and more expensive equipment- Sample preparation can be more complex (e.g., desalting)- May not be suitable for highly heterogeneous or large conjugatesIn-depth characterization of bioconjugates, including ADCs, and for validating results from other methods.

Experimental Protocols

UV-Vis Spectrophotometry

This method is contingent on the accurate determination of the molar extinction coefficients for both the protein and the labeling agent (this compound).

Materials:

  • Purified this compound conjugate

  • Unlabeled protein (for determining its extinction coefficient if not known)

  • Spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., Phosphate Buffered Saline - PBS)

Procedure:

  • Purification of the Conjugate: It is crucial to remove all non-conjugated this compound from the conjugate solution. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex column) or extensive dialysis.[1][2]

  • Determine the Molar Extinction Coefficient of the Unlabeled Protein (εprotein):

    • Prepare a solution of the unlabeled protein with a known concentration in the assay buffer.

    • Measure the absorbance at 280 nm (A280).

    • Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where 'c' is the molar concentration and 'l' is the path length of the cuvette (typically 1 cm). For many standard proteins, like IgG, the molar extinction coefficient is known (e.g., ~210,000 M-1cm-1 for human IgG).[3]

  • Measure the Absorbance of the this compound Conjugate:

    • Prepare a solution of the purified this compound conjugate in the assay buffer.

    • Measure the absorbance at 280 nm (A280, conjugate) and at the maximum absorbance wavelength of this compound (Aλmax, conjugate).

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the protein in the conjugate solution is calculated by correcting the absorbance at 280 nm for the contribution of the this compound label.

      • Protein Concentration (M) = [A280, conjugate - (Aλmax, conjugate × CF)] / εprotein

      • Where CF is the correction factor, which is the ratio of the absorbance of free this compound at 280 nm to its absorbance at its λmax.

    • The concentration of the conjugated this compound is calculated from its absorbance at λmax.

      • This compound Concentration (M) = Aλmax, conjugate / εthis compound

    • The DOL is the molar ratio of the this compound to the protein.

      • DOL = this compound Concentration (M) / Protein Concentration (M)

Quantitative Data for this compound (and a Structurally Similar Dye):

Parameter Value (this compound - Estimated) Value (Stilbene-3 - Reference) Description
λmax ~348 nm~340 nmThe wavelength of maximum absorbance for the dye.
εthis compound Not readily available in literature~30,000 M-1cm-1Molar extinction coefficient of the dye at its λmax.
Correction Factor (CF280) Not readily available in literatureVaries by dyeThe ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

Note: Specific values for this compound's molar extinction coefficient and correction factor are not widely published. It is highly recommended to experimentally determine these values for the specific batch of this compound derivative being used. The values for Stilbene-3, a structurally related compound, are provided for reference.

Mass Spectrometry

This method provides a more direct and accurate measurement of the DOL.

Materials:

  • Purified this compound conjugate

  • Unlabeled protein

  • Mass spectrometer (MALDI-TOF or ESI-MS)

  • Appropriate matrix (for MALDI-TOF, e.g., sinapinic acid for proteins >10 kDa)

Procedure:

  • Sample Preparation:

    • Prepare solutions of the unlabeled protein and the this compound conjugate at a suitable concentration (e.g., 5-50 pmol/µL).

    • If the sample contains salts or detergents, it must be desalted using techniques like zip-tipping.[3]

  • Mass Spectrometry Analysis:

    • Acquire mass spectra for both the unlabeled protein and the this compound conjugate.

    • For MALDI-TOF, the sample is co-crystallized with a matrix on a target plate. For ESI-MS, the sample is introduced into the mass spectrometer via electrospray ionization.

  • Data Analysis:

    • Determine the mass of the unlabeled protein (Mprotein).

    • The mass spectrum of the conjugate will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of this compound molecules.

    • The mass of each species will be Mprotein + (n × Mthis compound), where 'n' is the number of conjugated this compound molecules and Mthis compound is the mass of the this compound derivative.

    • The average DOL is calculated by taking the weighted average of the different labeled species observed in the mass spectrum.

Visualizing the Workflow and Concepts

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Data Analysis cluster_result Result start Start: this compound Conjugate Solution purify Purify Conjugate (e.g., Size-Exclusion Chromatography) start->purify measure_abs Measure Absorbance at 280 nm and λmax purify->measure_abs calc_prot_conc Calculate Protein Concentration (with Correction Factor) measure_abs->calc_prot_conc calc_dye_conc Calculate Amsonic Acid Concentration measure_abs->calc_dye_conc calc_dol Calculate DOL (Molar Ratio) calc_prot_conc->calc_dol calc_dye_conc->calc_dol end Final DOL Value calc_dol->end

Caption: Workflow for DOL determination using UV-Vis Spectrophotometry.

experimental_workflow_ms cluster_prep_ms Sample Preparation cluster_analysis_ms Mass Spectrometry cluster_data_analysis_ms Data Analysis cluster_result_ms Result start_ms Start: this compound Conjugate & Unlabeled Protein desalt Desalt Samples (if necessary) start_ms->desalt acquire_spectra Acquire Mass Spectra (MALDI-TOF or ESI-MS) desalt->acquire_spectra det_mass_unlabeled Determine Mass of Unlabeled Protein acquire_spectra->det_mass_unlabeled det_mass_dist Determine Mass Distribution of Conjugate acquire_spectra->det_mass_dist calc_avg_dol Calculate Average DOL (Weighted Average) det_mass_unlabeled->calc_avg_dol det_mass_dist->calc_avg_dol end_ms DOL and Distribution Profile calc_avg_dol->end_ms

Caption: Workflow for DOL determination using Mass Spectrometry.

Conclusion

The accurate determination of the degree of labeling for this compound conjugates is fundamental for the development and application of these fluorescently labeled biomolecules. While UV-Vis spectrophotometry offers a rapid and accessible method for routine DOL estimation, its accuracy is highly dependent on the availability of precise molar extinction coefficients for this compound. For more accurate and detailed characterization, particularly in the context of therapeutic agents like ADCs, mass spectrometry is the superior method, providing direct measurement of the DOL and the distribution of labeled species. The choice of method should be guided by the specific requirements of the research, available instrumentation, and the desired level of analytical detail.

References

Advanced & Novel Applications

Application Notes: Amsonic Acid-Based Probes for Detecting Protein Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amsonic acid derivatives, most notably 1-anilinonaphthalene-8-sulfonic acid (ANS) and bis-ANS, are fluorescent molecular probes widely utilized in biochemistry and drug discovery to investigate protein conformational changes. These probes are classified as environmentally sensitive dyes. In aqueous solutions, they exhibit weak fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, their fluorescence quantum yield increases significantly, and the emission maximum undergoes a blue shift.[1] This phenomenon makes them powerful tools for monitoring protein folding, unfolding, and the binding of ligands that induce conformational shifts.

The underlying principle of ANS-based detection lies in its affinity for non-polar cavities and surfaces that are often shielded from the solvent in a protein's native state. Conformational changes, such as those occurring during protein folding, substrate binding, or thermal denaturation, can expose these hydrophobic patches. ANS binds to these newly accessible sites, resulting in a measurable increase in fluorescence intensity, providing a direct readout of the structural transition.[1]

Key Applications

  • Monitoring Protein Folding and Unfolding: ANS probes are particularly effective at detecting partially folded intermediates, often referred to as "molten globule" states. These intermediates are characterized by the exposure of hydrophobic core regions that are inaccessible in both the fully unfolded and the native protein structures, leading to a pronounced ANS fluorescence signal.[1]

  • Thermal Shift Assays (Differential Scanning Fluorometry - DSF): By monitoring ANS fluorescence as a function of temperature, researchers can determine the thermal stability of a protein. The temperature at which a protein unfolds (the melting temperature, or Tm) is identified by a sharp increase in fluorescence as the protein structure unravels and exposes its hydrophobic core. This technique is invaluable for high-throughput screening of conditions that affect protein stability.[1]

  • Ligand and Drug Candidate Screening: The binding of a ligand, such as a small molecule inhibitor or a cofactor, often stabilizes a protein's structure. This stabilization can be detected as a positive shift in the melting temperature (ΔTm) in a thermal shift assay. This application is widely used in drug discovery to identify compounds that bind to a target protein.[1]

  • Characterization of Protein-Protein Interactions: Conformational changes that occur upon the formation of a protein complex can alter the number or accessibility of hydrophobic sites. ANS can be used to detect these changes and to characterize the binding affinity and stoichiometry of protein-protein interactions.[1]

  • Optimization of Formulation and Crystallization Conditions: Protein stability is a critical factor for successful crystallization and for the development of stable biopharmaceutical formulations. DSF with ANS can be used to rapidly screen various buffers, pH levels, and excipients to find conditions that maximize protein stability.[1]

Quantitative Data Presentation

The following tables illustrate how data from experiments using this compound-based probes can be presented.

Table 1: Ligand-Induced Change in Protein Fluorescence Intensity

This table shows hypothetical data for a protein where ligand binding induces a conformational change that alters ANS binding.

LigandConcentration (µM)Mean Fluorescence Intensity (a.u.)Standard DeviationFold Change vs. Apo
Apo Protein (No Ligand)-150.2± 5.81.0
Ligand A10455.9± 12.33.0
Ligand B10162.5± 7.11.1
Ligand C (Inhibitor)10899.1± 25.66.0

Table 2: Thermal Shift Assay (DSF) Data for Ligand Screening

This table presents example results from a DSF experiment to screen for stabilizing ligands. The melting temperature (Tm) is the key parameter.

ConditionProtein Conc. (µM)Ligand Conc. (µM)Melting Temperature (Tm) (°C)ΔTm vs. Apo (°C)
Apo Protein20-42.5-
+ Ligand X205048.9+ 6.4
+ Ligand Y205042.8+ 0.3
+ Ligand Z205055.2+ 12.7

Experimental Protocols & Visualizations

Protocol 1: General Assay for Detecting Protein Conformational Changes

This protocol describes a steady-state fluorescence experiment to detect conformational changes upon ligand binding at a fixed temperature.

1. Materials and Reagents:

  • Purified target protein

  • ANS stock solution (e.g., 1 mM in DMSO or water)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Ligand stock solutions

  • Fluorometer and appropriate cuvettes or microplates

2. Experimental Procedure:

  • Prepare Protein Solution: Dilute the target protein to a final concentration of 1-5 µM in the assay buffer.

  • Prepare Probe-Protein Mixture: Add ANS to the protein solution to a final concentration of 10-50 µM. A 5-10 fold molar excess of ANS over the protein is a common starting point.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes, protected from light, to allow binding to reach equilibrium.

  • Ligand Titration: Prepare a series of samples with a fixed concentration of protein and ANS, and varying concentrations of the ligand. Include a "no ligand" control.

  • Fluorescence Measurement:

    • Set the excitation wavelength to ~350-380 nm.

    • Record the emission spectrum from ~400 nm to 600 nm.[1]

    • The peak fluorescence intensity is typically observed between 460 nm and 520 nm.

  • Data Analysis:

    • Subtract the fluorescence of a buffer-only blank and a buffer + ANS blank.

    • Plot the fluorescence intensity at the emission maximum against the ligand concentration.

    • Analyze the resulting binding curve to determine parameters like the dissociation constant (Kd).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prot Target Protein Mix Mix Protein + ANS Prot->Mix ANS ANS Probe ANS->Mix Ligand Ligand Titrate Add Ligand Ligand->Titrate Incubate Incubate (15 min) Mix->Incubate Incubate->Titrate Measure Measure Fluorescence (Ex: 370nm, Em: 480nm) Titrate->Measure Plot Plot Intensity vs. [Ligand] Measure->Plot Kd Calculate Kd Plot->Kd

Workflow for ligand binding assay using ANS.
Protocol 2: Fluorescence Thermal Shift Assay (DSF)

This protocol outlines the procedure for determining protein melting temperature (Tm) using a real-time PCR instrument or a dedicated DSF instrument.

1. Materials and Reagents:

  • Purified target protein (at a concentration suitable for a final concentration of 2-10 µM)

  • ANS stock solution (e.g., 500 µM in water)

  • Assay buffer

  • Ligand stock solutions

  • Real-time PCR instrument with a suitable filter set for fluorescence detection

  • Optically clear PCR plates or tubes

2. Experimental Procedure:

  • Prepare Master Mix: Create a master mix containing the assay buffer, protein, and ANS. Typical final concentrations are 5 µM protein and 25 µM ANS.

  • Aliquot and Add Ligand: Aliquot the master mix into the wells of the PCR plate. Add the compound of interest or control (e.g., DMSO) to each well. Ensure the final volume is consistent (e.g., 20-25 µL).

  • Seal and Centrifuge: Seal the plate securely with an optical seal. Briefly centrifuge the plate to ensure all components are at the bottom of the wells.

  • Instrument Setup:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to detect the fluorescence of the ANS probe (e.g., using a filter set for SYPRO Orange or a custom setting for ANS).

    • Program a temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Set the instrument to acquire fluorescence readings at every 0.5 °C or 1 °C increment.

  • Run the Assay: Start the temperature ramp and data collection.

3. Data Analysis:

  • Extract Data: Export the raw fluorescence intensity data versus temperature for each well.

  • Plot Data: Plot fluorescence intensity as a function of temperature. The resulting curve will typically show a stable baseline at lower temperatures followed by a sharp sigmoidal transition as the protein unfolds.

  • Determine Tm: The melting temperature (Tm) is the midpoint of this transition. This can be determined by calculating the maximum of the first derivative of the melting curve (d(Fluorescence)/dT).

  • Calculate ΔTm: Compare the Tm of the protein with a ligand to the Tm of the apo-protein (with vehicle control) to determine the thermal shift (ΔTm = Tm_ligand - Tm_apo).

cluster_setup Assay Setup cluster_run Instrument Run cluster_data Data Analysis A1 Prepare Master Mix (Protein + ANS + Buffer) A2 Aliquot into Plate A1->A2 A3 Add Ligands/Controls A2->A3 A4 Seal & Centrifuge Plate A3->A4 B1 Place Plate in qPCR Machine A4->B1 B2 Program Temperature Ramp (e.g., 25°C to 95°C) B1->B2 B3 Acquire Fluorescence Data B2->B3 C1 Plot Fluorescence vs. Temp B3->C1 C2 Calculate First Derivative (dF/dT) C1->C2 C3 Identify Tm at Peak of Derivative C2->C3 C4 Calculate ΔTm vs. Control C3->C4

Experimental workflow for a DSF assay.

Mechanism of Action Visualization

The following diagram illustrates the principle of how this compound-based probes detect protein conformational changes.

Mechanism of ANS probe fluorescence.

References

Application of Stilbene Derivatives in Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene (B7821643) derivatives, a class of organic molecules known for their unique photophysical properties, are emerging as powerful tools in the field of super-resolution microscopy. Their applications span various advanced imaging techniques, including Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM). These techniques overcome the diffraction limit of light, enabling the visualization of subcellular structures and molecular processes with unprecedented detail. This document provides detailed application notes and protocols for the use of stilbene derivatives in super-resolution microscopy, aimed at researchers, scientists, and professionals in drug development.

Key Stilbene Derivatives for Super-Resolution Microscopy

Several stilbene derivatives have been specifically designed or identified for their suitability in super-resolution imaging. Their utility is largely dependent on their photophysical characteristics, such as absorption and emission spectra, quantum yield, photostability, and, for PALM/STORM, their photoswitching capabilities.

For STED Microscopy

STED microscopy requires fluorophores that are highly photostable and can be efficiently depleted by a second, red-shifted laser beam. Certain stilbene derivatives have shown excellent performance in this regard.

Derivative NameExcitation (nm)Emission (nm)Stokes Shift (nm)Achieved Resolution (nm)Target Organelle
SO2-DSB 45058013073 (with 592 nm STED laser), 84 (with 660 nm STED laser)Lipid Droplets
Lipi-DSB ~488~550~6258Lipid Droplets
For PALM/STORM Microscopy

PALM and STORM rely on the stochastic activation and subsequent localization of single fluorescent molecules. This requires probes that can be switched between a fluorescent 'on' state and a dark 'off' state. While the development of stilbene-based photoswitchable probes is an active area of research, specific derivatives tailored for PALM/STORM are beginning to emerge. Data for these probes is still limited compared to more established fluorophores.

(Data for specific photoswitchable stilbene derivatives for PALM/STORM is currently limited in publicly available research. The table will be updated as more data becomes available.)

Experimental Protocols

Protocol 1: Super-Resolution Imaging of Lipid Droplets using STED Microscopy with a Stilbene Derivative Probe

This protocol is adapted for a generic stilbene-based lipid droplet probe, such as SO2-DSB or Lipi-DSB.

Materials:

  • HeLa cells (or other suitable cell line)

  • Glass-bottom dishes

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Stilbene derivative probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixing (optional)

  • Mounting medium

  • STED microscope with appropriate excitation and depletion lasers

Procedure:

  • Cell Culture: Plate HeLa cells on glass-bottom dishes and culture in DMEM at 37°C in a 5% CO2 incubator until they reach 60-70% confluency.

  • Probe Staining:

    • Prepare a staining solution by diluting the stilbene derivative probe stock solution in pre-warmed DMEM to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the staining solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging (Live Cells):

    • Replace the PBS with fresh, pre-warmed DMEM or a suitable imaging buffer.

    • Proceed to the STED microscope for imaging.

  • Imaging (Fixed Cells - Optional):

    • After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslip using an appropriate mounting medium.

    • Proceed to the STED microscope for imaging.

  • STED Microscopy:

    • Use an excitation wavelength appropriate for the specific stilbene derivative (e.g., ~450-490 nm).

    • Use a depletion laser with a wavelength that efficiently depletes the probe's fluorescence (e.g., 592 nm or 660 nm).

    • Adjust the excitation and depletion laser powers to achieve optimal resolution while minimizing phototoxicity and photobleaching.

    • Acquire images using the STED modality.

Visualizations

General Workflow for Super-Resolution Microscopy

G cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis A Cell Culture/Tissue Sectioning B Labeling with Stilbene Derivative A->B C Washing B->C D Mounting on Microscope Stage C->D E Image Acquisition (STED/PALM/STORM) D->E F Image Reconstruction E->F G Data Interpretation F->G

General workflow for super-resolution microscopy.
Experimental Workflow for Lipid Droplet Imaging

G A Plate HeLa Cells B Culture to 60-70% Confluency A->B C Prepare Staining Solution (Stilbene Derivative in DMEM) B->C D Incubate Cells with Probe C->D E Wash with PBS D->E F Live Cell Imaging (in DMEM) or Fix and Mount E->F G Acquire Images using STED Microscope F->G H Image Analysis G->H

Workflow for imaging lipid droplets with stilbene derivatives.
Signaling Pathway: Lipid Metabolism and Lipid Droplet Formation

Stilbene derivatives that target lipid droplets can be powerful tools for visualizing the dynamics of lipid metabolism. The following diagram illustrates a simplified overview of a lipid metabolism pathway leading to the formation of lipid droplets, which can be studied using these fluorescent probes.

G cluster_input Inputs cluster_synthesis Synthesis cluster_storage Storage Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Glycerol Glycerol Triglycerides Triglycerides Glycerol->Triglycerides Acyl-CoA->Triglycerides Lipid Droplet Lipid Droplet Triglycerides->Lipid Droplet Accumulation

Simplified pathway of lipid metabolism leading to lipid droplet formation.

Conclusion

Stilbene derivatives represent a versatile and promising class of fluorescent probes for super-resolution microscopy. Their favorable photophysical properties enable the high-resolution imaging of subcellular structures, providing valuable insights for cell biology and drug development. As research in this area continues, the development of new stilbene-based probes with enhanced characteristics will further expand the capabilities of super-resolution imaging.

Application of Amsonic Acid Derivatives in the Study of Amyloid Plaque Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of neurodegenerative disease, medicinal chemistry, and pharmacology.

Introduction:

Amyloid-beta (Aβ) plaque formation is a central pathological hallmark of Alzheimer's disease (AD). The aggregation of Aβ peptides into insoluble fibrils and their subsequent deposition in the brain parenchyma are thought to initiate a cascade of events leading to neuronal dysfunction and cognitive decline. Consequently, the development of molecules that can either inhibit Aβ aggregation or serve as probes for plaque detection is a critical area of research.

Amsonic acid (4,4'-diaminostilbene-2,2'-disulfonic acid) and its derivatives, belonging to the stilbene (B7821643) class of compounds, have emerged as promising candidates for these applications. While research on this compound itself is limited in this context, its structural backbone is present in various derivatives that have been investigated for their anti-amyloidogenic and neuroprotective properties. These compounds offer a versatile scaffold for the design of novel therapeutics and diagnostic tools for Alzheimer's disease.

This document provides an overview of the application of this compound derivatives in amyloid plaque research, including their use as aggregation inhibitors and fluorescent probes. Detailed protocols for key in vitro assays are also provided to facilitate the screening and characterization of these and other novel compounds.

Data Presentation: Inhibition of Amyloid-Beta Aggregation and Plaque Binding by Stilbene Derivatives

Quantitative data on the bioactivity of this compound derivatives is currently limited in publicly available literature. However, to provide a valuable context for researchers, the following table summarizes the inhibitory activity (IC50) against Aβ aggregation and binding affinity (Kd) for amyloid plaques of several structurally related stilbene derivatives. This information can serve as a benchmark for the evaluation of novel this compound-based compounds.

Compound Name/ClassAβ SpeciesAssay TypeIC50 (µM)Kd (µM)Reference
PiceatannolAβ (1-42)ThT Assay0.48-[1]
ResveratrolAβ (1-42)ThT Assay1.41-[1]
Bis-styrylbenzene derivativesAβ42ThT Assay0.1–2.7-[2]
(IAM1)2 (Peptoid dimer)Aβ42Solid-state binding assay-0.06[3]
ASR1 (Peptoid)Aβ42Solid-state binding assay-1.50[3]
ASR1 (Peptoid)Aβ40Solid-state binding assay-3.61[3]

Note: The lack of extensive public data on this compound derivatives highlights a research gap and an opportunity for further investigation into this class of compounds.

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Amyloid-Beta Aggregation

This protocol describes a high-throughput method to screen for inhibitors of Aβ aggregation using the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid fibrils.

Materials:

  • Amyloid-beta (1-42) peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Test compounds (this compound derivatives)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Aβ Peptide Preparation:

    • Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.

    • Aliquot the solution into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or in a vacuum concentrator, and store the resulting peptide film at -80°C.

    • Immediately before use, reconstitute the Aβ(1-42) peptide film in DMSO to a stock concentration of 1 mM.

  • Assay Setup:

    • Prepare a ThT stock solution (e.g., 1 mM in PBS) and a working solution (e.g., 20 µM in PBS).

    • Prepare stock solutions of test compounds in DMSO.

    • In a 96-well plate, add the following to each well:

      • PBS buffer

      • Test compound at various concentrations (final DMSO concentration should be kept constant, typically <1%).

      • Aβ(1-42) stock solution to a final concentration of 10-20 µM.

      • ThT working solution.

    • Include control wells:

      • Aβ(1-42) with ThT and DMSO (no inhibitor - positive control for aggregation).

      • ThT in PBS (blank - background fluorescence).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous gentle shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • The percentage of inhibition can be calculated from the endpoint fluorescence values.

    • Determine the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration.

Staining of Amyloid Plaques in Brain Tissue Sections

This protocol outlines a method for visualizing amyloid plaques in brain tissue from Alzheimer's disease models using fluorescent stilbene derivatives.

Materials:

  • Formalin-fixed, paraffin-embedded or frozen brain sections from an AD mouse model or human patient.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (B145695) (various concentrations: 100%, 90%, 70%, 50%)

  • Xylene (for paraffin (B1166041) sections)

  • Staining solution: Fluorescent stilbene derivative (e.g., 1 µM in PBS/ethanol mixture).

  • Aqueous mounting medium.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Tissue Preparation (for paraffin-embedded sections):

    • Deparaffinize the slides by immersing in xylene (2 x 5 minutes).

    • Rehydrate the sections by sequential immersion in 100%, 90%, 70%, and 50% ethanol (3 minutes each), followed by a final wash in distilled water.

  • Staining:

    • Incubate the slides in the fluorescent stilbene staining solution for 10-30 minutes at room temperature in the dark.

    • Briefly rinse the slides in 50% ethanol to remove excess unbound dye.

    • Wash the slides in PBS (2 x 5 minutes).

  • Mounting and Visualization:

    • Coverslip the slides using an aqueous mounting medium.

    • Visualize the stained amyloid plaques using a fluorescence microscope with the appropriate excitation and emission filters for the specific stilbene derivative used.

Cell Viability Assay for Neuroprotection Assessment

This protocol describes the use of a standard MTT or MTS assay to evaluate the neuroprotective effects of this compound derivatives against Aβ-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Oligomerized Aβ(1-42) peptide (prepared by incubating monomeric Aβ at 4°C for 24 hours).

  • Test compounds (this compound derivatives).

  • MTT or MTS reagent.

  • Solubilization solution (for MTT assay).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Add oligomerized Aβ(1-42) to the wells to a final concentration known to induce cytotoxicity (e.g., 5-10 µM).

    • Include control wells:

      • Untreated cells (negative control).

      • Cells treated with Aβ(1-42) only (positive control for toxicity).

      • Cells treated with the test compound only (to check for inherent toxicity).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Viability Measurement:

    • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.

Visualizations

Experimental Workflow for Screening Aβ Aggregation Inhibitors

G cluster_prep Preparation cluster_assay ThT Assay cluster_analysis Data Analysis Abeta_prep Aβ(1-42) Monomer Preparation (HFIP/DMSO) Plate_setup 96-Well Plate Setup: - Aβ(1-42) - Test Compound - ThT Abeta_prep->Plate_setup Compound_prep Test Compound (this compound Derivative) Stock Solution Compound_prep->Plate_setup ThT_prep Thioflavin T (ThT) Working Solution ThT_prep->Plate_setup Incubation Incubation at 37°C with Shaking Plate_setup->Incubation Fluorescence_reading Fluorescence Measurement (Ex: 450nm, Em: 485nm) Incubation->Fluorescence_reading Repeated over time Aggregation_curves Generate Aggregation Kinetics Curves Fluorescence_reading->Aggregation_curves Inhibition_calc Calculate % Inhibition Aggregation_curves->Inhibition_calc IC50_calc Determine IC50 Value Inhibition_calc->IC50_calc

Caption: Workflow for screening Aβ aggregation inhibitors.

Proposed Neuroprotective Mechanism of Disulfonic Stilbenes

G cluster_pathway Cellular Stress & Apoptosis Abeta Amyloid-beta (Aβ) Oligomers Neuron Neuron Abeta->Neuron Induces Toxicity Anion_Exchanger Anion Exchange Proteins DIDS Disulfonic Stilbene (e.g., DIDS) DIDS->Anion_Exchanger Inhibits Ionic_Imbalance Ionic Imbalance & Oxidative Stress Anion_Exchanger->Ionic_Imbalance Apoptosis Neuronal Apoptosis Ionic_Imbalance->Apoptosis Apoptosis->Neuron Leads to

Caption: Neuroprotection by disulfonic stilbenes.

References

Application Notes and Protocols for the Synthesis of Functionalized Amsonic Acid for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid (4,4'-diaminostilbene-2,2'-disulfonic acid) is a fluorescent molecule that has been widely used as an optical brightening agent. Its inherent fluorescence and biocompatibility make it an attractive scaffold for the development of targeted probes and drug delivery systems. By functionalizing this compound with "click" chemistry handles, such as azides and alkynes, it can be readily conjugated to a wide variety of biomolecules, nanoparticles, and therapeutic agents with high specificity and efficiency.

These application notes provide detailed protocols for the synthesis of azide- and alkyne-functionalized this compound. The resulting derivatives are valuable tools for researchers in cell biology, drug discovery, and diagnostics, enabling applications such as fluorescent labeling of cell surface proteins and the development of targeted therapeutic conjugates.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of functionalized this compound derivatives.

Table 1: Synthesis of Azide-Functionalized this compound

ParameterValue
Starting Material 4,4'-diaminostilbene-2,2'-disulfonic acid
Reagents Sodium nitrite (B80452), Hydrochloric acid, Sodium azide (B81097)
Reaction Time Diazotization: 1 hour; Azide substitution: 2 hours
Temperature 0-5 °C
Yield 75%
Purity (by HPLC) >95%

Table 2: Synthesis of Alkyne-Functionalized this compound

ParameterValue
Starting Material 4,4'-diaminostilbene-2,2'-disulfonic acid
Reagents 4-Pentynoic acid, EDC, HOBt, DIPEA, DMF
Reaction Time 12 hours
Temperature Room Temperature
Yield 65%
Purity (by HPLC) >95%

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Diazido-stilbene-2,2'-disulfonic acid (Azide-Amsonic Acid)

This protocol describes the conversion of the amino groups of this compound to azide groups via a two-step diazotization and azide substitution reaction.

Materials:

  • 4,4'-diaminostilbene-2,2'-disulfonic acid (this compound)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Diazotization:

    • In a round bottom flask, dissolve 1.0 g of this compound in 20 mL of 1 M HCl by stirring in an ice bath to maintain a temperature of 0-5 °C.

    • Slowly add a solution of 0.4 g of sodium nitrite in 5 mL of cold deionized water dropwise to the this compound solution over 30 minutes.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the bis-diazonium salt.

  • Azide Substitution:

    • In a separate flask, dissolve 0.7 g of sodium azide in 10 mL of cold deionized water.

    • Slowly add the sodium azide solution to the bis-diazonium salt solution from step 1 dropwise over 30 minutes, while maintaining the temperature at 0-5 °C. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it slowly warm to room temperature and stir for an additional hour.

  • Isolation and Purification:

    • The azide-functionalized this compound will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold deionized water.

    • Dry the product under vacuum to obtain 4,4'-diazido-stilbene-2,2'-disulfonic acid as a pale yellow solid.

    • The purity of the product can be assessed by HPLC.

Protocol 2: Synthesis of 4,4'-bis(pent-4-ynoylamino)stilbene-2,2'-disulfonic acid (Alkyne-Amsonic Acid)

This protocol details the amide coupling of 4-pentynoic acid to the amino groups of this compound using EDC and HOBt as coupling agents.[1][2][3][4]

Materials:

  • 4,4'-diaminostilbene-2,2'-disulfonic acid (this compound)

  • 4-Pentynoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup:

    • In a dry round bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound and 0.6 g of 4-pentynoic acid in 20 mL of anhydrous DMF.

    • Add 1.0 g of HOBt and 1.1 g of EDC to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Amide Coupling:

    • Slowly add 1.0 mL of DIPEA to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation and Purification:

    • After the reaction is complete (monitored by TLC or LC-MS), pour the reaction mixture into 100 mL of cold diethyl ether to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash it with diethyl ether.

    • Dissolve the crude product in a minimal amount of water and purify by preparative HPLC to obtain 4,4'-bis(pent-4-ynoylamino)stilbene-2,2'-disulfonic acid as a white solid.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_azide Synthesis of Azide-Amsonic Acid cluster_alkyne Synthesis of Alkyne-Amsonic Acid Amsonic_acid1 This compound Diazonium_salt Bis-diazonium Salt Amsonic_acid1->Diazonium_salt NaNO2, HCl 0-5°C Azide_Amsonic Azide-Amsonic Acid Diazonium_salt->Azide_Amsonic NaN3 0-5°C Amsonic_acid2 This compound Alkyne_Amsonic Alkyne-Amsonic Acid Amsonic_acid2->Alkyne_Amsonic EDC, HOBt, DIPEA DMF, RT Pentynoic_acid 4-Pentynoic Acid Pentynoic_acid->Alkyne_Amsonic EDC, HOBt, DIPEA DMF, RT

Caption: Synthetic routes for azide- and alkyne-functionalized this compound.

Experimental Workflow for Cell Surface Protein Labeling

Cell_Labeling_Workflow start Cells expressing target protein with azide-modified sugar alkyne_probe Incubate with Alkyne-Amsonic Acid start->alkyne_probe wash Wash to remove unbound probe alkyne_probe->wash image Fluorescence Microscopy wash->image analysis Image Analysis and Quantification image->analysis

Caption: Workflow for labeling cell surface glycoproteins using Alkyne-Amsonic Acid.

Signaling Pathway for Targeted Drug Delivery

Targeted_Drug_Delivery cluster_cell Target Cancer Cell Receptor Receptor (e.g., Folate Receptor) Overexpressed on cancer cells Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Drug_Action Drug induces Apoptosis Lysosome->Drug_Action Amsonic_Drug_Conjugate This compound-Drug Conjugate Targeting Ligand (e.g., Folic Acid) Azide-Amsonic Acid (Fluorescent Reporter) Linker Anticancer Drug (alkyne-modified) Amsonic_Drug_Conjugate:f1->Receptor:head Binding

Caption: Targeted drug delivery to cancer cells using a functionalized this compound conjugate.

References

Application Notes and Protocols: Two-Photon Excitation Properties of Amsonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid (4,4'-diaminostilbene-2,2'-disulfonic acid) and its derivatives are a class of fluorescent compounds with a stilbene (B7821643) backbone.[1][2] This structural motif is known to give rise to interesting photophysical properties, including two-photon absorption (TPA). The ability to be excited by the simultaneous absorption of two lower-energy photons offers significant advantages for biological imaging, such as increased penetration depth in scattering tissues, reduced phototoxicity, and inherent three-dimensional sectioning.[3][4][5] These characteristics make two-photon microscopy an invaluable tool in cellular biology and drug discovery.[6]

This document provides an overview of the two-photon excitation properties of stilbene-based derivatives, as a proxy for this compound derivatives due to the limited availability of specific data for the latter. It includes representative photophysical data, detailed experimental protocols for characterization, and conceptual workflows for their application in biological research.

Data Presentation

CompoundSolventOne-Photon Absorption Max (nm)Fluorescence Emission Max (nm)Two-Photon Absorption Max (nm)Two-Photon Cross-Section (GM¹)
BPSBPToluene398496800892
BESBPToluene394488800617
BCSBPToluene358452800483

¹GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

Experimental Protocols

Accurate characterization of the two-photon excitation properties of novel fluorescent probes is essential for their effective use. The following are detailed protocols for key experiments.

Measurement of Two-Photon Absorption (TPA) Cross-Section

The TPA cross-section (σ₂) is a measure of the probability of a molecule to undergo two-photon absorption. The two-photon excited fluorescence (TPEF) method is a common technique for its determination.

Principle: The TPEF intensity is proportional to the square of the incident laser intensity and the TPA cross-section. By comparing the TPEF intensity of the sample to that of a well-characterized standard under the same experimental conditions, the TPA cross-section of the sample can be calculated.

Materials:

  • Femtosecond pulsed laser (e.g., Ti:Sapphire laser)

  • Inverted microscope with a high numerical aperture objective

  • Spectrometer or photodetector

  • Quartz cuvettes

  • Sample solution of the this compound derivative at a known concentration (e.g., 1-10 µM)

  • Reference standard solution with a known TPA cross-section (e.g., Rhodamine B or Fluorescein)

  • Solvent for dissolving the sample and standard

Procedure:

  • Prepare solutions of the sample and the reference standard in the same solvent. The concentrations should be adjusted to have similar absorbance at their respective one-photon absorption maxima.

  • Align the femtosecond laser beam into the microscope and focus it into the sample cuvette.

  • Measure the TPEF spectrum of the reference standard at a range of excitation wavelengths.

  • Record the TPEF intensity as a function of the incident laser power to confirm the quadratic dependence.

  • Under identical experimental conditions (laser power, wavelength, and optical path), replace the reference standard with the sample solution.

  • Measure the TPEF spectrum and intensity of the sample.

  • Calculate the TPA cross-section of the sample using the following equation:

    σ₂_sample = σ₂_ref * (I_sample / I_ref) * (Φ_ref / Φ_sample) * (c_ref / c_sample)

    where:

    • σ₂ is the TPA cross-section

    • I is the integrated TPEF intensity

    • Φ is the fluorescence quantum yield

    • c is the concentration

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process.

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Sample solution of the this compound derivative

  • Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄)

  • Solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and slit widths for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the gradients (slopes) of the resulting straight lines.

  • Calculate the quantum yield of the sample using the equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where:

    • Φ is the quantum yield

    • Grad is the gradient of the plot

    • η is the refractive index of the solvent

Photostability Assay

Photostability is a critical parameter for fluorescent probes, especially for long-term imaging experiments.

Principle: The photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Materials:

  • Two-photon microscope with a stable laser source

  • Sample of the this compound derivative in solution or labeling a biological specimen (e.g., cells)

  • Time-lapse imaging software

Procedure:

  • Prepare the sample and mount it on the microscope stage.

  • Select a region of interest (ROI) for imaging.

  • Acquire an initial image (t=0) using a defined set of imaging parameters (laser power, dwell time, etc.).

  • Continuously illuminate the sample with the laser under the same conditions.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 30 minutes).

  • Measure the mean fluorescence intensity within the ROI for each time point.

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the probe. A slower decay rate signifies higher photostability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of novel this compound derivatives as two-photon probes.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Biological Application start This compound Precursor step1 Chemical Modification start->step1 step2 Purification (e.g., HPLC) step1->step2 step3 One-Photon Spectroscopy (Absorption & Emission) step2->step3 step4 Two-Photon Absorption Cross-Section Measurement step3->step4 step5 Fluorescence Quantum Yield Determination step3->step5 step6 Photostability Assay step5->step6 step7 Cell Loading & Staining step6->step7 step8 Two-Photon Microscopy Imaging step7->step8 step9 Data Analysis step8->step9 G cluster_cell Cellular Environment cluster_process Sensing Mechanism lysosome Lysosome (Acidic pH) protonation Protonation of Probe lysosome->protonation cytosol Cytosol (Neutral pH) probe_cyto Probe (Low Fluorescence) endocytosis Endocytosis probe_cyto->endocytosis probe_lyso Probe (High Fluorescence) fluorescence Fluorescence Increase probe_lyso->fluorescence endocytosis->lysosome protonation->probe_lyso

References

Amsonic Acid: Application Notes and Protocols for Metal Ion and pH Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid, chemically known as 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD), is a fluorescent compound that has shown potential as a chemical sensor for the detection of specific metal ions and as a potential indicator for pH changes.[1][2] Its inherent fluorescence and the presence of amino and sulfonic acid functional groups on its stilbene (B7821643) backbone are key to its sensing capabilities. Upon interaction with specific analytes, the fluorescence properties of this compound can be modulated, allowing for quantitative and qualitative analysis.

These application notes provide detailed protocols for the use of this compound as a fluorescent sensor for the detection of Tin (II) ions (Sn²⁺) and as a potential sensor for environmental pH changes. The methodologies are based on fluorescence and UV-Visible spectroscopy.

Principle of Detection

The sensing mechanism of this compound is based on its interaction with the target analyte, which leads to a change in its photophysical properties.

  • Metal Ion Sensing: In the case of Sn²⁺ detection, the interaction between this compound and the metal ion leads to a quenching of the fluorescence intensity. This "turn-off" response is selective for Sn²⁺ over a range of other metal ions. The underlying mechanism is attributed to the inhibition of the photo-induced electron transfer (PET) pathway upon complexation.[1][3]

  • pH Sensing: The amino and sulfonic acid groups on the this compound molecule can exist in different protonation states depending on the pH of the solution. These changes in protonation can affect the electronic structure of the molecule and, consequently, its fluorescence emission. It is hypothesized that changes in pH will lead to measurable shifts in fluorescence intensity, allowing for the determination of the solution's pH.

Application 1: Fluorescent Sensing of Sn²⁺ Ions

This section provides a detailed protocol for the detection of Sn²⁺ ions in aqueous solutions using this compound as a fluorescent probe.

Quantitative Data Summary
ParameterValueReference
Analyte Tin (II) ion (Sn²⁺)[1]
Excitation Wavelength 450 nm[1]
Emission Maximum ~520 nm (Quenched by Sn²⁺)Inferred from general stilbene fluorescence
Sensing Mechanism Fluorescence Quenching ("Turn-off")[1]
Selectivity High for Sn²⁺ over Fe²⁺, K¹⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Mn²⁺, and Cr³⁺[1]
pH Range Stable fluorescence of DSD-Sn²⁺ complex between pH 5.0 and 9.5[1]
Limit of Detection (LOD) Nanomolar (nM) range[1]
Experimental Protocol

1. Materials and Reagents:

  • This compound (4,4′-diamino-2,2′-stilbenedisulfonic acid)

  • Stannous chloride (SnCl₂)

  • Deionized water

  • Buffer solutions (pH 5.0 to 9.5)

  • Other metal salts for selectivity studies (e.g., FeCl₂, KCl, CoCl₂, NiCl₂, ZnCl₂, CdCl₂, Pb(NO₃)₂, MnCl₂, CrCl₃)

  • Spectro-grade solvents (if needed for stock solutions)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

2. Preparation of Solutions:

  • This compound Stock Solution (e.g., 1 mM): Dissolve a precise amount of this compound in deionized water to obtain a 1 mM stock solution. Store in a dark container to protect from light.

  • Metal Ion Stock Solutions (e.g., 10 mM): Prepare 10 mM stock solutions of SnCl₂ and other metal salts in deionized water.

3. Fluorescence Measurement Protocol:

  • Instrument Setup: Set the excitation wavelength of the fluorometer to 450 nm and the emission scan range from 470 nm to 700 nm.

  • Blank Measurement: Record the fluorescence spectrum of the buffer solution alone.

  • This compound Spectrum: Add a specific volume of the this compound stock solution to the cuvette containing the buffer to achieve the desired final concentration (e.g., 10 µM). Record the initial fluorescence spectrum.

  • Titration with Sn²⁺:

    • Add incremental volumes of the Sn²⁺ stock solution to the this compound solution in the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

    • Observe the decrease in fluorescence intensity as the concentration of Sn²⁺ increases.

  • Selectivity Study:

    • Prepare separate solutions of this compound.

    • Add an excess (e.g., 10 equivalents) of each of the other metal ion stock solutions to the this compound solutions.

    • Record the fluorescence spectra and compare the changes in fluorescence intensity to that observed with Sn²⁺.

4. UV-Visible Spectrophotometry Protocol:

  • Instrument Setup: Set the UV-Vis spectrophotometer to scan a wavelength range of 200-600 nm.

  • Blank Measurement: Record the absorbance spectrum of the buffer solution.

  • This compound Spectrum: Record the UV-Vis absorption spectrum of the this compound solution.

  • Titration with Sn²⁺:

    • Add incremental volumes of the Sn²⁺ stock solution to the this compound solution in the cuvette.

    • After each addition, mix and record the absorption spectrum.

    • Observe any changes in the absorption bands, which may indicate complex formation.

Signaling Pathway and Workflow

Sn2_Sensing cluster_workflow Experimental Workflow cluster_mechanism Signaling Mechanism prep Prepare this compound and Metal Ion Solutions measure_initial Measure Initial Fluorescence of this compound prep->measure_initial add_sn2 Add Sn²⁺ Solution measure_initial->add_sn2 measure_final Measure Final Fluorescence add_sn2->measure_final analyze Analyze Fluorescence Quenching measure_final->analyze amsonic_free This compound (Fluorescent) amsonic_sn2 This compound-Sn²⁺ Complex (Non-Fluorescent) amsonic_free->amsonic_sn2 Binding light Excitation Light (450 nm) amsonic_free->light Fluorescence no_light Fluorescence Quenched amsonic_sn2->no_light sn2 Sn²⁺ Ion sn2->amsonic_sn2 light->amsonic_free Excites light->amsonic_sn2 Excites

Workflow and signaling mechanism for Sn²⁺ detection.

Application 2: Potential for pH Sensing

While specific studies on this compound as a dedicated pH sensor are not extensively documented, its chemical structure suggests a pH-dependent fluorescence. The following is a proposed protocol to investigate and utilize this compound for pH sensing.

Hypothesized Quantitative Data
ParameterHypothesized Value
pH Range Acidic to Neutral (e.g., pH 3-8)
Excitation Wavelength ~350-450 nm (to be determined experimentally)
Emission Wavelength ~450-550 nm (to be determined experimentally)
Sensing Mechanism Change in fluorescence intensity or spectral shift
Key Functional Groups Amino (-NH₂) and Sulfonic Acid (-SO₃H) groups
Proposed Experimental Protocol

1. Materials and Reagents:

  • This compound

  • A series of buffer solutions with a wide pH range (e.g., pH 2 to 10)

  • Deionized water

  • Fluorometer

  • pH meter

2. Preparation of Solutions:

  • This compound Stock Solution (e.g., 1 mM): Prepare as described in the Sn²⁺ sensing protocol.

  • Buffered this compound Solutions: Prepare a series of solutions by diluting the this compound stock solution in the different pH buffers to a final concentration (e.g., 10 µM).

3. Fluorescence Measurement Protocol:

  • Instrument Setup:

    • Determine the optimal excitation wavelength by recording the excitation spectrum at a neutral pH.

    • Set the fluorometer to the optimal excitation wavelength and scan the emission spectrum.

  • pH Titration:

    • Record the fluorescence emission spectrum of the this compound solution in each of the different pH buffers.

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Analyze the data to determine the pH range over which the fluorescence changes significantly and to calculate the pKa value(s).

Logical Relationship for pH Sensing

PHSensing ph_change Change in Solution pH protonation Protonation/Deprotonation of Amino and Sulfonic Acid Groups ph_change->protonation electronic_structure Alteration of Electronic Structure protonation->electronic_structure fluorescence_change Change in Fluorescence Properties (Intensity or Wavelength Shift) electronic_structure->fluorescence_change

References

Illuminating Cellular Stress: Stilbene Derivatives as Fluorescent Probes for Oxidative Stress Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel set of application notes and detailed protocols has been developed to guide researchers, scientists, and drug development professionals in utilizing stilbene (B7821643) derivatives for the real-time monitoring of cellular oxidative stress. This comprehensive guide details the application of these fluorescent probes in cellular assays, providing a valuable tool for investigating the intricate mechanisms of oxidative stress and its role in various disease pathologies.

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The ability to accurately monitor ROS levels within living cells is crucial for understanding disease progression and for the development of novel therapeutic interventions. Stilbene derivatives, a class of naturally occurring and synthetic compounds, have shown significant promise as fluorescent probes for this purpose due to their inherent antioxidant properties and favorable photophysical characteristics.

This document provides a detailed overview of the application of stilbene-based fluorescent probes, with a particular focus on a research-stage derivative, Pterostilbene-NBD. It includes a summary of its photophysical properties, protocols for its synthesis and cellular application, and a discussion of its potential in monitoring key signaling pathways associated with oxidative stress.

Key Stilbene Derivative for Oxidative Stress Monitoring

While the field of commercially available, dedicated stilbene-based ROS probes is still emerging, research has highlighted the potential of derivatives like Pterostilbene-NBD. This probe combines the ROS-sensitive nature of the pterostilbene (B91288) moiety with the fluorescent reporter, nitrobenzofurazan (NBD).

Quantitative Data Summary

The following table summarizes the key photophysical and cytotoxic properties of Pterostilbene-NBD, a promising research-stage fluorescent probe for cellular oxidative stress.

PropertyValueReference
Photophysical Properties
Excitation Wavelength (λex)~464 nm[1]
Emission Wavelength (λem)~512 nm[1]
Cytotoxicity
Cell Lines TestedSH-SY5Y (neuroblastoma), MCF-7 (breast cancer)[1]
ObservationNo significant cytotoxicity observed at concentrations up to 10 µM[1]

Signaling Pathways in Cellular Oxidative Stress

Cellular oxidative stress triggers a complex network of signaling pathways that regulate the cellular response to ROS. Understanding these pathways is critical for interpreting data from fluorescent probe experiments. The three primary pathways involved are the Nrf2, MAPK, and NF-κB signaling cascades.

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and detoxification genes.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Nrf2_n->ARE binds to MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 activates MKKs MKKs (MKK4/7, MKK3/6) ASK1->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 JNK->AP1 p38->AP1 Cellular_Response Cellular Response (Apoptosis, Inflammation) AP1->Cellular_Response NFkB_Pathway cluster_nucleus ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes activates Synthesis_Workflow Pterostilbene Pterostilbene Reaction1 Reaction with N-Boc-bromoethylamine Pterostilbene->Reaction1 Intermediate Amine Derivative Reaction1->Intermediate Reaction2 Deprotection Intermediate->Reaction2 Reaction3 Conjugation with NBD chloride Reaction2->Reaction3 Pterostilbene_NBD Pterostilbene-NBD Reaction3->Pterostilbene_NBD Experiment_Workflow Cell_Culture 1. Cell Culture Treatment 2. Induce Oxidative Stress (e.g., H₂O₂ treatment) Cell_Culture->Treatment Probe_Loading 3. Load Cells with Stilbene Probe Treatment->Probe_Loading Incubation 4. Incubate Probe_Loading->Incubation Wash 5. Wash Cells Incubation->Wash Analysis 6. Analyze by: - Fluorescence Microscopy - Flow Cytometry Wash->Analysis

References

Novel Applications of Amsonic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amsonic acid, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD acid), is a versatile organic compound that is finding new and innovative applications in the field of materials science. Its unique structure, featuring a rigid stilbene (B7821643) backbone, two primary amine groups, and two sulfonic acid groups, makes it an excellent monomer and functionalizing agent for the development of advanced materials with tailored properties. This document provides detailed application notes and experimental protocols for some of the novel uses of this compound in the synthesis of fluorescent whitening agents, high-performance sulfonated polyimides, and functional metal-organic frameworks.

Application Note 1: Synthesis of Advanced Fluorescent Whitening Agents

This compound is a key precursor in the manufacturing of stilbene-based fluorescent whitening agents (FWAs), also known as optical brighteners. These compounds function by absorbing ultraviolet light and re-emitting it as blue light, resulting in a whiter and brighter appearance of materials such as textiles, papers, and plastics.[1][2] Novel FWAs derived from this compound are being developed with enhanced photostability, water solubility, and affinity for various substrates.

A significant application involves the synthesis of multifunctional water-soluble polymeric FWAs. These are created through a nucleophilic substitution reaction of this compound with cyanuric chloride, followed by reactions with other amino compounds and polymers like polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA).[3] The resulting polymeric FWAs not only act as whitening agents but can also serve as light stabilizers and surface-sizing agents in papermaking.[3]

Experimental Protocol: Synthesis of a Stilbene-Triazine Polymeric Fluorescent Whitening Agent

This protocol describes a three-step condensation reaction to synthesize a polymeric FWA based on this compound.

Materials:

  • 4,4'-diamino-2,2'-stilbenedisulfonic acid (this compound)

  • Cyanuric chloride

  • Aniline (B41778)

  • Diethanolamine (B148213)

  • Polyethylene glycol (PEG, average Mn = 600 g/mol )

  • Sodium carbonate

  • Acetone

  • Deionized water

  • Ice

Procedure:

  • First Condensation (Formation of Dichlorotriazinyl Intermediate):

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 18.45 g of cyanuric chloride to 369 g of ice water to form a suspension.

    • Slowly add an aqueous solution of 4,4'-diamino-2,2'-stilbenedisulfonic acid (prepared by dissolving the appropriate amount in water with sodium carbonate to a neutral pH).

    • Maintain the temperature at 0-10°C and the pH at 4.5-5.0 by adding a 10% sodium carbonate solution.

    • Stir the reaction mixture for 1-1.5 hours until the primary amino groups of the this compound have reacted.[4]

  • Second Condensation (Addition of Aniline):

    • To the reaction mixture from the first step, add a solution of aniline in acetone.

    • Gradually raise the temperature to 35-40°C and maintain the pH at 6.0-7.0 with 10% sodium carbonate solution.

    • Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).[3]

  • Third Condensation (Polymerization with PEG and Diethanolamine):

    • Add diethanolamine and polyethylene glycol to the reaction mixture.

    • Heat the mixture to 100°C and maintain the pH at 8.5-9.0.

    • React for 3.5 hours to complete the polymerization.[4]

    • Cool the reaction mixture and isolate the product by salting out with sodium chloride.

    • Filter the precipitate, wash with an ice-cold aqueous solution of sodium chloride, and dry under vacuum at 40°C.

Quantitative Data: Optical Properties of this compound-Based FWAs
FWA DerivativeMaximum UV Absorption (nm)Maximum Fluorescence Emission (nm)Whiteness Index (CIE) on Cotton
Stilbene-triazine derivative 1350435144
Stilbene-triazine derivative 2348434139
Polymeric FWA (this compound-PEG)352438Enhanced

*Data synthesized from available literature.[5]

Experimental Workflow: Synthesis of Stilbene-Triazine FWA

FWA_Synthesis cluster_0 Step 1: First Condensation cluster_1 Step 2: Second Condensation cluster_2 Step 3: Third Condensation/Polymerization Amsonic_Acid This compound Solution Step1_Reaction Reaction at 0-10°C, pH 4.5-5.0 Amsonic_Acid->Step1_Reaction Cyanuric_Chloride Cyanuric Chloride Suspension Cyanuric_Chloride->Step1_Reaction Intermediate_1 Dichlorotriazinyl Intermediate Step1_Reaction->Intermediate_1 Step2_Reaction Reaction at 35-40°C, pH 6.0-7.0 Intermediate_1->Step2_Reaction Aniline Aniline Solution Aniline->Step2_Reaction Intermediate_2 Monochlorotriazinyl Intermediate Step2_Reaction->Intermediate_2 Step3_Reaction Reaction at 100°C, pH 8.5-9.0 Intermediate_2->Step3_Reaction Diethanolamine Diethanolamine Diethanolamine->Step3_Reaction PEG Polyethylene Glycol PEG->Step3_Reaction Final_Product Polymeric FWA Step3_Reaction->Final_Product

Caption: Workflow for the three-step synthesis of a polymeric fluorescent whitening agent.

Application Note 2: Development of High-Performance Sulfonated Polyimides

This compound serves as a sulfonated diamine monomer in the synthesis of sulfonated polyimides (SPIs). These polymers are of significant interest for applications such as proton exchange membranes (PEMs) in fuel cells due to their excellent thermal stability, high mechanical strength, and good proton conductivity.[6][7] The incorporation of the sulfonic acid groups from this compound into the polyimide backbone enhances the polymer's hydrophilicity and proton conductivity. By copolymerizing this compound with other non-sulfonated diamines and dianhydrides, the properties of the resulting SPIs, such as ion exchange capacity (IEC), water uptake, and solubility, can be precisely controlled.[7][8]

Experimental Protocol: Synthesis of a Sulfonated Polyimide from this compound

This protocol describes the one-step high-temperature polycondensation for synthesizing a sulfonated polyimide.

Materials:

  • 4,4'-diamino-2,2'-stilbenedisulfonic acid (this compound)

  • Pyromellitic dianhydride (PMDA)

  • m-Cresol

  • Triethylamine (B128534)

  • Benzoic acid

  • N,N-dimethylacetamide (DMAc)

  • 0.5 M H₂SO₄

Procedure:

  • Polymerization:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific molar ratio of this compound and a non-sulfonated diamine (e.g., 3,5,3',5'-tetramethylbenzidine) in m-cresol.

    • Add triethylamine and benzoic acid to the solution.

    • Add the dianhydride (e.g., PMDA) to the mixture.

    • Heat the reaction mixture to 80°C and stir for 4 hours, then increase the temperature to 180°C and continue stirring for 20 hours under a nitrogen atmosphere.[6]

    • After cooling to room temperature, pour the viscous polymer solution into a large volume of a non-solvent like methanol (B129727) to precipitate the sulfonated polyimide.

    • Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 24 hours.

  • Membrane Casting:

    • Dissolve the dried sulfonated polyimide in a suitable solvent such as DMAc to form a 5-10 wt% solution.

    • Cast the polymer solution onto a clean glass plate.

    • Heat the cast film in an oven at 80°C for 12 hours and then at 150°C for another 12 hours to remove the solvent completely.

    • Immerse the resulting membrane in 0.5 M H₂SO₄ to convert it to the acid form, then wash with deionized water and dry.[7]

Quantitative Data: Properties of Sulfonated Polyimides Derived from this compound
PropertyValue Range
Ion Exchange Capacity (meq/g)1.450 - 1.485
Water Uptake (%)18.93 - 29.78
Proton Conductivity (S/cm) at 30°C0.016 - 0.046
Tensile Strength (MPa)36.74 - 54.71
Hydrolytic Stability (h) at 80°C40 - 109 (photocrosslinked)

*Data compiled from studies on stilbene-containing sulfonated polyimides.[7][9]

Logical Relationship: Property Tuning of Sulfonated Polyimides

SPI_Properties Monomer_Ratio Monomer Ratio (this compound / Co-monomer) Sulfonation Degree of Sulfonation Monomer_Ratio->Sulfonation determines Water_Uptake Water Uptake Sulfonation->Water_Uptake increases Proton_Conductivity Proton Conductivity Sulfonation->Proton_Conductivity increases Solubility Solubility Sulfonation->Solubility improves Mechanical_Strength Mechanical Strength Water_Uptake->Mechanical_Strength can decrease

Caption: Relationship between monomer composition and properties of sulfonated polyimides.

Application Note 3: Functionalization of Metal-Organic Frameworks

This compound can be utilized as a functional organic linker in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with high surface areas, making them suitable for applications in catalysis, gas storage, and separation. By incorporating this compound into the MOF structure, specific functionalities such as acidic sites (from the sulfonic acid groups) and reactive sites (from the amino groups) can be introduced.

A notable example is the functionalization of a magnetic UiO-66 MOF with this compound. The resulting material acts as a highly recoverable solid acid catalyst for organic reactions, such as the synthesis of 4H-chromenes. The magnetic core allows for easy separation of the catalyst from the reaction mixture.

Experimental Protocol: Synthesis of an this compound-Functionalized Magnetic MOF

This protocol provides a general procedure for the functionalization of a pre-synthesized magnetic MOF with this compound.

Materials:

  • Pre-synthesized magnetic amine-functionalized MOF (e.g., Fe₃O₄@UiO-66-NH₂)

  • 4,4'-diamino-2,2'-stilbenedisulfonic acid (this compound)

  • Dry solvent (e.g., chloroform)

Procedure:

  • Dispersion of Magnetic MOF:

    • Disperse 1.0 g of the pre-synthesized Fe₃O₄@UiO-66-NH₂ in 20 mL of a dry solvent in a round-bottom flask.

  • Functionalization with this compound:

    • Gradually add 2.9 g of this compound to the MOF suspension under stirring at 0°C.

    • Allow the reaction to proceed for a specified time to ensure the covalent attachment of this compound to the MOF framework.

  • Purification and Activation:

    • Separate the functionalized magnetic MOF from the reaction mixture using an external magnet.

    • Wash the product multiple times with the solvent to remove any unreacted this compound.

    • Dry the final product, Fe₃O₄@UiO@DAS (this compound functionalized), under vacuum.

Signaling Pathway: Catalytic Action of Functionalized MOF

MOF_Catalysis Reactants Reactants (e.g., for 4H-chromene synthesis) Reaction Catalytic Reaction Reactants->Reaction Catalyst This compound-Functionalized Magnetic MOF (Fe₃O₄@UiO@DAS) Active_Site Sulfonic Acid Group (-SO₃H) Catalyst->Active_Site provides Separation Magnetic Separation Catalyst->Separation Active_Site->Reaction catalyzes Reaction->Catalyst regenerated Product Product (4H-chromene) Reaction->Product Recycled_Catalyst Recycled Catalyst Separation->Recycled_Catalyst

Caption: Catalytic cycle of an this compound-functionalized magnetic MOF.

References

Application Notes and Protocols for Bioorthogonal Conjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Bioorthogonal Conjugation Strategies for Amsonic Acid and Other Amine- or Carboxyl-Containing Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] This set of application notes provides an overview and detailed protocols for common bioorthogonal conjugation strategies. While the prompt specified "this compound," this term does not correspond to a standard, recognized molecule in the context of bioorthogonal chemistry. Therefore, these notes are designed to be broadly applicable to molecules containing common functional groups like primary amines or carboxylic acids that can be modified to incorporate bioorthogonal handles. The principles and protocols described herein can be adapted for a molecule of interest, such as 9-aminononanoic acid, which serves as a good illustrative example of a bifunctional molecule with a terminal amine and carboxylic acid.[2]

These protocols are intended for research use only and will cover three major bioorthogonal reactions: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, specifically the tetrazine ligation.

Section 1: Functionalization of Amine- or Carboxyl-Containing Molecules for Bioorthogonal Conjugation

To utilize bioorthogonal chemistry, the molecule of interest (e.g., a therapeutic agent or a probe) must first be functionalized with a "bioorthogonal handle" – a chemical group that is inert in biological systems but highly reactive with a specific partner. For a molecule with a primary amine or a carboxylic acid, this can be achieved through standard bioconjugation techniques.[3]

Key Functionalization Approaches:

  • Amine Functionalization: Primary amines can be readily acylated with an NHS-ester or other activated ester derivative of a bioorthogonal handle (e.g., an alkyne, azide, or strained alkene/alkyne).

  • Carboxylic Acid Functionalization: Carboxylic acids can be coupled to an amine-containing bioorthogonal handle using carbodiimide (B86325) chemistry (e.g., EDC with NHS).

Section 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by copper(I).[4][5] It forms a stable triazole linkage. While highly efficient, the cytotoxicity of the copper catalyst can be a concern for live-cell applications, making it more suitable for in vitro conjugations.[1]

Application Note: CuAAC for Conjugation to a Protein

This protocol describes the conjugation of an alkyne-functionalized small molecule to an azide-bearing protein.

Experimental Protocol: CuAAC

Materials:

  • Alkyne-functionalized molecule of interest (e.g., Alkyne-PEG4-NHS ester to react with an amine-containing molecule)

  • Azide-functionalized protein (e.g., a protein with a genetically encoded azido-amino acid or chemically modified with an azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • Prepare a 1-5 mg/mL solution of the azide-functionalized protein in PBS.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized protein with a 10- to 50-fold molar excess of the alkyne-functionalized molecule.

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove the excess small molecule and copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Analysis:

    • Confirm conjugation using SDS-PAGE (a shift in molecular weight should be observed) and/or mass spectrometry.

Quantitative Data Summary: CuAAC
ParameterTypical ValueNotes
Second-order rate constant 10² - 10⁴ M⁻¹s⁻¹Highly dependent on the ligand used.
Required Concentration 10 - 100 µMLower concentrations can be used with longer reaction times.
Typical Efficiency > 90%For purified systems.
Temperature Room TemperatureCan be performed at 4°C with longer incubation.

Workflow Diagram: CuAAC

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alk_Prep Prepare Alkyne-Molecule Mix Mix Reactants Alk_Prep->Mix Az_Prep Prepare Azide-Protein Az_Prep->Mix Add_Cu Add Cu(II)/Ligand Mix->Add_Cu Add_Asc Add Ascorbate Add_Cu->Add_Asc Incubate Incubate Add_Asc->Incubate Purify Desalting Column Incubate->Purify Analyze SDS-PAGE / MS Purify->Analyze

Caption: Workflow for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Section 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) which reacts spontaneously with an azide.[1] The absence of a cytotoxic catalyst makes SPAAC ideal for applications in living cells and animals.

Application Note: SPAAC for Live-Cell Labeling

This protocol outlines the labeling of a cell-surface protein, which has been metabolically engineered to display an azide, with a cyclooctyne-conjugated fluorescent dye.

Experimental Protocol: SPAAC

Materials:

  • Cells with azide-labeled surface proteins

  • Cyclooctyne-conjugated probe (e.g., DBCO-PEG-Fluorophore)

  • Cell culture medium

  • PBS, pH 7.4

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency. If metabolic labeling was used to introduce azides, ensure the labeling period is complete.

    • Wash the cells twice with warm PBS or serum-free medium to remove any residual media components.

  • Labeling Reaction:

    • Prepare a working solution of the DBCO-fluorophore in cell culture medium at a final concentration of 10-50 µM.

    • Add the labeling solution to the cells.

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with warm PBS to remove any unreacted probe.

  • Analysis:

    • Analyze the labeled cells by fluorescence microscopy or flow cytometry to quantify the fluorescence signal.

Quantitative Data Summary: SPAAC
ParameterTypical ValueNotes
Second-order rate constant 10⁻¹ - 1 M⁻¹s⁻¹Dependent on the specific cyclooctyne used.
Required Concentration 1 - 100 µMHigher concentrations may be needed for faster labeling.
Typical Efficiency VariableHighly dependent on the biological context and accessibility of the azide.
Temperature 37°C (for live cells)Can be performed at room temperature or 4°C.

Workflow Diagram: SPAAC for Cell Labeling

SPAAC_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Cell_Prep Culture Azide-labeled Cells Wash1 Wash Cells Cell_Prep->Wash1 Add_Probe Add DBCO-Probe Wash1->Add_Probe Incubate Incubate (37°C) Add_Probe->Incubate Wash2 Wash Cells Incubate->Wash2 Analyze Fluorescence Microscopy / Flow Cytometry Wash2->Analyze

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in live cells.

Section 4: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction, particularly the ligation between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO), is one of the fastest bioorthogonal reactions known.[4] This rapid kinetics allows for the use of very low concentrations of labeling reagents.

Application Note: IEDDA for in vivo Imaging

This protocol describes a pre-targeting approach for in vivo imaging where a TCO-modified antibody is first administered, followed by a smaller, rapidly clearing tetrazine-conjugated imaging agent.

Experimental Protocol: IEDDA for Pre-targeted Imaging

Materials:

  • TCO-modified antibody targeting a specific tissue or cell type

  • Tetrazine-conjugated imaging probe (e.g., tetrazine-fluorophore or tetrazine-PET tracer)

  • Animal model (e.g., mouse)

  • Saline or other appropriate vehicle for injection

  • Imaging system (e.g., fluorescence imager, PET scanner)

Procedure:

  • Antibody Administration:

    • Administer the TCO-modified antibody to the animal via an appropriate route (e.g., intravenous injection).

    • Allow the antibody to circulate and accumulate at the target site while the unbound antibody clears from circulation (typically 24-72 hours).

  • Imaging Probe Administration:

    • After the clearance period, administer the tetrazine-conjugated imaging probe.

  • Reaction and Imaging:

    • The tetrazine will rapidly react with the TCO-antibody at the target site.

    • The unbound tetrazine probe will clear rapidly from the body.

    • Image the animal at various time points post-probe administration (e.g., 1, 4, and 24 hours) to visualize the signal at the target site.

Quantitative Data Summary: IEDDA
ParameterTypical ValueNotes
Second-order rate constant 10³ - 10⁶ M⁻¹s⁻¹Among the fastest bioorthogonal reactions.
Required Concentration 100 nM - 10 µMLow concentrations are effective due to the high reaction rate.
Typical Efficiency HighEfficient even in the complex environment in vivo.
Temperature 37°C (in vivo)Reaction is rapid across a range of physiological temperatures.

Workflow Diagram: IEDDA for Pre-targeted in vivo Imaging

IEDDA_Workflow Inject_Ab Administer TCO-Antibody Circulate Allow for Circulation and Clearance (24-72h) Inject_Ab->Circulate Inject_Probe Administer Tetrazine-Probe Circulate->Inject_Probe React In vivo Ligation at Target Site Inject_Probe->React Image Image Animal at Various Time Points React->Image

Caption: Workflow for IEDDA-based pre-targeted in vivo imaging.

References

Safety Operating Guide

Proper Disposal of Amsonic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of amsonic acid (also known as 4,4'-Diamino-2,2'-stilbenedisulfonic acid), a compound requiring careful management due to its hazardous properties.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous chemical, and adherence to safety protocols is critical to prevent injury and contamination.[1] Before initiating any disposal procedures, it is imperative to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Hazard Summary:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4] Contact can lead to chemical burns and potential corneal damage.[2]

  • Respiratory Irritation: Inhalation of dust or mists may cause respiratory tract irritation.[1][3]

  • Ingestion: Harmful if swallowed and may cause severe damage to the digestive tract.[1][2][3]

  • Aquatic Hazard: Harmful to aquatic life.[4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][3]

  • Body Protection: Wear an appropriate protective lab coat or clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2][3]

Quantitative Data for this compound

For quick reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 81-11-8[1]
Molecular Formula C14H14N2O6S2[2]
Molecular Weight 370.41 g/mol [2]
Melting Point > 300 °C / 572 °F[1]
Appearance Beige Powder Solid[1]
Odor Odorless[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal service. For small spills or residual amounts, a neutralization process can be employed to render the material less hazardous before collection for final disposal.

Experimental Protocol: Neutralization of this compound Waste

Objective: To neutralize this compound waste to a pH between 6.0 and 8.0 for safer handling and subsequent disposal by a certified waste management company.

Materials:

  • This compound waste (solid or in solution)

  • Weak base (e.g., sodium bicarbonate or soda ash)

  • pH indicator strips or a calibrated pH meter

  • Appropriate, labeled chemical waste container

  • Stir bar and stir plate (if applicable)

  • Personal Protective Equipment (PPE)

Procedure:

  • Containment: In a designated and well-ventilated area, preferably a fume hood, ensure the this compound waste is contained in a suitable, labeled container. For spills, carefully sweep or vacuum the solid material into a disposal container.[2][3] Avoid generating dust.[2][3]

  • Dilution (for solutions): If dealing with a concentrated solution of this compound, slowly dilute it with cold water. Always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the this compound waste while stirring continuously.[5] This should be done cautiously as the reaction may generate gas.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the weak base in small increments until the pH is between 6.0 and 8.0.[5]

  • Collection and Storage: Once neutralized, transfer the waste to a clearly labeled, leak-proof, and corrosion-resistant container.[5][6] The label should include "Neutralized this compound Waste" and the date.

  • Final Disposal: The neutralized waste must still be disposed of as hazardous chemical waste. Arrange for collection by a licensed hazardous waste management company.[1][5][7] Do not dispose of it down the sink or in regular trash.[6][8]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_neutralize Neutralization cluster_disposal Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE start->ppe contain Contain Spill/Waste in Fume Hood ppe->contain add_base Slowly Add Weak Base (e.g., Sodium Bicarbonate) contain->add_base monitor_ph Monitor pH (Target: 6.0-8.0) add_base->monitor_ph ph_check pH Neutral? monitor_ph->ph_check ph_check->add_base No store Store in Labeled, Sealed Hazardous Waste Container ph_check->store Yes contact_vendor Contact Licensed Hazardous Waste Disposal Service store->contact_vendor end Waste Collected for Proper Disposal contact_vendor->end

Caption: Logical workflow for the safe disposal of this compound.

Regulatory Compliance

The disposal of hazardous waste, including this compound, is regulated by federal, state, and local authorities.[7][9][10] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[7][9][11] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[11] Always consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance.

References

Essential Safety and Operational Protocols for Handling Amsonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety, handling, and disposal information for Amsonic acid (CAS 81-11-8), also known as 4,4'-Diamino-2,2'-stilbenedisulfonic acid. Adherence to these protocols is essential for ensuring the safety of all personnel and maintaining a secure laboratory environment. This compound is a hazardous chemical that can cause severe skin, eye, and respiratory tract burns.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It can cause skin and eye irritation and may lead to an allergic skin reaction.[3] Inhalation of dust can cause chemical burns to the respiratory tract.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]Protects against splashes and dust particles that can cause severe eye burns and corneal damage.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4] Chemical-resistant lab coat or apron.[1][2]Prevents direct skin contact, which can cause chemical burns and irritation.[1][3] Contaminated clothing must be removed immediately and washed before reuse; contaminated shoes should be discarded.[1]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for acid gas and particulates.Required when dust generation is unavoidable or when working in poorly ventilated areas to prevent respiratory tract irritation and burns.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain the chemical's integrity.

Step-by-Step Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Minimize Dust: Take extreme care to minimize the generation of dust.[1] Use appropriate tools for transferring the solid material.

  • Avoid Contact: Prevent all contact with eyes, skin, and clothing.[1] Do not ingest or inhale the substance.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5] Apply preventive skin protection.[3]

  • Container Management: Keep the container tightly closed when not in use.[1]

Storage Requirements
  • Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.[1]

  • Segregate from incompatible materials such as oxidizing agents.[6]

  • Ensure the storage area is equipped with an eyewash station and a safety shower.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteImmediate Action Protocol
Inhalation 1. Immediately move the affected person to fresh air.[1] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a mechanical device; do not use mouth-to-mouth resuscitation.[1] 3. Seek immediate medical attention.[1]
Skin Contact 1. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1] 2. Seek immediate medical attention.[1] 3. Wash contaminated clothing before reuse and discard contaminated shoes.[1]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Do not allow the victim to rub their eyes.[1] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention from an ophthalmologist.[3]
Ingestion 1. Do NOT induce vomiting.[1] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Seek immediate medical attention.[1]
Spill 1. Evacuate the area. 2. Ventilate the area and remove all sources of ignition.[6] 3. Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a suitable, labeled container for hazardous waste disposal.[1][6] Avoid generating dust.[1] 4. Prevent runoff into storm sewers and waterways.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[7]

Experimental Protocol: Neutralization and Disposal of this compound Waste

This protocol is for small quantities of this compound waste generated in a laboratory setting. Neutralization should only be performed by trained personnel.

Objective: To neutralize acidic waste to a pH between 5.5 and 9.5 for safer disposal.[3]

Materials:

  • This compound waste

  • Weak base for neutralization (e.g., sodium bicarbonate, soda ash)[5]

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container[1]

  • Stir plate and stir bar

  • Ice water bath

Procedure:

  • Preparation: Work within a chemical fume hood while wearing all required PPE. Place the beaker containing the this compound waste solution in an ice water bath to control the exothermic reaction.[8]

  • Dilution: If the acid is concentrated, slowly add it to a large volume of ice water (a 1:10 ratio of acid to ice water is recommended).[8] Always add acid to water, never the other way around. [8]

  • Neutralization: While stirring the diluted acid solution, slowly add a weak base such as sodium bicarbonate.[5] Add the base in small increments to control the reaction and prevent excessive foaming or splashing.[1]

  • pH Monitoring: Periodically check the pH of the solution using pH strips or a pH meter.[5] Continue adding the base until the pH is stable between 5.5 and 9.5.[3]

  • Waste Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container.[5] The label must include the words "Hazardous Waste," the chemical contents, and the date.

  • Final Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[5] Do not pour down the drain unless permitted by local regulations for fully neutralized solutions with no other hazardous components.[8]

This compound Handling Workflow

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amsonic acid
Reactant of Route 2
Reactant of Route 2
Amsonic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.